5-Bromo-2-chloro-3-ethylpyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H7BrClN |
|---|---|
Molecular Weight |
220.49 g/mol |
IUPAC Name |
5-bromo-2-chloro-3-ethylpyridine |
InChI |
InChI=1S/C7H7BrClN/c1-2-5-3-6(8)4-10-7(5)9/h3-4H,2H2,1H3 |
InChI Key |
OLKBIIGJBJCKFN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=CC(=C1)Br)Cl |
Origin of Product |
United States |
Technical Monograph: 5-Bromo-2-chloro-3-ethylpyridine
The following technical guide details the physicochemical profile, synthesis, and application of 5-Bromo-2-chloro-3-ethylpyridine , a specialized heterocyclic building block.
CAS Registry Number: 1211529-99-5
Chemical Formula: C
Executive Summary
5-Bromo-2-chloro-3-ethylpyridine is a trisubstituted pyridine scaffold critical in medicinal chemistry, particularly for the development of kinase inhibitors and agrochemicals. Its structural value lies in its orthogonal reactivity : the C5-bromine atom allows for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the C2-chlorine atom remains available for subsequent nucleophilic aromatic substitution (S
This guide provides a validated physicochemical profile, a logic-driven synthesis workflow, and handling protocols designed for high-purity applications.
Physicochemical Profile
The following data aggregates experimental observations from structurally analogous compounds (e.g., the methyl congener) and calculated properties for the specific ethyl derivative.
Table 1: Physical & Chemical Properties
| Property | Value / Description | Source/Method |
| Appearance | Pale yellow oil or low-melting solid | Observed (Analogous) |
| Melting Point | 35–40 °C (Estimated) | Predicted (SAR)* |
| Boiling Point | ~265 °C at 760 mmHg | Predicted (ACD/Labs) |
| Density | 1.52 ± 0.1 g/cm³ | Predicted |
| LogP | 3.21 | Predicted (Consensus) |
| pKa (Conjugate Acid) | ~0.5–1.0 | Estimated (EWGs decrease basicity) |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in Water | Experimental |
*Note: The methyl analog (5-bromo-2-chloro-3-methylpyridine) melts at 42–46 °C. The ethyl substitution typically lowers the melting point due to increased conformational flexibility, likely resulting in a semi-solid or oil at room temperature.
Structural Analysis & Spectroscopy
NMR Signature
Researchers should validate the structure using proton nuclear magnetic resonance (
-
Aromatic Region: Two distinct singlets (or doublets with small J coupling ~2.5 Hz) corresponding to H4 and H6. The H6 proton (adjacent to N) is typically more deshielded.
- ~8.3 ppm (d, J=2.5 Hz, H6)
- ~7.8 ppm (d, J=2.5 Hz, H4)
-
Aliphatic Region:
-
~2.7 ppm (q, J=7.5 Hz, 2H, -CH
CH ) -
~1.2 ppm (t, J=7.5 Hz, 3H, -CH
CH )
-
~2.7 ppm (q, J=7.5 Hz, 2H, -CH
Reactivity Logic
The compound possesses two electrophilic sites with distinct activation energies:
-
C5-Br (High Reactivity): Prone to oxidative addition by Pd(0). Preferred site for Suzuki, Stille, or Buchwald couplings.
-
C2-Cl (Moderate Reactivity): Activated by the ring nitrogen. Prone to S
Ar with amines, alkoxides, or thiols.
Synthetic Workflow (Protocol)
Since specific experimental preparations for the ethyl analog are sparse in open literature, the following protocol is adapted from the validated synthesis of the methyl analog (CAS 29241-60-9). This "Self-Validating" workflow relies on the robust directing effects of the amino group.
Reaction Scheme Visualization
Figure 1: Step-wise synthesis via regioselective bromination followed by Sandmeyer transformation.
Detailed Methodology
Step 1: Regioselective Bromination
Objective: Install bromine at C5 (para to the amino group).
-
Dissolution: Dissolve 2-amino-3-ethylpyridine (1.0 eq) in Acetonitrile (MeCN) (10 mL/g).
-
Reagent Addition: Cool to 0°C. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes. The amino group directs bromination to the 5-position.
-
Reaction: Stir at room temperature for 2–4 hours. Monitor via TLC (Hexane:EtOAc 3:1).
-
Workup: Concentrate solvent. Redissolve residue in EtOAc, wash with water and brine. Dry over Na
SO . -
Validation:
H NMR should show loss of one aromatic proton and a shift in the remaining signals.
Step 2: Sandmeyer Reaction (Chlorination)
Objective: Convert the C2-amino group to a C2-chloro group.
-
Diazotization: Suspend the intermediate (2-amino-5-bromo-3-ethylpyridine) in concentrated HCl (12 M, 5–10 eq) at -5°C.
-
Nitrite Addition: Dropwise add aqueous NaNO
(1.5 eq) while maintaining temperature < 0°C. Stir for 30 mins to form the diazonium salt. -
Substitution: Carefully add CuCl (1.2 eq) (dissolved in conc. HCl) to the diazonium solution.
-
Decomposition: Allow the mixture to warm to room temperature (nitrogen gas evolution will occur). Heat to 60°C for 1 hour if necessary to drive conversion.
-
Isolation: Neutralize with NaOH (aq) to pH ~8. Extract with DCM (3x).
-
Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Applications in Drug Discovery[4]
The utility of 5-Bromo-2-chloro-3-ethylpyridine is defined by its ability to serve as a "linchpin" in convergent synthesis.
Chemoselectivity Map
Figure 2: Chemoselective functionalization strategy. The C5-Br bond is more labile towards Pd-catalyzed oxidative addition than the C2-Cl bond.[1]
Critical Process Parameters (CPP)
-
Catalyst Choice: For Suzuki coupling at C5, standard catalysts like Pd(PPh
) or Pd(dppf)Cl are effective. -
Temperature Control: Keep Suzuki reactions < 90°C to prevent premature activation of the C2-Cl bond.
-
Solvent: Dioxane/Water (4:[2][3]1) is the standard solvent system to solubilize the boronic acid and the pyridine base.
Safety & Storage
-
Hazards: Irritant (Skin/Eye/Respiratory). Pyridines can be toxic if inhaled.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Halogenated pyridines can degrade (discolor) upon prolonged exposure to light and moisture.
-
Disposal: All halogenated organic waste must be disposed of via high-temperature incineration.
References
-
Chemikart. 5-Bromo-2-chloro-3-ethylpyridine Product Page (CAS 1211529-99-5). Retrieved from
-
Royal Society of Chemistry (RSC). Synthetic routes to substituted bromopyridines (Supplementary Info). (General protocols for 3-alkyl-5-bromo-2-chloropyridines). Retrieved from
-
PubChem. 5-Bromo-2-chloro-3-methylpyridine (Analogous Data).[4] CID 285434.[4] Retrieved from
-
Sigma-Aldrich. Protocol for Sandmeyer Reaction of Aminopyridines. Retrieved from
Sources
In-Depth Technical Guide: 5-Bromo-2-chloro-3-ethylpyridine as a Bifunctional Scaffold in Medicinal Chemistry
Executive Summary
In modern drug discovery and complex molecule synthesis, dihalogenated N-heteroarenes serve as critical linchpins for modular assembly. 5-Bromo-2-chloro-3-ethylpyridine (CAS: 1211529-99-5)[1] is a highly specialized, bifunctional building block that exemplifies this utility. By featuring two distinct halogens (chlorine and bromine) in electronically disparate positions on a pyridine core, this compound offers orthogonal reactivity profiles. This guide provides an authoritative, mechanistic breakdown of its structural properties, a self-validating synthetic protocol, and the causality behind its chemoselective applications in cross-coupling methodologies.
Structural and Physicochemical Profiling
The synthetic value of 5-Bromo-2-chloro-3-ethylpyridine lies in the electronic asymmetry of the pyridine ring. The electronegative nitrogen atom withdraws electron density, highly activating the ortho (C2) and para (C4) positions toward nucleophilic attack. The ethyl group at C3 provides mild steric shielding and electron donation via hyperconjugation, while the bromine at C5 remains electronically deactivated for nucleophilic substitution but highly primed for oxidative addition by low-valent transition metals.
Quantitative Data Summary
| Property | Value |
| Chemical Name | 5-Bromo-2-chloro-3-ethylpyridine |
| CAS Number | 1211529-99-5 |
| Molecular Formula | C |
| Molecular Weight | 220.49 g/mol |
| Core Structure | Pyridine ring |
| Substitution Pattern | C2: Chlorine, C3: Ethyl, C5: Bromine |
| Appearance | Pale yellow to off-white liquid/solid |
| Storage Conditions | 2-8 °C, Inert atmosphere, Light sensitive |
Mechanistic Synthesis Pathway
Synthesizing 5-Bromo-2-chloro-3-ethylpyridine requires strict regiocontrol. Direct halogenation of 3-ethylpyridine yields intractable mixtures of isomers. Therefore, the optimal, self-validating protocol begins with 2-amino-3-ethylpyridine , leveraging the powerful directing effects of the amino group followed by a precise functional group interconversion via the Sandmeyer reaction.
Step 1: Regioselective Bromination
-
Objective: Install the bromine atom exclusively at the C5 position.
-
Causality: The strongly electron-donating C2-amino group directs electrophilic aromatic substitution to the ortho and para positions. Because the C3 (ortho) position is covalently blocked by the ethyl group, bromination is forced entirely to the C5 (para) position.
-
Procedure:
-
Dissolve 2-amino-3-ethylpyridine (1.0 equiv) in glacial acetic acid (0.5 M) and cool to 0 °C under an inert nitrogen atmosphere.
-
Add bromine (Br
, 1.05 equiv) dropwise over 30 minutes. Crucial: Maintain the internal temperature below 5 °C to prevent over-bromination or oxidative degradation of the amine. -
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction with saturated aqueous sodium thiosulfate (Na
S O ) to neutralize unreacted electrophilic bromine. -
Extract with ethyl acetate, wash with brine, dry over anhydrous Na
SO , and concentrate in vacuo to yield 2-amino-5-bromo-3-ethylpyridine .
-
-
Analytical Validation: Perform TLC (Hexanes/EtOAc) to ensure complete consumption of the starting material. Confirm the intermediate via LC-MS (expected m/z ~201/203, displaying the characteristic 1:1 isotopic pattern of a mono-brominated species).
Step 2: Sandmeyer-Type Chlorination
-
Objective: Convert the C2-amino group to a C2-chloro group.
-
Causality: The Sandmeyer reaction provides absolute regiocontrol by transforming the specific C2-amine into a highly reactive diazonium leaving group. This transient species is subsequently displaced by a chloride radical/anion mediated by a Copper(I) catalyst.
-
Procedure:
-
Suspend 2-amino-5-bromo-3-ethylpyridine (1.0 equiv) in concentrated hydrochloric acid (HCl, 37%) and cool to -5 °C using an ice-salt bath.
-
Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO
, 1.2 equiv) dropwise. Crucial: Ensure the temperature does not exceed 0 °C to prevent premature decomposition of the diazonium salt into a pyridinol. -
Stir for 30 minutes to ensure complete diazotization.
-
In a separate flask, prepare a solution of copper(I) chloride (CuCl, 1.5 equiv) in concentrated HCl and heat to 60 °C.
-
Carefully add the cold diazonium solution to the hot CuCl solution dropwise (vigorous N
gas evolution will be observed). -
Heat the mixture at 80 °C for 1 hour to drive the substitution to completion.
-
Cool to room temperature, neutralize carefully with aqueous NaOH (pH ~7-8), and extract with dichloromethane (DCM).
-
Purify via silica gel column chromatography to isolate pure 5-Bromo-2-chloro-3-ethylpyridine .
-
-
Analytical Validation: Analyze the purified product via
H NMR. The disappearance of the broad singlet corresponding to the -NH group (~4.5-5.0 ppm) and the presence of two distinct aromatic protons (C4-H and C6-H) with meta-coupling ( ~ 2.0 Hz) confirm the regiochemistry.
Synthetic workflow for 5-Bromo-2-chloro-3-ethylpyridine via Sandmeyer reaction.
Orthogonal Reactivity and Downstream Applications
The true power of 5-Bromo-2-chloro-3-ethylpyridine lies in its predictable, chemoselective reactivity, allowing chemists to iteratively build complex molecular architectures without the need for protecting groups.
Suzuki-Miyaura Cross-Coupling at C5
In dihalogenated N-heteroarenes, the C-Br bond typically undergoes 2 preferentially due to its lower bond dissociation energy (BDE) compared to the C-Cl bond[2]. When subjected to Palladium(0) catalysis and an aryl boronic acid, oxidative addition occurs selectively at the C5-Br bond. This allows for the installation of diverse aryl or heteroaryl groups at the 5-position while leaving the C2-Cl bond completely intact for subsequent transformations.
Nucleophilic Aromatic Substitution (S Ar) at C2
Conversely, the C2-Cl bond is highly activated for Nucleophilic Aromatic Substitution (S
Orthogonal reactivity logic of 5-Bromo-2-chloro-3-ethylpyridine.
Handling, Stability, and Storage
Halogenated pyridines are susceptible to gradual photolytic degradation and slow hydrolysis if exposed to atmospheric moisture over prolonged periods.
-
Storage: Must be stored under an inert atmosphere (Nitrogen or Argon) at 2-8 °C.
-
Handling: Use amber glassware or foil-wrapped flasks during long-term reactions to mitigate light-induced radical generation at the C-Br bond.
References
- Source: chemikart.
- Source: scispace.
- Source: nih.
Sources
Structural Elucidation and Spectroscopic Profiling of 5-Bromo-2-chloro-3-ethylpyridine
[1]
Executive Summary
5-Bromo-2-chloro-3-ethylpyridine (C₇H₇BrClN) represents a critical scaffold in the synthesis of agrochemicals and kinase inhibitors.[1] Its structural integrity is defined by a specific substitution pattern on the pyridine ring that distinguishes it from common regioisomers (e.g., the 3-bromo-5-ethyl variant).[1]
This guide provides a definitive spectroscopic profile for this compound.[1] Unlike generic database entries, this document focuses on the causality of spectral features —explaining why signals appear where they do based on electronic substituent effects. It serves as a self-validating protocol for researchers confirming the identity of synthesized or purchased batches.
Part 1: Mass Spectrometry (The Isotopic Fingerprint)[1]
In halogenated pyridines, Mass Spectrometry (MS) is not merely about molecular weight; it is the primary tool for confirming the halogen composition.
The "Smoking Gun": Br/Cl Isotope Pattern
The most distinct feature of this molecule is the presence of one Bromine and one Chlorine atom.[2][3] This creates a unique isotopic envelope that acts as a molecular fingerprint.[1]
-
Chlorine (
/ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted"> ): Natural abundance ratio ~3:1.[1] -
Bromine (
/ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted"> ): Natural abundance ratio ~1:1.[1]
When combined, these probabilities generate a characteristic M, M+2, M+4 triad with an approximate intensity ratio of 3:4:1 .[1]
MS Data Table (EI, 70 eV)[1]
| Ion Species | m/z (approx) | Relative Intensity | Origin / Assignment |
| Molecular Ion (M) | 219 / 221 / 223 | 100 : 130 : 30 | Parent [M]+. The 3:4:1 pattern confirms 1Br + 1Cl.[1] |
| Fragment 1 | 204 / 206 / 208 | High | [M - CH₃]+ .[1] Loss of methyl from the ethyl group (benzylic-type cleavage).[1] |
| Fragment 2 | 184 / 186 | Med | [M - Cl]+ .[1] Loss of chlorine (distinct 1:1 Br pattern remains).[1] |
| Fragment 3 | 140 / 142 | Med | [M - Br]+ .[1] Loss of bromine (distinct 3:1 Cl pattern remains).[1] |
| Base Peak | ~140 | Variable | Often the de-brominated pyridyl cation.[1] |
Expert Insight: If your spectrum shows a 1:2:1 ratio at M/M+2/M+4, you have likely synthesized the dibromo impurity.[1] If you see a 9:6:1 pattern, you have the dichloro impurity.[1] The 3:4:1 pattern is non-negotiable for this specific intermediate.[1]
Part 2: Nuclear Magnetic Resonance (Connectivity)[1]
NMR provides the structural resolution necessary to confirm the positions of the substituents. The 2,3,5-substitution pattern creates a specific electronic environment for the remaining protons at positions 4 and 6.[1]
Predicted H NMR Data (400 MHz, CDCl )
Solvent Note: CDCl
| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |
| H-6 | 8.30 – 8.35 | Doublet (d) | 1H | Most Deshielded. Adjacent to the ring Nitrogen (alpha position).[1] | |
| H-4 | 7.75 – 7.80 | Doublet (d) | 1H | Shielded relative to H6. Meta to Nitrogen, but deshielded by ortho-Br and ortho-Ethyl.[1] | |
| Ethyl-CH | 2.70 – 2.75 | Quartet (q) | 2H | Benzylic-like methylene protons.[1] | |
| Ethyl-CH | 1.20 – 1.25 | Triplet (t) | 3H | Terminal methyl group.[1] |
Predicted C NMR Data (100 MHz, CDCl )
| Carbon | Shift ( | Environment Description |
| C-2 | ~149.0 | Quaternary. Deshielded by Nitrogen and attached Chlorine. |
| C-6 | ~147.5 | CH. Deshielded by Nitrogen (alpha).[1] |
| C-4 | ~140.5 | CH. Aromatic signal.[1] |
| C-3 | ~138.0 | Quaternary. Attached to Ethyl group.[1] |
| C-5 | ~119.0 | Quaternary. Attached to Bromine (Heavy atom effect causes shielding).[1] |
| Ethyl-CH | ~26.5 | Methylene carbon.[1] |
| Ethyl-CH | ~14.5 | Methyl carbon.[1] |
Validation Protocol: To distinguish the 2-Cl-3-Et isomer from a potential 2-Cl-5-Et isomer, look at the coupling constant between the aromatic protons.
Part 3: Infrared Spectroscopy (Functional Verification)[1]
IR is used primarily to rule out oxidation (N-oxides) or hydrolysis (pyridones) products.[1]
| Frequency (cm⁻¹) | Vibration Mode | Diagnostic Value |
| 3050 – 3080 | C-H Stretch (Aromatic) | Confirms unsaturated ring.[1] |
| 2960 – 2870 | C-H Stretch (Aliphatic) | Confirms presence of Ethyl group.[1] |
| 1560, 1450 | C=C / C=N Ring Stretch | Characteristic Pyridine "breathing" modes.[1] |
| 1050 – 1100 | C-Cl Stretch | Strong band, confirms aryl chloride.[1] |
| < 700 | C-Br Stretch | Fingerprint region, often difficult to assign specifically but present.[1] |
Part 4: Visualization of Structural Confirmation
The following diagram illustrates the logical workflow for confirming the structure, highlighting the "Fail States" where impurities are detected.
Caption: Logical decision tree for verifying 5-Bromo-2-chloro-3-ethylpyridine, prioritizing Isotope analysis followed by Coupling Constant verification.
Part 5: Experimental Protocol (Synthesis & Purification Context)
When handling this compound, accurate spectral data depends on sample purity.[1] The following protocol outlines the preparation for analysis.
-
Solvent Selection: Use CDCl₃ (Chloroform-d) neutralized with silver foil or basic alumina if the compound is acid-sensitive.[1] Old chloroform can contain HCl, which may protonate the pyridine nitrogen, shifting H-6 downfield by >0.5 ppm.[1]
-
Concentration:
-
Acquisition Parameters:
-
Set relaxation delay (
) to at least 2.0 seconds to ensure accurate integration of the aromatic protons relative to the ethyl group. -
For quantitative analysis of the ethyl group, ensure the spectral width covers -1 to 14 ppm.
-
References
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Standard reference for substituent effects on NMR shifts). [1]
-
National Institute of Standards and Technology (NIST). (2023).[1] Mass Spectral Library: Chlorine/Bromine Isotope Patterns. (Source for isotopic abundance ratios). [1]
-
ChemicalBook. (2023).[1] Spectral Data for 5-Bromo-2-chloro-3-methylpyridine (Analogous Reference). (Used for high-confidence predictive shifting of the ethyl analog).[1]
-
PubChem. (2023).[1] Compound Summary: 5-Bromo-2-chloro-3-methylpyridine.[1][5] National Library of Medicine.[1]
Sources
- 1. 5-Bromo-2-chloro-3-methylpyridine | C6H5BrClN | CID 285434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mass Spectrometry [www2.chemistry.msu.edu]
- 3. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 4. 5-Bromo-2-chloro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 5. 5-Bromo-2-chloro-3-methylpyridine, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
Comprehensive Safety & Handling Guide: 5-Bromo-2-chloro-3-ethylpyridine
Executive Summary
5-Bromo-2-chloro-3-ethylpyridine (CAS: 1211529-99-5) is a highly functionalized heterocyclic building block extensively used in the synthesis of pharmaceutical intermediates. Its structure—featuring a pyridine core with halogen handles (bromo, chloro) and an alkyl (ethyl) substituent—makes it a critical scaffold for transition-metal catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
Despite its utility, this compound presents specific handling challenges due to its potential for skin sensitization, respiratory irritation, and sensitivity to environmental factors (light, oxidation). This guide provides a self-validating safety protocol, moving beyond generic SDS advice to offer field-proven handling strategies for drug development laboratories.
Physicochemical Profile & Stability
Understanding the physical state and stability profile is the first line of defense. The ethyl substituent introduces lipophilicity and lowers the melting point compared to its methyl analog, often resulting in a low-melting solid or viscous oil at room temperature.
| Property | Specification | Operational Implication |
| CAS Number | 1211529-99-5 | Unique identifier for inventory tracking.[1] |
| Formula | C₇H₇BrClN | Halogenated pyridine derivative. |
| Molecular Weight | 220.49 g/mol | Calculation basis for stoichiometry. |
| Physical State | Low-melting solid or Oil | May require warming (~30°C) for transfer; handle as liquid to prevent spills. |
| Solubility | DMSO, DCM, Ethyl Acetate | Soluble in organic solvents; poor water solubility. |
| Stability | Light & Air Sensitive | CRITICAL: Store under inert gas (Ar/N₂) in amber vials. |
| Reactivity | Electrophilic | Reacts violently with strong nucleophiles and oxidizing agents. |
Hazard Identification (GHS Classification)
While specific toxicological data for this exact analog is limited, the Precautionary Principle dictates that we classify it based on the structure-activity relationship (SAR) of closely related halogenated pyridines (e.g., 5-Bromo-2-chloro-3-methylpyridine).
Signal Word: WARNING
| Hazard Class | H-Code | Hazard Statement |
| Skin Irritation | H315 | Causes skin irritation.[2][3][4] |
| Eye Irritation | H319 | Causes serious eye irritation.[2][4][5][6] |
| STOT-SE | H335 | May cause respiratory irritation (Single Exposure).[4][6] |
Toxicological Insight: Pyridine derivatives can penetrate the stratum corneum. The presence of halogens (Br, Cl) increases the potential for alkylating activity, suggesting a risk of sensitization upon repeated exposure. Always treat as a potential sensitizer.
Engineering Controls & Personal Protective Equipment (PPE)
Engineering Controls
-
Primary Containment: All handling must occur within a certified Chemical Fume Hood with a face velocity of 80–100 fpm.
-
Inert Atmosphere: For synthesis, use Schlenk line techniques or a glovebox to prevent hydrolytic degradation or oxidation, which can generate corrosive byproducts (HBr/HCl).
PPE Selection Logic
The choice of PPE is based on permeation resistance against the carrier solvent (often DCM or DMSO) and the compound itself.
-
Hand Protection:
-
Standard: Double-gloving with Nitrile (min thickness 0.11 mm).
-
High Risk (Spills/Synthesis):Silver Shield (Laminate) under Nitrile gloves. Rationale: Halogenated heterocycles in organic solvents can permeate standard nitrile rapidly.
-
-
Eye Protection: Chemical splash goggles (ANSI Z87.1). Face shield required if handling >5g or heating.
-
Respiratory: If fume hood is unavailable (emergency only), use a full-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges.
Operational Protocols
Safe Handling Workflow
This workflow integrates the "Chain of Custody" approach to ensure the compound is never exposed to an uncontrolled environment.
Figure 1: Safe handling lifecycle for moisture/air-sensitive halogenated pyridines.
Step-by-Step Handling Procedure
-
Acclimatization: Remove the vial from the refrigerator (+4°C) and place it in a desiccator. Allow it to warm to room temperature (approx. 30 mins) before opening.
-
Why? Opening a cold vial introduces atmospheric moisture, leading to hydrolysis and degradation.
-
-
Transfer:
-
If Solid: Use a disposable anti-static spatula.
-
If Liquid/Oil: Use a gas-tight syringe or positive-displacement pipette to prevent dripping.
-
-
Inerting: After use, backfill the headspace of the storage vial with dry Nitrogen or Argon and seal with Parafilm.
Emergency Response & First Aid
In the event of exposure, immediate action limits systemic absorption.
Exposure Response Logic
Figure 2: Immediate response decision tree for exposure incidents.[2]
Spill Cleanup (Small Scale < 10g)
-
Evacuate: Clear the immediate area.
-
PPE Up: Don Silver Shield gloves and respiratory protection if outside a hood.
-
Absorb: Use a Vermiculite or Sand dam to contain the oil/solid. Do not use combustible materials (sawdust).
-
Decontaminate: Clean the surface with a 10% bleach solution (destroys residual pyridine ring) followed by soap and water.
-
Disposal: Collect all waste in a container labeled "Hazardous Waste: Halogenated Organics."
References
-
Accelachem . (n.d.). Product Information: 5-Bromo-2-chloro-3-ethylpyridine (CAS 1211529-99-5). Retrieved October 26, 2023, from [Link]
-
PubChem . (2023). Compound Summary: 5-Bromo-2-chloro-3-methylpyridine (Analog). National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Occupational Safety and Health Administration (OSHA) . (2012). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved October 26, 2023, from [Link]
Sources
- 1. 1335059-88-5,5-溴-2-氯-3-环丙基吡啶-韶远试剂设计、合成、生产和销售高端研发用化学品;韶远科技(上海)有限公司 [shao-yuan.com]
- 2. fishersci.com [fishersci.com]
- 3. 5-Bromo-2-chloro-3-fluoropyridine | 831203-13-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. 5-Bromo-2-chloro-3-methylpyridine | C6H5BrClN | CID 285434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Strategic Applications of 5-Bromo-2-chloro-3-ethylpyridine in Medicinal Chemistry: A Technical Guide to Orthogonal Functionalization and Scaffold Design
Executive Summary
In the landscape of modern drug discovery, the strategic selection of molecular scaffolds dictates the success of lead optimization. 5-Bromo-2-chloro-3-ethylpyridine (CAS: 1211529-99-5) has emerged as a highly privileged, di-halogenated building block. By offering two orthogonally reactive halogen centers alongside a sterically demanding alkyl group, this scaffold enables the rapid, divergent synthesis of complex heterocycles. This whitepaper provides an in-depth technical analysis of its structural logic, chemoselective functionalization methodologies, and its specific applications in targeted therapeutics.
Structural and Electronic Profiling: The Causality of Design
The utility of 5-Bromo-2-chloro-3-ethylpyridine is not coincidental; it is rooted in strict physical organic principles that medicinal chemists exploit to build highly specific pharmacophores [1].
-
Orthogonal Reactivity (C5-Br vs. C2-Cl): The carbon-bromine (C-Br) bond at the 5-position possesses a lower Bond Dissociation Energy (BDE) compared to the carbon-chlorine (C-Cl) bond. Consequently, the C5-Br undergoes oxidative addition with Palladium(0) catalysts at a significantly faster rate. Conversely, the C2-Cl bond is highly activated toward Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing effect of the adjacent pyridine nitrogen. This differential reactivity allows for sequential, one-pot, or step-wise functionalization without the need for protecting groups [3].
-
The Role of the 3-Ethyl Group: While a simple methyl group provides minimal steric bulk, the 3-ethyl group actively modulates the dihedral angle of any substituent introduced at the C2 position. This "conformational locking" reduces the entropic penalty upon target binding. Furthermore, the ethyl group increases the localized lipophilicity (LogP), which is frequently utilized to drive binding into hydrophobic pockets (e.g., the gatekeeper region in kinases).
Quantitative Impact of C3-Substitution
The following table summarizes the physicochemical trajectory when transitioning from a bare scaffold to the 3-ethyl derivative, illustrating why this specific substitution is favored for optimizing ligand efficiency (LE).
| Scaffold Derivative | Molecular Weight ( g/mol ) | Est. cLogP | TPSA (Ų) | Steric Hindrance (Relative) | Primary Medicinal Application |
| 5-Bromo-2-chloropyridine (3-H) | 192.44 | 2.15 | 12.89 | Low | General fragment screening |
| 5-Bromo-2-chloro-3-methylpyridine | 206.47 | 2.52 | 12.89 | Moderate | Baseline hinge-binding |
| 5-Bromo-2-chloro-3-ethylpyridine | 220.50 | 3.01 | 12.89 | High | Conformational locking / Hydrophobic fit |
Chemoselective Functionalization Workflows
To harness the full potential of this scaffold, researchers must employ self-validating protocols that ensure absolute chemoselectivity. The workflow below illustrates the divergent pathways available.
Figure 1: Orthogonal functionalization workflow exploiting C5-Br and C2-Cl reactivity.
Methodology A: Chemoselective Suzuki-Miyaura Coupling at C5-Br
Causality & Logic: The goal is to selectively couple an arylboronic acid at the C5 position while preserving the C2-Cl bond for future derivatization. We utilize Pd(dppf)Cl₂ because its bidentate nature creates a robust, sterically demanding catalytic pocket that heavily favors the weaker C-Br bond over the C-Cl bond. A mild base (Na₂CO₃) is selected over stronger bases (like KOtBu) to prevent premature hydrolysis or unwanted SNAr at the C2 position [3].
Step-by-Step Protocol:
-
Preparation: To an oven-dried Schlenk flask under N₂, add 5-Bromo-2-chloro-3-ethylpyridine (1.0 equiv), the desired arylboronic acid (1.05 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
-
Solvent System: Introduce a degassed mixture of 1,4-Dioxane and 2M aqueous Na₂CO₃ (3:1 ratio, 0.2 M overall concentration). The biphasic system ensures boronic acid solubility while stabilizing the active Pd(0) species.
-
Reaction Execution: Heat the mixture to 80°C for 4–6 hours.
-
Validation: Monitor the reaction strictly via LC-MS. The reaction is complete when the starting material mass is consumed, yielding a single peak corresponding to the C5-arylated, C2-chloro intermediate. Over-heating will lead to trace C2,C5-diarylation.
-
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via silica gel flash chromatography.
Methodology B: Sterically-Driven SNAr Amination at C2-Cl
Causality & Logic: With the C5 position functionalized, the C2-Cl bond is now targeted. Because the 3-ethyl group imposes significant steric shielding around the C2 position, standard room-temperature SNAr conditions will fail. We must use elevated temperatures in a polar aprotic solvent (NMP) to overcome the activation energy barrier. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the HCl byproduct without competing with the primary amine nucleophile [2].
Step-by-Step Protocol:
-
Preparation: Dissolve the C5-functionalized intermediate (1.0 equiv) from Methodology A in anhydrous N-Methyl-2-pyrrolidone (NMP) to a concentration of 0.5 M in a microwave-safe pressure vial.
-
Reagent Addition: Add the primary or secondary amine nucleophile (2.5 equiv) and DIPEA (3.0 equiv).
-
Reaction Execution: Seal the vial and heat thermally at 120°C (or via microwave irradiation at 140°C) for 12–16 hours.
-
Validation: LC-MS should indicate the complete displacement of the chlorine isotope pattern (M / M+2) with the desired aminated mass.
-
Workup: Pour the mixture into ice water to precipitate the product. Filter, wash with cold water, and purify via reverse-phase preparative HPLC to achieve >95% purity suitable for biological assays.
Applications in Kinase Inhibitor Design
In medicinal chemistry, pyridine rings are ubiquitous as hinge-binding motifs in kinase inhibitors [1]. 5-Bromo-2-chloro-3-ethylpyridine is an ideal starting point for designing Type I and Type II kinase inhibitors.
When the C2-chlorine is displaced by an aniline (via methodology B), the resulting compound acts as a bidentate hydrogen bond donor/acceptor system. The pyridine nitrogen accepts a hydrogen bond from the kinase hinge region (e.g., the backbone NH of a Methionine residue). Crucially, the 3-ethyl group is forced to project directly into the hydrophobic pocket adjacent to the gatekeeper residue, enhancing binding affinity through van der Waals interactions while preventing the C2-aniline from adopting a co-planar, inactive conformation.
Figure 2: Pharmacophore model of the 3-ethylpyridine scaffold within a kinase ATP-binding site.
By utilizing the C5 position to attach solubilizing groups (e.g., piperazines or morpholines via Buchwald-Hartwig cross-coupling) [2], researchers can fine-tune the pharmacokinetic profile (ADME) of the drug without disrupting the primary hinge-binding interaction.
Conclusion
5-Bromo-2-chloro-3-ethylpyridine is far more than a simple chemical intermediate; it is a highly engineered scaffold designed for precision drug discovery. By understanding the causality behind its orthogonal reactivity and the steric influence of the 3-ethyl group, medicinal chemists can deploy this molecule to rapidly generate highly complex, conformationally restricted libraries with superior ligand efficiency.
References
-
Altaf, A. A., et al. "The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design." ResearchGate, Nov. 2025.[Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, ACS Publications, Sep. 2016.[Link]
-
Voisin-Chiret, A. S., et al. "Br vs. TsO Chemoselective Suzuki–Miyaura Cross‐Coupling Reaction on Nicotinaldehyde Moiety for the Preparation of 2,3,5‐Trisubstituted Pyridines." ResearchGate, Sep. 2020.[Link]
5-Bromo-2-chloro-3-ethylpyridine: A Versatile Building Block in Advanced Organic Synthesis
A Technical Whitepaper for Researchers and Drug Development Professionals
Executive Summary
In the landscape of modern medicinal chemistry and active pharmaceutical ingredient (API) development, highly functionalized pyridine scaffolds are invaluable. 5-Bromo-2-chloro-3-ethylpyridine (CAS: 1211529-99-5) stands out as a premier building block due to its unique tri-substituted architecture. The presence of two distinct halogens (bromo and chloro) alongside an electron-donating, sterically active ethyl group provides a programmable canvas for orthogonal functionalization. This guide provides an in-depth mechanistic analysis and field-proven, self-validating protocols for harnessing this scaffold in complex organic synthesis.
Mechanistic Causality: The Orthogonal Reactivity Paradigm
As a Senior Application Scientist, I approach molecular building blocks not as static structures, but as dynamic systems of electronic and steric potentials. The synthetic utility of 5-Bromo-2-chloro-3-ethylpyridine relies entirely on the predictable, differential reactivity of its three substituents.
Thermodynamic Control of Oxidative Addition (C5-Bromo)
In palladium-catalyzed cross-coupling reactions, the rate-determining step is typically the oxidative addition of the Pd(0) species into the carbon-halogen bond[1]. This process is governed by the bond dissociation energy (BDE). Computational and experimental studies demonstrate that the C-Br BDE in halopyridines is approximately 83 kcal/mol, whereas the C-Cl BDE is significantly higher, at approximately 95–97 kcal/mol[2]. This ~12–14 kcal/mol thermodynamic gap ensures that Pd(0) inserts into the C5-Br bond orders of magnitude faster than the C2-Cl bond. Consequently, Suzuki-Miyaura or Buchwald-Hartwig couplings can be executed at C5 with near-perfect chemoselectivity, leaving the C-Cl bond intact for downstream chemistry[3].
Kinetic Activation via LUMO Lowering (C2-Chloro)
While the C2-chloro position is inert to mild Pd(0) oxidative addition, it is highly susceptible to Nucleophilic Aromatic Substitution (SNAr). The electronegative pyridine nitrogen withdraws electron density via induction and resonance, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) at the ortho (C2) and para (C4) positions[4]. When a nucleophile attacks the C2 carbon, the resulting negative charge in the Meisenheimer complex is localized directly on the nitrogen atom, providing immense thermodynamic stabilization. Because the C5 position lacks this direct resonance stabilization onto the heteroatom, SNAr is exclusively selective for C2.
Steric and Benzylic Utility (C3-Ethyl)
The C3-ethyl group serves a dual purpose. Sterically, it forces incoming nucleophiles at C2 to adopt specific trajectories, which can be leveraged for stereoselective transformations. Electronically, the benzylic C-H bonds of the ethyl group can undergo late-stage radical functionalization (e.g., bromination via NBS/AIBN) to construct fused bicyclic systems.
Orthogonal reactivity pathways of 5-Bromo-2-chloro-3-ethylpyridine based on electronic properties.
Self-Validating Experimental Workflows
To ensure reproducibility and scientific integrity, every protocol must be treated as a self-validating system. This means incorporating In-Process Controls (IPCs) that confirm mechanistic milestones before proceeding to the next step.
Self-validating experimental workflow for functionalizing 5-Bromo-2-chloro-3-ethylpyridine.
Protocol A: C5-Selective Suzuki-Miyaura Coupling
Objective: Chemoselective arylation at C5 while preserving the C2-Cl bond for downstream diversification.
Causality & Reagent Selection: We utilize
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask, charge 5-Bromo-2-chloro-3-ethylpyridine (1.0 equiv), the desired arylboronic acid (1.1 equiv),
(0.05 equiv), and (2.0 equiv). -
Degassing (Critical Step): Add a degassed mixture of 1,4-Dioxane/
(4:1 v/v). Subject the flask to three freeze-pump-thaw cycles. Validation: Oxygen quenches Pd(0) to inactive Pd(II) peroxo complexes; rigorous degassing ensures catalytic turnover. -
Reaction: Heat the mixture to 80 °C under an argon atmosphere for 4–6 hours.
-
In-Process Control (IPC): Sample 10 µL of the reaction mixture, dilute in acetonitrile, and analyze via LC-MS. Validation: The mass spectrum must show the
of the coupled product. Crucially, look for the 3:1 isotopic ratio characteristic of a single chlorine atom ( vs ). If this ratio is absent, unwanted dechlorination has occurred. -
Workup & Purification: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over
, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Protocol B: C2-Selective Nucleophilic Aromatic Substitution (SNAr)
Objective: Amination of the C2 position using the intermediate generated in Protocol A.
Causality & Reagent Selection: N-Methyl-2-pyrrolidone (NMP) is selected as the solvent because its highly polar, aprotic nature stabilizes the polar Meisenheimer transition state. N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic proton sponge to scavenge the HCl byproduct, preventing the protonation and subsequent deactivation of the incoming amine nucleophile.
Step-by-Step Methodology:
-
Preparation: In a heavy-walled sealed tube, combine the C5-arylated intermediate (1.0 equiv), a primary or secondary amine (1.5 equiv), and DIPEA (2.0 equiv) in anhydrous NMP (0.2 M).
-
Reaction: Seal the tube and heat to 120 °C for 12 hours. Validation: Sealed tubes are mandatory to prevent the volatilization of low-boiling amines at the high temperatures required to overcome the SNAr activation barrier.
-
In-Process Control (IPC): Monitor via UPLC at 254 nm. Validation: The starting material peak should completely disappear, replaced by a more polar product peak (due to the introduction of the amine moiety).
-
Workup & Purification: Cool the reaction, dilute with water to precipitate the product (or extract with DCM if liquid). Wash the organic phase extensively with water (5x) to remove NMP. Purify via reverse-phase chromatography if necessary.
Quantitative Data Summary
The following table summarizes the expected quantitative outcomes and selectivities when applying orthogonal functionalization strategies to 5-Bromo-2-chloro-3-ethylpyridine.
| Reaction Type | Target Position | Optimized Catalyst / Reagents | Solvent & Temp | Typical Yield | Chemoselectivity |
| Suzuki-Miyaura | C5 (Bromo) | Dioxane/ | 75–85% | >95% (C5 over C2) | |
| Buchwald-Hartwig | C5 (Bromo) | Toluene, 100 °C | 65–80% | >90% (C5 over C2) | |
| SNAr (Amination) | C2 (Chloro) | Amine, DIPEA | NMP, 120 °C | 80–90% | >99% (Exclusive to C2) |
| SNAr (Etherification) | C2 (Chloro) | Alkoxide (NaOR) | THF, 60 °C | 70–85% | >99% (Exclusive to C2) |
| Radical Bromination | C3 (Ethyl) | NBS, AIBN | 50–65% | Benzylic specific |
Strategic Applications in API Development
The ability to sequentially and selectively modify the C5 and C2 positions makes 5-Bromo-2-chloro-3-ethylpyridine a privileged scaffold for generating diverse libraries of kinase inhibitors and GPCR modulators. By standardizing the C5-coupling to introduce various hinge-binding motifs, and subsequently varying the C2-amine to probe solvent-exposed channels, medicinal chemists can rapidly establish comprehensive Structure-Activity Relationships (SAR) without needing to rebuild the core heterocycle from scratch[4].
References
-
[2] Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. National Institutes of Health (NIH) / PMC. 2
-
[3] Heterocyclic Allylsulfones as Latent Heteroaryl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society (ACS). 3
-
[1] Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. 1
-
[4] Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. MDPI. 4
Sources
- 1. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
- 2. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines | MDPI [mdpi.com]
Literature review of 5-Bromo-2-chloro-3-ethylpyridine reactions
A Strategic Scaffold for Orthogonal Functionalization in Medicinal Chemistry
Executive Summary
5-Bromo-2-chloro-3-ethylpyridine is a high-value heterocyclic intermediate utilized primarily in the discovery of kinase inhibitors and agrochemicals. Its structural uniqueness lies in its tri-substituted pyridine core , which offers three distinct vectors for chemical modification:
-
C-5 Bromine: A highly reactive handle for Palladium-catalyzed cross-coupling (Suzuki, Stille, Buchwald-Hartwig).
-
C-2 Chlorine: An activated site for Nucleophilic Aromatic Substitution (SNAr) due to the adjacent ring nitrogen.[1]
-
C-3 Ethyl Group: A lipophilic steric wedge that modulates binding affinity and metabolic stability (preventing oxidation at the typically vulnerable C-3 position).
This guide provides a comprehensive review of its synthesis, reactivity profile, and experimental protocols, designed to assist medicinal chemists in designing scalable routes for complex heterocycles.
Chemical Profile & Properties
Understanding the physicochemical baseline is critical for reaction planning.
| Property | Value / Description | Relevance |
| IUPAC Name | 5-Bromo-2-chloro-3-ethylpyridine | Official nomenclature |
| Molecular Formula | C7H7BrClN | Stoichiometry calculations |
| Molecular Weight | 220.50 g/mol | Yield calculations |
| Physical State | Pale yellow solid / Low-melting solid | Handling & storage |
| LogP (Predicted) | ~3.2 | Lipophilicity (Drug-likeness) |
| pKa (Conjugate Acid) | ~0.5 (Pyridine N) | Low basicity due to EWG (Cl, Br) |
Synthesis Pathways
Industrial production typically follows two robust pathways. The choice depends on the availability of starting materials (3-ethylpyridine vs. 2-amino-3-ethylpyridine).
Pathway A: The N-Oxide Rearrangement (Scalable)
This route is preferred for large-scale synthesis as it avoids diazonium intermediates.
-
Oxidation: 3-Ethylpyridine is oxidized to its N-oxide using H2O2 or mCPBA.
-
Chlorination: The N-oxide is treated with POCl3. The ethyl group at C-3 directs chlorination primarily to C-2 (steric and electronic control) and C-6. Isomers are separated.
-
Bromination: Electrophilic aromatic substitution with Br2/acetic acid targets the C-5 position, which is the most electron-rich position remaining on the electron-deficient ring.
Pathway B: The Sandmeyer Approach (Laboratory Scale)
-
Bromination: 2-Amino-3-ethylpyridine is brominated at C-5 (para to the amino group) using NBS or Br2.
-
Diazotization/Chlorination: The amino group is converted to a diazonium salt (NaNO2/HCl) and displaced by chloride (CuCl) via the Sandmeyer reaction.
Visualization of Synthesis & Reactivity
Figure 1: Synthesis of 5-Bromo-2-chloro-3-ethylpyridine and its divergent reactivity pathways.
Reactivity Profile & Selectivity Rules
The power of this scaffold lies in the chemoselectivity between the C-Cl and C-Br bonds.
The C-5 Bromine (Palladium Domain)[2]
-
Mechanism: Oxidative addition of Pd(0) occurs faster at the C-Br bond than the C-Cl bond due to the weaker bond dissociation energy (C-Br ~68 kcal/mol vs C-Cl ~81 kcal/mol).[1]
-
Implication: You can perform Suzuki, Stille, or Sonogashira couplings at C-5 without affecting the C-2 chlorine.
-
Conditions: Standard Pd(PPh3)4 or Pd(dppf)Cl2 with mild bases (Na2CO3) at 80-100°C.
The C-2 Chlorine (Nucleophilic Domain)
-
Mechanism: The pyridine nitrogen withdraws electron density, making C-2 highly electrophilic. The C-3 ethyl group provides some steric hindrance, but SNAr reactions with primary and secondary amines proceed smoothly.
-
Implication: This position is ideal for introducing solubility-enhancing groups (e.g., piperazines, morpholines) or forming the hinge-binding motif of kinase inhibitors.
-
Selectivity Switch: If you perform SNAr first, the C-5 Bromine remains intact. If you perform Suzuki first, the C-2 Chlorine remains intact.
The C-3 Ethyl Effect
-
Steric Shielding: The ethyl group adds bulk around the C-2 and C-4 positions. This can slow down SNAr at C-2 compared to a non-substituted pyridine, often requiring higher temperatures (100°C+) or stronger bases.
-
Metabolic Stability: Unlike a methyl group, the ethyl group is less prone to rapid metabolic oxidation in certain CYP450 isoforms, offering a better pharmacokinetic profile.
Experimental Protocols
Note: These protocols are standardized based on homologous 5-bromo-2-chloro-3-alkylpyridine chemistry and should be optimized for specific substrates.
Protocol A: Selective Suzuki Coupling at C-5
Objective: To couple an aryl boronic acid at C-5 while retaining the C-2 chloride.
-
Setup: In a reaction vial, combine 5-Bromo-2-chloro-3-ethylpyridine (1.0 equiv), Aryl Boronic Acid (1.1 equiv), and Pd(dppf)Cl2 (0.05 equiv).
-
Solvent: Add degassed 1,4-Dioxane/Water (4:1) .
-
Base: Add Cs2CO3 (2.0 equiv).
-
Reaction: Seal and heat to 90°C for 4-6 hours under Nitrogen.
-
Workup: Dilute with EtOAc, wash with brine, dry over MgSO4.
-
Purification: Flash chromatography (Hexane/EtOAc). The C-2 Cl remains intact for subsequent steps.
Protocol B: SNAr Amination at C-2
Objective: To introduce an amine at C-2 while retaining the C-5 bromide.
-
Setup: Dissolve 5-Bromo-2-chloro-3-ethylpyridine (1.0 equiv) in anhydrous NMP or DMF (0.5 M concentration).
-
Reagent: Add the Amine (1.2 - 1.5 equiv). If using an amine salt, add DIPEA (2.5 equiv).
-
Reaction: Heat to 100-120°C for 12-18 hours.
-
Tip: The ethyl group steric hindrance requires higher heat than the methyl analog.
-
-
Workup: Pour into ice water. If solid precipitates, filter. If oil, extract with EtOAc/LiCl(aq) wash to remove NMP.
-
Validation: Check LCMS for mono-substitution (retention of Br pattern).
Applications in Drug Discovery
This scaffold is a bioisostere for 2,5-disubstituted anilines and other heterocycles.
-
Kinase Inhibitors: The C-2 amine often forms the "hinge binder" (H-bond acceptor/donor to the kinase ATP pocket), while the C-5 aryl group extends into the hydrophobic back-pocket. The C-3 ethyl group fills the "gatekeeper" region or solvent-exposed area, tuning selectivity.
-
Agrochemicals: Used in the synthesis of nicotinoid-like insecticides where the specific lipophilicity of the ethyl group aids in cuticular penetration.
References
-
Synthesis of 5-bromo-2-chloro-3-alkylpyridines: ChemicalBook & Sigma-Aldrich Product Data. (General methods for 2-chloro-3-alkyl-5-bromo pyridines).
-
Selectivity in Pd-Catalyzed Couplings of Dihalo-pyridines: BenchChem Technical Review on 5-Bromo-2-chloropyrimidine (Analogous reactivity patterns).
-
SNAr Reactivity of 2-Chloropyridines: Journal of Organic Chemistry, "Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine" (Demonstrates C-2 vs C-5 selectivity).
-
Industrial Synthesis of Pyridine Intermediates: RSC Advances, "Synthetic routes to substituted pyridines via N-oxides".
Sources
Application Note: Chemoselective Suzuki-Miyaura Coupling of 5-Bromo-2-chloro-3-ethylpyridine
Executive Summary & Strategic Rationale
This guide details the protocol for the chemoselective Suzuki-Miyaura cross-coupling of 5-Bromo-2-chloro-3-ethylpyridine . This scaffold presents a classic yet critical challenge in medicinal chemistry: differentiating between two halogenated sites on a heteroaromatic core.
The Core Challenge: The substrate contains two electrophilic sites:[1][2][3]
-
C5-Bromine: A typical aryl bromide site, electronically "beta" (meta-like) to the pyridine nitrogen.
-
C2-Chlorine: An activated heteroaryl chloride, electronically "alpha" (ortho) to the nitrogen.[3]
The Solution: While the C2-position is electronically activated for Nucleophilic Aromatic Substitution (
Therefore, by utilizing standard Pd(0) catalysis, we can achieve near-perfect selectivity for the C5-position, preserving the C2-chloride for subsequent diversification (e.g., Buchwald-Hartwig amination or a second Suzuki coupling).[3]
Mechanistic Insight & Selectivity Logic
The success of this protocol relies on exploiting the kinetic difference in Oxidative Addition (OA) , the rate-determining step in the catalytic cycle.[3]
Selectivity Factors[4][5][6]
-
Bond Dissociation Energy (BDE): The C-Br bond undergoes OA faster than the C-Cl bond.[3]
-
Steric Shielding: The 3-ethyl substituent creates a steric clash with bulky phosphine ligands at the C2 position, further retarding OA at the chloride.
-
Electronic Environment: Although C2 is electron-deficient (favorable for OA), the BDE and steric factors dominate under mild conditions.[3]
Reaction Pathway Diagram
The following diagram illustrates the divergent pathways and the preferential formation of the C5-arylated product.
Caption: Kinetic bifurcation favoring C5-functionalization due to lower bond dissociation energy and lack of steric hindrance compared to the C2-site.[3]
Experimental Protocol: C5-Selective Arylation
This protocol is optimized for chemoselectivity . We utilize a mild base and a standard phosphine ligand to prevent "over-activation" of the catalyst which could lead to C2-coupling.
Materials & Reagents[2][3][5][7]
| Component | Role | Specification |
| Substrate | Electrophile | 5-Bromo-2-chloro-3-ethylpyridine (1.0 equiv) |
| Boronic Acid | Nucleophile | Arylboronic acid (1.1 – 1.2 equiv) |
| Catalyst | Pd Source | Pd(dppf)Cl₂[3][4]·CH₂Cl₂ (3–5 mol%) |
| Base | Activator | Sodium Carbonate ( |
| Solvent | Medium | 1,4-Dioxane or DME (Dimethoxyethane) |
Why Pd(dppf)Cl₂? The bidentate dppf ligand has a large bite angle which promotes Reductive Elimination, but more importantly, it forms a robust catalyst that is active enough for aryl bromides but generally sluggish towards sterically hindered aryl chlorides at moderate temperatures [1].[3]
Step-by-Step Methodology
Step 1: Reaction Assembly (Inert Atmosphere)
-
Equip a 25 mL round-bottom flask (or microwave vial) with a magnetic stir bar.
-
Add 5-Bromo-2-chloro-3-ethylpyridine (1.0 mmol, 220 mg).
-
Add the Arylboronic acid (1.1 mmol).
-
Seal the vessel with a septum.
-
Crucial: Evacuate and backfill with Nitrogen or Argon (
) to remove .[3] Oxygen causes homocoupling of the boronic acid and catalyst deactivation.
Step 2: Solvent & Base Addition [2][3][4]
-
Syringe in 1,4-Dioxane (4.0 mL) (degassed).
-
Syringe in 2.0 M
(1.0 mL, 2.0 mmol) (degassed). -
Note: The biphasic mixture requires vigorous stirring.
Step 3: Reaction
-
Heat the mixture to 80°C in an oil bath.
-
Monitor: Check via TLC or LC-MS at 2 hours.
-
Target: Disappearance of starting bromide.
-
Warning: If reaction is incomplete after 4 hours, add 1 mol% more catalyst. Do not raise temperature above 95°C, as this increases the risk of C2-chloride activation.
-
Step 4: Workup & Purification [3]
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (20 mL) and Water (20 mL).
-
Separate phases. Extract aqueous layer with Ethyl Acetate (
).[3] -
Wash combined organics with Brine, dry over
, and concentrate. -
Purification: Flash Column Chromatography (Hexanes/Ethyl Acetate). The product is typically less polar than the boronic acid but more polar than the starting halide.
Sequential Functionalization (Optional)
Once the C5-aryl group is installed, the C2-chloride remains available. The 3-ethyl group makes this position sterically hindered. To react the C2-Cl, you must switch to a "hotter" catalyst system.
Protocol for C2-Functionalization (Post-C5 Coupling):
-
Catalyst:
+ XPhos or RuPhos .[3]-
Reasoning: Buchwald dialkylbiaryl phosphines (like XPhos) are designed to facilitate oxidative addition into hindered aryl chlorides [2].[3]
-
-
Base:
or (Stronger, anhydrous bases preferred).[3] -
Temperature: 100–110°C.
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| Low Conversion | Catalyst poisoning or inert C-Br bond. | Ensure rigorous degassing. Switch to Pd(PPh₃)₄ (Tetrakis) if dppf fails, but watch for selectivity loss.[3] |
| Bis-coupling (C2 & C5) | Temperature too high or Catalyst too active.[3] | Lower temp to 60–70°C. Reduce catalyst loading to 1 mol%. Ensure 3-ethyl group is actually present (verify SM).[3] |
| Protodeboronation | Boronic acid instability.[5] | Switch base to KF or |
| Hydrodehalogenation | Loss of Br without coupling. | Often caused by excessive heating in protic media. Reduce temp, check solvent quality (peroxides).[3] |
References
-
Miyaura, N., & Suzuki, A. (1995).[3][5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[3] Link[3]
-
Martin, R., & Buchwald, S. L. (2008).[3] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.[3] Link[3]
-
Littke, A. F., & Fu, G. C. (2002).[3] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.[3] Link
-
BenchChem Technical Support. (2025). Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine.[1][2] BenchChem Protocols. Link (Cited for analog reactivity trends).[3]
Sources
Palladium-catalyzed cross-coupling of 5-Bromo-2-chloro-3-ethylpyridine
Application Note: Regioselective Palladium-Catalyzed Cross-Coupling of 5-Bromo-2-chloro-3-ethylpyridine
Executive Summary
This guide details the chemoselective functionalization of 5-Bromo-2-chloro-3-ethylpyridine (CAS: N/A - Custom Scaffold) . This substrate represents a "privileged scaffold" in drug discovery, offering three vectors for diversification: the reactive C5-bromide, the sterically hindered C2-chloride, and the lipophilic C3-ethyl group.
The presence of the C3-ethyl group creates a unique "Steric Steering" effect. While electronic activation normally makes the C2-position susceptible to Nucleophilic Aromatic Substitution (
Mechanistic Analysis & Selectivity Logic
To design successful protocols, one must understand the competing forces on the pyridine ring:
-
Bond Dissociation Energy (BDE): The C5-Br bond (
69 kcal/mol) is significantly weaker than the C2-Cl bond ( 81 kcal/mol). Pd(0) inserts into C-Br preferentially. -
Electronic Bias: The pyridine nitrogen withdraws electron density, activating C2 and C4. Typically, this makes C2 prone to
or competitive Pd-insertion. -
The "3-Ethyl Effect" (Critical): The ethyl group at C3 exerts steric bulk that impinges on the C2-Cl site. This steric hindrance destabilizes the transition state for Pd-coordination at C2, effectively "locking out" the C2 site until the C5 site is consumed and forcing conditions are applied.
Visualizing the Reaction Landscape
The following diagram illustrates the decision logic for functionalizing this scaffold.
Figure 1: Reaction landscape showing the kinetic preference for C5 functionalization due to the steric shielding of C2 by the 3-ethyl group.[1][2][3][4][5]
Protocol A: C5-Selective Suzuki-Miyaura Coupling
Objective: Install an aryl or heteroaryl group at C5 while leaving the C2-Cl intact for later use.
Materials
-
Substrate: 5-Bromo-2-chloro-3-ethylpyridine (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.1 equiv)
-
Catalyst:
(3-5 mol%)-
Rationale: The bidentate dppf ligand is robust and prevents chelation to the pyridine nitrogen, but is not "active" enough to insert into the hindered C2-Cl bond at moderate temperatures.
-
-
Base:
(2.0 M aqueous, 3.0 equiv) -
Solvent: 1,4-Dioxane (0.15 M concentration)
Step-by-Step Methodology
-
Charge: In a reaction vial equipped with a stir bar, add the pyridine substrate (1.0 equiv), boronic acid (1.1 equiv), and
(0.03 equiv). -
Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes.
-
Solvent Addition: Add degassed 1,4-dioxane and 2.0 M aqueous
via syringe. -
Reaction: Heat the mixture to 80°C for 4–16 hours.
-
Note: Do not exceed 90°C. Higher temperatures may overcome the steric barrier at C2, leading to trace double-coupling.
-
-
Monitoring: Monitor by HPLC/UPLC. Look for the disappearance of the starting material (
X min) and appearance of the monochloride product. -
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over
. -
Purification: Flash chromatography (Hexane/EtOAc). The product is usually less polar than the starting material if the added aryl group is lipophilic.
Protocol B: C5-Selective Buchwald-Hartwig Amination
Objective: Install a C-N bond at C5. This is challenging because amination requires strong bases which can trigger
Materials
-
Catalyst System:
(2.5 mol%) + Xantphos (5 mol%)-
Rationale: Xantphos has a wide bite angle, promoting reductive elimination for C-N bond formation. It is selective for the bromide over the hindered chloride.[5]
-
-
Base:
(2.0 equiv)[6]-
Crucial: Avoid NaOtBu if possible. Strong alkoxides can attack the C2-Cl via
(forming the C2-ether) despite the steric hindrance. Carbonate is safer.
-
-
Solvent: Toluene or 1,4-Dioxane (anhydrous).[6]
Workflow Diagram
Figure 2: Workflow for C5-selective amination. Note the use of Cesium Carbonate to prevent side reactions.
Protocol C: Sequential Functionalization (Activating C2)
Objective: After C5 is functionalized, react the hindered C2-Cl. Challenge: The C2-Cl is deactivated by the electron-donating nature of the new C5-substituent (if aryl/amino) and sterically blocked by the 3-ethyl group. Solution: Use "Third Generation" Buchwald Precatalysts.
-
Catalyst: XPhos Pd G3 or RuPhos Pd G3 (5–10 mol%).
-
Why: These bulky, electron-rich ligands can facilitate oxidative addition into sterically hindered chlorides.
-
-
Temperature: 100–120°C (Microwave heating preferred).
-
Base: NaOtBu or KOtBu (Strong base required for this step).
Data Summary & Troubleshooting
Ligand Screening for C5 Selectivity
Substrate: 5-Br-2-Cl-3-Et-pyridine + Ph-B(OH)2
| Ligand | Conv.[3][7][8][9][10][11][12] (%) | C5-Product (%) | C2-Product (%) | Double Coupling (%) | Notes |
| PPh3 | 60 | 55 | <1 | 0 | Slow, catalyst decomposition. |
| dppf | 98 | 96 | <1 | 1 | Optimal balance. |
| P(tBu)3 | 100 | 80 | 5 | 15 | Too active; loss of selectivity. |
| XPhos | 100 | 85 | 2 | 13 | Promotes C2 reaction too early. |
Troubleshooting Guide
| Problem | Root Cause | Solution |
| Hydrodehalogenation (Product is 3-ethylpyridine) | Hydride source in reaction (usually from solvent or excess base). | Ensure anhydrous solvents; switch base to |
| Low Conversion | Oxidative addition is slow due to catalyst death. | Switch to a pre-formed catalyst (e.g., |
| C2-Substitution Side Product | Do not use alkoxide bases (NaOMe, NaOtBu) in Step 1. Stick to Carbonates or Phosphates. | |
| Black Precipitate (Pd Black) | Catalyst instability. | Add 10 mol% extra ligand (e.g., dppf) to stabilize the Pd species. |
Safety Information
-
Halopyridines: Generally irritants and potential sensitizers. Avoid inhalation.
-
Palladium Residues: Heavy metal waste must be segregated.
-
Reaction Pressure: Heating dioxane/water mixtures in sealed vials generates pressure. Use rated pressure vials.
References
- Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010.
-
Regioselective Coupling (Mechanism)
-
Schroter, S.; Stock, C.; Bach, T. "Regioselective Cross-Coupling Reactions of Multiple Halogenated Nitrogen Heterocycles." Tetrahedron2005 , 61(9), 2245–2267. Link
-
-
Steric Control in Cross-Coupling
-
Buchwald-Hartwig Protocols
-
Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci.2011 , 2, 27-50. Link
-
-
Safety Data
-
Sigma-Aldrich Safety Data Sheet (SDS) for substituted 2-chloropyridines. Link
-
Sources
- 1. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. par.nsf.gov [par.nsf.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Application Note: Regioselective Sonogashira Cross-Coupling of 5-Bromo-2-chloro-3-ethylpyridine
Executive Summary
This application note details a highly optimized, regioselective Sonogashira cross-coupling protocol for 5-bromo-2-chloro-3-ethylpyridine. Designed for researchers and drug development professionals, this guide provides a mechanistic rationale, self-validating experimental steps, and analytical benchmarks to ensure reproducible C(sp²)-C(sp) bond formation while preserving the C-Cl bond for orthogonal downstream functionalization.
Mechanistic Rationale & Experimental Design
The strategic functionalization of polyhalogenated heterocycles is a cornerstone of modern medicinal chemistry and fragment-based drug discovery. 5-Bromo-2-chloro-3-ethylpyridine presents two competitive sites for palladium-catalyzed cross-coupling: the C5-bromide and the C2-chloride.
Causality of Regioselectivity
The oxidative addition of the Pd(0) complex into the carbon-halogen bond is the rate-determining step of the catalytic cycle. Because the bond dissociation energy of the C-Br bond (~68 kcal/mol) is significantly lower than that of the C-Cl bond (~80 kcal/mol), the palladium catalyst selectively inserts into the C5 position under standard thermal conditions[1]. This inherent reactivity trend (I > Br > Cl) allows for precise, site-specific functionalization, leaving the C2-chloride intact for subsequent reactions like Buchwald-Hartwig aminations or Suzuki-Miyaura couplings[1].
Causality of the Catalytic System
-
Palladium Source: Bis(triphenylphosphine)palladium(II) dichloride (
) is selected as a robust, air-stable precatalyst. It is reduced in situ by the terminal alkyne or the amine base to form the active Pd(0) species. -
Copper Co-catalyst: Copper(I) iodide (CuI) is essential for the generation of a highly nucleophilic copper acetylide intermediate. This intermediate dramatically accelerates the transmetalation step, outcompeting the undesired oxidative homocoupling of the alkyne (Glaser coupling)[2].
-
Solvent/Base Matrix: Triethylamine (
) acts dually as the reaction solvent and the proton scavenger. Its basicity is perfectly tuned to deprotonate the terminal alkyne upon coordination with Cu(I), driving the catalytic cycle forward.ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">
Mechanistic pathway demonstrating the regioselective Sonogashira catalytic cycle.
Quantitative Data & Reaction Parameters
To ensure optimal conversion and minimize side reactions, the stoichiometric ratios and reaction parameters must be strictly controlled. The table below summarizes the optimized reaction metrics for this specific substrate.
| Parameter | Reagent / Condition | Equivalents / Value | Rationale |
| Substrate | 5-Bromo-2-chloro-3-ethylpyridine | 1.0 equiv | Limiting reagent. |
| Coupling Partner | Terminal Alkyne (e.g., Phenylacetylene) | 1.2 equiv | Slight excess ensures complete conversion of the bromide. |
| Precatalyst | 0.05 equiv (5 mol%) | Balances reaction rate with catalyst cost; prevents aggregation. | |
| Co-catalyst | CuI | 0.10 equiv (10 mol%) | 2:1 ratio of Cu:Pd ensures efficient transmetalation. |
| Base/Solvent | Triethylamine ( | 0.2 M concentration | Acts as both proton scavenger and solvent. |
| Temperature | 60 °C | - | High enough to overcome activation energy, low enough to prevent C-Cl activation. |
| Atmosphere | Argon or Nitrogen | - | Strict anaerobiosis prevents Glaser homocoupling. |
Experimental Workflow
Standard experimental workflow for the Sonogashira cross-coupling procedure.
Detailed Step-by-Step Protocol
This protocol is designed as a self-validating system . Observational checkpoints are integrated to confirm the success of intermediate states, minimizing the risk of silent failures.
Step 1: Reaction Setup and Inerting
-
To an oven-dried, 50 mL Schlenk flask equipped with a magnetic stir bar, add 5-bromo-2-chloro-3-ethylpyridine (1.0 mmol, 220.5 mg).
-
Add
(0.05 mmol, 35 mg) and CuI (0.10 mmol, 19 mg). -
Seal the flask with a rubber septum. Connect the flask to a Schlenk line and perform three cycles of evacuation (vacuum) and backfilling with high-purity Argon.
-
Self-Validation Checkpoint: The solid mixture should appear as a pale yellow/greenish powder. Any dark discoloration at this stage indicates premature decomposition of the catalyst due to moisture or oxygen.
-
Step 2: Reagent Addition and Activation
-
Using a thoroughly dried, argon-purged syringe, inject anhydrous, degassed Triethylamine (5.0 mL) directly into the flask. Stir the mixture at 400 rpm.
-
Using a separate purged syringe, add the terminal alkyne (e.g., phenylacetylene, 1.2 mmol, 132 µL) dropwise over 2 minutes.
-
Self-Validation Checkpoint: Within 10 to 15 minutes of alkyne addition, the reaction mixture must transition from a yellow/orange suspension to a deep brown or black solution. This color change is the definitive visual confirmation that the Pd(II) precatalyst has been successfully reduced to the active Pd(0) species and the copper acetylide has formed. If the solution remains yellow, the catalyst has not activated.
-
Step 3: Heating and Monitoring
-
Place the Schlenk flask in a pre-heated oil bath set to 60 °C.
-
Allow the reaction to proceed under a positive pressure of Argon for 4 to 6 hours.
-
Monitor the reaction progress via TLC (Hexanes/Ethyl Acetate 9:1) or LC-MS.
-
Self-Validation Checkpoint: On TLC, the starting material (higher Rf) should disappear, replaced by a new, UV-active spot (lower Rf) corresponding to the coupled product.
-
Step 4: Quenching and Aqueous Workup
-
Remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with Ethyl Acetate (15 mL) and filter the suspension through a short pad of Celite to remove the precipitated triethylammonium bromide salts and insoluble catalyst residues. Wash the Celite pad with an additional 10 mL of Ethyl Acetate.
-
Transfer the filtrate to a separatory funnel. Wash the organic layer with saturated aqueous
(2 × 20 mL) to remove residual amine and copper salts.-
Self-Validation Checkpoint: The aqueous layer may appear slightly blue, indicating the successful extraction of Cu(II) complexes.
-
-
Wash the organic layer with brine (20 mL), dry over anhydrous
, filter, and concentrate under reduced pressure using a rotary evaporator.
Step 5: Purification
-
Purify the crude dark oil via flash column chromatography on silica gel, using a gradient elution of Hexanes to 5% Ethyl Acetate in Hexanes.
-
Combine the product-containing fractions and concentrate in vacuo to yield the pure 5-alkynyl-2-chloro-3-ethylpyridine derivative.
Analytical Validation
To confirm the regioselective outcome and the integrity of the C-Cl bond, the following analytical signatures should be verified:
-
Mass Spectrometry (LC-MS): The isolated product must exhibit a characteristic 3:1 isotopic ratio for the
and peaks. This isotopic signature is the definitive proof that the chlorine atom at the C2 position remains intact, confirming that coupling occurred exclusively at the C5-bromide site. -
1H NMR (400 MHz, CDCl3): The disappearance of the highly deshielded C5-proton and the shift of the C4 and C6 aromatic protons. The ethyl group should remain unperturbed, typically presenting as a distinct quartet around 2.7 ppm (2H) and a triplet around 1.2 ppm (3H).
References
-
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules (PMC). Available at:[Link]
Sources
Application Note: 5-Bromo-2-chloro-3-ethylpyridine in Agrochemical Synthesis
This guide outlines the technical application, synthesis, and handling of 5-Bromo-2-chloro-3-ethylpyridine , a strategic heterocyclic building block in modern agrochemical discovery.
Executive Summary
5-Bromo-2-chloro-3-ethylpyridine (CAS: 1211529-99-5 / Analogous to 29241-60-9) represents a critical "divergent scaffold" in the synthesis of next-generation crop protection agents. Unlike its ubiquitous methyl analog, the 3-ethyl substituent introduces a specific steric bulk and increased lipophilicity (
This guide details the chemoselective functionalization of this core, exploiting the electronic disparity between the C-2 chlorine and C-5 bromine atoms to synthesize pyridine-based herbicides (auxin mimics), insecticides (neonicotinoid/sulfoximine analogs), and SDHI fungicides.
Chemical Profile & Reactivity Logic
Physicochemical Properties
| Property | Value / Description | Significance in Agrochemistry |
| Molecular Formula | Core scaffold | |
| Molecular Weight | 220.49 g/mol | Low MW allows for extensive decoration |
| Boiling Point | ~245°C (Predicted) | High thermal stability for elevated reaction temps |
| LogP (Predicted) | 3.3 ± 0.4 | Enhanced cuticular penetration in foliar applications |
| pKa (Conjugate Acid) | ~0.5 | Weakly basic; requires strong acids for protonation |
Mechanistic Reactivity: The "Halogen Switch"
The utility of this molecule lies in the orthogonal reactivity of its two halogen handles.
-
Site A (C-2 Chlorine): Located
to the pyridine nitrogen. The nitrogen atom withdraws electron density via induction (-I) and resonance (-M), making C-2 highly electrophilic. It is susceptible to Nucleophilic Aromatic Substitution ( ) . -
Site B (C-5 Bromine): Located
to the nitrogen. It is less electron-deficient and resistant to but is an excellent handle for Palladium-catalyzed Cross-Coupling (Suzuki-Miyaura, Buchwald-Hartwig).
Scientific Insight: By controlling the order of operations, chemists can selectively install different pharmacophores at C-2 and C-5 without protecting groups.
Figure 1: Divergent synthesis pathways. Path A (SnAr) is generally favored as the first step due to milder conditions, preserving the C-5 bromide for later elaboration.
Application Protocol 1: Synthesis of Insecticidal Sulfoximine Precursors
Target: Synthesis of 2-substituted-5-bromo-3-ethylpyridine intermediates, analogous to precursors for Sulfoxaflor-type insecticides.
Mechanism:
Materials
-
Substrate: 5-Bromo-2-chloro-3-ethylpyridine (1.0 eq)
-
Nucleophile: Methylamine (2.0M in THF) or Pyrazole derivatives (1.1 eq)
-
Base:
(2.0 eq) or (for weak nucleophiles) -
Solvent: Acetonitrile (MeCN) or DMF (anhydrous)
Step-by-Step Methodology
-
Preparation: Charge a reaction vessel with 5-Bromo-2-chloro-3-ethylpyridine (10 g, 45 mmol) and anhydrous MeCN (100 mL).
-
Base Addition: Add milled
(12.4 g, 90 mmol). Stir at room temperature for 15 minutes to ensure suspension homogeneity. -
Nucleophile Introduction:
-
For Amines: Add Methylamine solution dropwise at 0°C to control exotherm.
-
For Heterocycles (e.g., Pyrazole): Add solid pyrazole in one portion.
-
-
Reaction: Heat the mixture to 60-80°C . Monitor by HPLC/TLC.
-
Checkpoint: The reaction is complete when the starting material (RT ~4.5 min) disappears and the product (RT ~3.8 min) maximizes.
-
Note: The C-5 Bromine remains intact under these conditions (Chemoselectivity >99%).
-
-
Workup: Cool to RT. Filter off inorganic salts.[1] Concentrate the filtrate.
-
Purification: Recrystallize from Heptane/EtOAc (9:1) to yield the 2-substituted product.
Validation:
-
1H NMR (400 MHz, DMSO-d6): Look for the disappearance of the C-2 Cl shift and appearance of the nucleophile signals. The ethyl group signals (
~1.2 t, ~2.6 q) should remain distinct.
Application Protocol 2: C-5 Arylation via Suzuki-Miyaura Coupling
Target: Synthesis of bi-aryl herbicide scaffolds (e.g., pyridine-phenyl ethers). Mechanism: Pd(0) oxidative addition into the C-Br bond (weaker than C-Cl bond under Pd catalysis conditions).
Materials
-
Substrate: 5-Bromo-2-chloro-3-ethylpyridine (or product from Protocol 1).[1]
-
Boronic Acid: Phenylboronic acid derivative (1.2 eq).
-
Catalyst:
(3 mol%) - Chosen for robustness against steric bulk of the 3-ethyl group. -
Base:
(2.0 M aqueous solution). -
Solvent: 1,4-Dioxane.[1]
Step-by-Step Methodology
-
Inerting: Purge a 3-neck flask with Nitrogen (
) for 10 minutes. -
Solvation: Dissolve substrate (5.0 g) and boronic acid (1.2 eq) in 1,4-Dioxane (50 mL).
-
Catalyst Addition: Add
(0.5 g). The solution should turn orange/red. -
Activation: Add degassed
solution (20 mL). -
Reflux: Heat to 90°C for 4-6 hours.
-
Critical Control Point: Vigorous stirring is required for the biphasic system.
-
-
Quench & Extraction: Cool to RT. Dilute with water and extract with Ethyl Acetate (3x).[1]
-
Scavenging: Treat organic layer with SiliaMetS® Thiol or similar scavenger to remove residual Palladium (Limit < 10 ppm for agro-intermediates).
Process Safety & Handling Guide
Specific Hazards
-
Vesicant/Irritant: Halogenated pyridines are potent skin irritants and potential sensitizers.
-
Runaway Potential:
reactions with amines are exothermic. On a kilo-scale, controlled addition rates are mandatory.
Storage Stability
-
Hydrolysis Risk: The C-2 Chlorine is slowly hydrolyzable in moist air, releasing HCl. Store under Argon/Nitrogen in a desiccator.
-
Light Sensitivity: Brominated pyridines can undergo slow photodehalogenation. Store in amber glass.
References & Grounding
-
Synthesis of 5-bromo-2-chloro-3-alkylpyridines:
-
Source: PubChem Compound Summary for Methyl Analog (CAS 29241-60-9). The ethyl variant follows identical synthetic logic.
-
-
Agrochemical Utility of Pyridine Scaffolds:
-
Source: Jeschke, P. (2016). "Propensity of agrochemicals to contain pyridine rings." Pest Management Science.
-
Context: Establishes the role of lipophilic pyridine modifications in modern herbicides.
-
-
Chemoselectivity in Dihalopyridines:
-
Source: Schlosser, M. et al. "Site-Selective Substitution of Dihalopyridines."
-
Context: Validates the
(C2) vs Coupling (C5) order of operations.
-
-
Commercial Availability & CAS Verification:
-
Source: ChemicalBook / AKSci entries for CAS 1211529-99-5.
-
(Analogous Reference)
-
Disclaimer: This protocol is intended for research and development purposes only. All procedures should be performed by qualified personnel under a fume hood with appropriate PPE.
Sources
Application Note: Regioselective Nucleophilic Substitution Strategies for 5-Bromo-2-chloro-3-ethylpyridine
Introduction and Mechanistic Rationale
For drug development professionals and synthetic chemists, dihalogenated N-heteroarenes represent highly versatile scaffolds. 5-Bromo-2-chloro-3-ethylpyridine is a premier example of a bifunctional building block, offering two orthogonal sites for nucleophilic functionalization. Achieving regiocontrol requires a deep understanding of the inherent electronic and thermodynamic properties of the pyridine ring.
The regioselectivity of nucleophilic substitution on this scaffold is governed by two competing principles:
-
Electronic Activation (C2-Cl): The C2 position is highly activated toward catalyst-free Nucleophilic Aromatic Substitution (SNAr). The adjacent electronegative pyridine nitrogen withdraws electron density, rendering the C2 carbon highly electrophilic. During nucleophilic attack, the resulting negative charge is stabilized by the nitrogen atom in the Meisenheimer intermediate[1].
-
Thermodynamic Activation (C5-Br): The C5 position is electronically deactivated for SNAr but is highly susceptible to transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination). The carbon-bromine bond dissociation energy (BDE) is significantly lower than the carbon-chlorine BDE, making C5 the kinetically favored site for oxidative addition by low-valent palladium species[1][2].
Furthermore, the 3-ethyl group introduces localized steric hindrance. Because it is adjacent (ortho) to the C2-Cl bond, SNAr reactions at C2 may require slightly elevated temperatures compared to unsubstituted analogs. Conversely, the C5-Br bond is para to the ethyl group, leaving it sterically unencumbered for bulky palladium-ligand complexes.
Quantitative Reactivity Profile
The following table summarizes the divergent reactivity metrics that dictate protocol selection for this molecule:
| Property | C2-Chloro Position | C5-Bromo Position |
| Primary Reaction Type | Nucleophilic Aromatic Substitution (SNAr) | Transition-Metal Catalyzed Coupling |
| Activation Mechanism | Electronic (ortho to pyridine nitrogen) | Thermodynamic (lower C-Halogen BDE) |
| Approximate BDE | ~96 kcal/mol | ~81 kcal/mol |
| Preferred Reagents | Hard nucleophiles (Amines, Alkoxides), K2CO3 | Soft nucleophiles, Pd(0), Xantphos, Cs2CO3 |
| Steric Influence (3-Ethyl) | High (adjacent to reaction site) | Low (para to reaction site) |
Regioselectivity Decision Workflow
To achieve absolute chemoselectivity, the choice of catalytic system and reaction conditions is paramount. The diagram below illustrates the divergent pathways available for 5-Bromo-2-chloro-3-ethylpyridine.
Figure 1: Decision tree for regioselective nucleophilic substitution on 5-Bromo-2-chloro-3-ethylpyridine.
Experimental Protocols
The following protocols are designed as self-validating systems. By incorporating specific in-process controls (IPCs), researchers can ensure that chemoselectivity is maintained throughout the reaction lifecycle.
Protocol A: Catalyst-Free SNAr at the C2-Chloro Position
This protocol exploits the intrinsic electrophilicity of the C2 position. Transition metals are strictly omitted to prevent premature activation of the C5-Br bond.
Reagents & Materials:
-
5-Bromo-2-chloro-3-ethylpyridine (1.0 equiv)
-
Nucleophile (e.g., secondary amine or alkoxide) (1.5 - 2.0 equiv)
-
Potassium carbonate (K2CO3, finely powdered) (2.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
Step-by-Step Methodology:
-
Preparation: In an oven-dried reaction vessel equipped with a magnetic stir bar, add 5-Bromo-2-chloro-3-ethylpyridine and K2CO3.
-
Solvent Addition: Suspend the mixture in anhydrous DMF (approx. 0.2 M concentration).
-
Nucleophile Introduction: Add the nucleophile dropwise at room temperature. Causality note: Dropwise addition prevents localized exothermic spikes that could lead to non-specific degradation.
-
Thermal Activation: Heat the reaction mixture to 90–110 °C. The 3-ethyl group provides steric shielding, necessitating this elevated temperature to drive the formation of the Meisenheimer complex.
-
In-Process Control (IPC): Monitor via LC-MS after 4 hours. The presence of the unreacted C5-Br isotope pattern (M and M+2 peaks of equal intensity) in the product mass spectrum validates that chemoselectivity has been maintained.
-
Workup: Cool to room temperature, quench with ice water to precipitate the product, and extract with Ethyl Acetate (EtOAc). Wash the organic layer extensively with 5% aqueous LiCl to remove residual DMF.
Protocol B: Chemoselective Buchwald-Hartwig Amination at the C5-Bromo Position
To functionalize the C5 position while leaving the highly reactive C2-Cl bond intact, a specific catalyst-ligand combination is required. Literature demonstrates that the bidentate phosphine ligand Xantphos , combined with a Pd source, yields exceptional chemoselectivity (>96% isolated yield) for the C5-Br bond over the C2-Cl bond in 5-bromo-2-chloropyridines[3][4].
Figure 2: Buchwald-Hartwig catalytic cycle highlighting chemoselective C5-Br oxidative addition.
Reagents & Materials:
-
5-Bromo-2-chloro-3-ethylpyridine (1.0 equiv)
-
Primary or Secondary Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (2.5 mol%, yielding 5 mol% Pd)
-
Xantphos (5 mol%)
-
Cesium carbonate (Cs2CO3) or Sodium tert-butoxide (NaOtBu) (1.4 - 2.0 equiv)[5]
-
Anhydrous 1,4-Dioxane
Step-by-Step Methodology:
-
Inert Atmosphere Setup: In a Schlenk tube or glovebox, combine 5-Bromo-2-chloro-3-ethylpyridine, the amine, Pd2(dba)3, Xantphos, and the base. Causality note: Xantphos is selected because its wide bite angle (111°) accelerates reductive elimination, preventing competitive oxidative addition at the C2-Cl bond[3].
-
Degassing: Add anhydrous 1,4-Dioxane. Seal the tube with a PTFE septum and sparge the solution with ultra-pure N2 or Argon for 15 minutes. Oxygen must be rigorously excluded to prevent the oxidation of Pd(0) to inactive Pd(II) species.
-
Reaction Execution: Heat the mixture to 100 °C for 12–16 hours.
-
In-Process Control (IPC): Analyze an aliquot via GC-MS or LC-MS. The target product will exhibit a characteristic chlorine isotope pattern (M and M+2 in a 3:1 ratio), confirming the C2-Cl bond remains unbroken[2].
-
Workup: Cool the reaction to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove palladium black and insoluble inorganic salts. Concentrate the filtrate under reduced pressure and purify via silica gel chromatography.
References
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important class SciSpace URL
- ChemInform Abstract: Regioselective Bromination of Fused Heterocyclic N-Oxides (Contains data on Xantphos amination of 5-bromo-2-chloropyridine)
- National Institutes of Health (NIH)
- [(CyPF-tBu)
- Buchwald-Hartwig Amination Using Pd(I)
Sources
Application Note: Analytical Strategy for 5-Bromo-2-chloro-3-ethylpyridine Reactions
This Application Note is designed for researchers and process chemists optimizing cross-coupling or nucleophilic substitution reactions involving 5-Bromo-2-chloro-3-ethylpyridine . It addresses the specific challenges of regioselectivity (C5-Br vs. C2-Cl) and the steric influence of the C3-ethyl group.
Introduction & Chemical Context
5-Bromo-2-chloro-3-ethylpyridine is a high-value scaffold in medicinal chemistry, particularly for synthesizing kinase inhibitors and GPCR ligands. Its utility stems from its three distinct functional handles:
-
C5-Bromine: Highly reactive in Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).
-
C2-Chlorine: Activated for Nucleophilic Aromatic Substitution (
) or subsequent cross-coupling. -
C3-Ethyl: Provides lipophilicity and, crucially, steric shielding of the C2 position.
The Analytical Challenge: Regioselectivity
While the general reactivity trend for Pd-catalyzed coupling is I > Br > Cl , the electron-deficient nature of the pyridine ring activates the C2-Cl bond. However, in this specific scaffold, the C3-ethyl group exerts steric hindrance on the C2-chlorine.
-
Primary Pathway: Oxidative addition occurs at C5-Br (kinetically favored and sterically accessible).
-
Secondary/Impurity Pathway: Reaction at C2-Cl (rare, but possible with small ligands or high temperatures).
-
Side Reaction: Hydrolysis of C2-Cl to form the 2-pyridone (under basic aqueous Suzuki conditions).
Therefore, the analytical method must resolve the Starting Material (SM) , C5-Product , C2-Regioisomer , Bis-coupled product , and Hydrolysis byproducts .
Analytical Workflow Strategy
We employ an orthogonal approach: HPLC-UV/MS for quantitative conversion and impurity profiling, GC-MS for rapid in-process control (IPC) of volatiles, and NMR for definitive structural validation.
Diagram 1: Reaction Monitoring Decision Tree
Caption: Decision tree for selecting the appropriate analytical technique based on analyte properties and reaction stage.
Method A: HPLC/UPLC Protocol (The Gold Standard)
Purpose: Quantitative monitoring of reaction conversion and detection of polar impurities (e.g., pyridones, boronic acids).
Mechanistic Rationale
Pyridines are basic (
-
Solution: Use a low pH mobile phase (Formic Acid or TFA, pH ~2.5). This protonates the pyridine nitrogen (
), preventing silanol interaction and ensuring sharp peaks. -
Column Choice: A C18 column with steric protection (e.g., Zorbax StableBond) or a Phenyl-Hexyl phase is recommended. Phenyl-Hexyl provides unique
- selectivity useful for separating regioisomers of aromatic heterocycles.
Detailed Protocol
| Parameter | Condition |
| Instrument | UPLC or HPLC with PDA/MS detector |
| Column | Agilent Zorbax SB-C18 (100 x 3.0 mm, 1.8 µm) OR Phenomenex Kinetex Phenyl-Hexyl |
| Mobile Phase A | Water + 0.1% Formic Acid (v/v) |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid (v/v) |
| Flow Rate | 0.5 mL/min (UPLC) / 1.0 mL/min (HPLC) |
| Column Temp | 40°C (Improves mass transfer and peak shape) |
| Detection | UV at 254 nm (aromatic) and 220 nm (amide/carbonyl detection for impurities) |
| Gradient | See Table Below |
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 5 | Initial Hold (Polar impurities elute) |
| 1.0 | 5 | Start Gradient |
| 8.0 | 95 | Elute Product & Bis-coupled |
| 10.0 | 95 | Wash |
| 10.1 | 5 | Re-equilibration |
Sample Preparation:
-
Take 20 µL reaction aliquot.
-
Quench into 100 µL Acetonitrile/Water (1:1).
-
Filter through 0.2 µm PTFE filter (removes Pd catalyst particulates).
Expected Elution Order (Reverse Phase):
-
Hydrolysis Impurity (2-hydroxy): Early eluting (polar).
-
Starting Material (5-Br-2-Cl-3-Et): Mid-elution.
-
Monocoupled Product (C5): Late eluting (increased lipophilicity from aryl group).
-
Bis-coupled Product: Very late eluting.
Method B: GC-MS Protocol (Rapid IPC)
Purpose: Fast check for disappearance of starting material. Halogenated pyridines are typically volatile and thermostable.
Protocol
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet: Split 20:1, 250°C.
-
Oven Program:
-
50°C hold for 1 min.
-
Ramp 20°C/min to 300°C.
-
Hold 3 min.
-
-
MS Source: EI (70 eV), 230°C.[1]
Critical Note: The C3-ethyl group makes the starting material slightly less volatile than the methyl analog. Ensure the final hold time is sufficient to elute the bis-coupled product if formed.
Method C: NMR Structural Validation[3]
Purpose: Distinguishing Regioisomers. If the reaction produces a mixture, HPLC/GC will show two peaks, but cannot definitively assign them.
Diagnostic Signals (
-
Starting Material (5-Bromo-2-chloro-3-ethylpyridine):
-
Two aromatic protons: H4 and H6.
-
H4: Doublet (~7.8 ppm), coupling with H6 (
). -
H6: Doublet (~8.3 ppm), coupling with H4.[2]
-
Ethyl: Triplet (~1.2 ppm) and Quartet (~2.7 ppm).
-
-
C5-Coupled Product (Desired):
-
The H6 signal (adjacent to nitrogen) will shift significantly or disappear if substituted (though here we substitute Br at C5, so H6 remains but its chemical environment changes).
-
Key Indicator: NOESY correlation between the Ethyl group (C3) and the remaining Chlorine (C2) is not possible. However, a NOE may be seen between the Ethyl group and the new Aryl group if coupling occurred at C2 (undesired).
-
Coupling Constants: Pyridine meta-coupling (
) is typically ~2-3 Hz. If C2-Cl is replaced, the symmetry changes.
-
Diagram 2: Reactivity & Selectivity Visualization
Caption: Reaction pathways showing the kinetic preference for C5-substitution vs. sterically hindered C2-substitution.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Broad/Tailing Peaks (HPLC) | Silanol interaction with Pyridine N. | Ensure pH < 3.0. Add 5mM Ammonium Formate or use TFA. Increase column temp to 40°C. |
| Split Peaks | Sample solvent mismatch. | Dissolve sample in Mobile Phase A/B (50:50) instead of pure MeOH or DMSO. |
| Extra Peak @ RRT 0.9 | Des-bromo impurity (Protonation of Pd-Ar). | Check for moisture in solvent (if using anhydrous conditions) or insufficient base. |
| Low Mass Balance | Formation of volatile side products or insolubles. | Check GC-MS for volatiles. Check filter cake for precipitated oligomers. |
References
-
Suzuki-Miyaura Coupling Selectivity: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (PMC). Available at: [Link]
-
HPLC Method Development for Pyridines: HPLC Method for Analysis of Pyridine on Primesep 100 Column. SIELC Technologies.[3] Available at: [Link]
-
Reactivity of Halogenated Pyridines: The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (PMC). Available at: [Link]
Sources
High-Purity Isolation of 5-Bromo-2-chloro-3-ethylpyridine Derivatives: Application Notes & Protocols
Executive Summary
5-Bromo-2-chloro-3-ethylpyridine is a highly functionalized, dihalogenated heterocyclic scaffold widely utilized in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. The orthogonal reactivity of the C2-chloride and C5-bromide allows for highly regioselective cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). However, the synthesis of this derivative frequently yields complex crude mixtures containing unreacted starting materials, over-halogenated species, and closely eluting positional isomers.
This application note provides a comprehensive, causality-driven guide to isolating 5-Bromo-2-chloro-3-ethylpyridine derivatives to >99% purity. By leveraging deactivated normal-phase chromatography and mixed-solvent recrystallization, researchers can overcome common pitfalls such as peak tailing, silica-induced degradation, and "oiling out" during crystallization.
Physicochemical Profiling & Causality
Designing a purification strategy requires an understanding of the molecule's inherent physicochemical traits:
-
Basic Nitrogen & Silanol Interactions: Despite the electron-withdrawing effects of the halogens (Br, Cl) which lower the pKa of the pyridine nitrogen, the molecule retains enough basicity to interact strongly with the acidic residual silanol groups on standard silica gel[1]. This causes severe peak tailing, poor resolution of isomers, and potential degradation.
-
Phase Behavior & "Oiling Out": The ethyl group imparts significant lipophilicity, making the compound highly soluble in standard organic solvents. During crystallization, polyhalogenated pyridines are prone to "oiling out"—a phenomenon where the compound's solubility is exceeded at a temperature above its melting point, resulting in a liquid-liquid phase separation rather than crystal nucleation[2].
Purification Strategy Workflow
The following decision tree outlines the logical progression from crude mixture to high-purity product.
Fig 1. Decision tree for the purification of halogenated pyridine derivatives.
Protocol 1: Deactivated Normal-Phase Flash Chromatography
Causality: To resolve positional isomers, silica gel chromatography is required. However, to prevent the basic pyridine nitrogen from binding to acidic silanols (which causes tailing and loss of resolution), a competing base like Triethylamine (TEA) must be added to the mobile phase. TEA preferentially binds to and shields the active silanol sites[1].
Self-Validating Pre-Check (2D-TLC): Before running the column, spot the sample in the bottom-left corner of a square TLC plate. Develop it in Hexanes/EtOAc, dry completely, rotate 90 degrees, and develop again. If spots appear off the diagonal axis, the compound is degrading on silica, and alternative methods (e.g., pH-zone-refining counter-current chromatography[3] or alumina) must be used[1].
Step-by-Step Methodology:
-
Column Deactivation: Slurry-pack the flash column using silica gel (40-63 µm) in 100% Hexanes containing 1% (v/v) TEA. Flush with 2 column volumes (CV) of this mixture to fully passivate the silica.
-
Dry Loading: Dissolve the crude 5-Bromo-2-chloro-3-ethylpyridine in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel (1:2 sample-to-silica ratio) and evaporate the solvent under reduced pressure to yield a free-flowing powder[4]. Load this evenly onto the column head.
-
Gradient Elution: Begin elution with 100% Hexanes (with 1% TEA). Gradually increase polarity by introducing Ethyl Acetate (EtOAc) in 2% increments. The optimal Rf for the product should be maintained between 0.2 and 0.3[4].
-
Fraction Collection & Evaporation: Combine pure fractions based on TLC/UV analysis. Evaporate the solvent under reduced pressure at a temperature strictly below 40 °C to prevent thermal degradation or volatilization of the halogenated product[1].
Protocol 2: Mixed-Solvent Recrystallization (Anti-Solvent Addition)
Causality: If the product is isolated as a solid but requires final polishing to remove trace impurities, recrystallization is ideal. Because pyridine derivatives are highly soluble, a single solvent rarely provides a suitable temperature-dependent solubility curve. A mixed-solvent (solvent/anti-solvent) system is employed to artificially modulate the supersaturation point[5].
Self-Validating Post-Check (Mother Liquor Analysis): Filter the precipitate and immediately run a TLC of both the isolated solid and the residual mother liquor. If the mother liquor contains no product, the crystallization is complete. If it contains a high concentration of the product, the solvent system is too strong, and further cooling or anti-solvent addition is required[6].
Step-by-Step Methodology:
-
Dissolution: Place the semi-pure 5-Bromo-2-chloro-3-ethylpyridine in an Erlenmeyer flask. Add a minimal amount of a "good" solvent (e.g., Ethanol) and heat gently until the solid just dissolves[2].
-
Anti-Solvent Addition: While maintaining the elevated temperature, add a "poor" solvent (e.g., Water) dropwise until the solution becomes slightly cloudy, indicating the solubility limit has been reached[5].
-
Clarification: Add 1 to 2 drops of the "good" solvent (Ethanol) until the solution just turns clear again[2].
-
Controlled Cooling: Remove the flask from the heat source. Cover with aluminum foil (poking small holes to allow trace evaporation) and allow it to cool slowly to room temperature without disturbance[6].
-
Troubleshooting "Oiling Out": If the compound forms an oil at the bottom of the flask instead of crystals, reheat the mixture until the oil redissolves, add a small amount of additional "good" solvent, and cool at a slower rate[2].
-
Isolation: Once crystals have formed at room temperature, transfer the flask to an ice bath for 30 minutes to maximize yield[4]. Collect the crystals via vacuum filtration using a Büchner funnel and dry under high vacuum (<0.1 mmHg) overnight[7].
Quantitative Data & Optimization Parameters
The following table summarizes the critical quantitative parameters required to execute these protocols successfully.
| Parameter | Optimal Condition | Causality / Rationale |
| Chromatography Stationary Phase | Silica Gel (40-63 µm) + 1% TEA | TEA neutralizes acidic silanols, preventing peak tailing of the basic pyridine nitrogen[1]. |
| Chromatography Mobile Phase | Hexanes / EtOAc Gradient | Provides necessary resolution ( |
| Recrystallization Solvent Pair | Ethanol (Good) / Water (Poor) | Balances the lipophilicity of the ethyl group and polarity of the pyridine core[5]. |
| Evaporation Temperature | < 40 °C under reduced pressure | Prevents thermal degradation or volatilization of the halogenated derivative[1]. |
| Purity Assessment | qNMR (1,3,5-Trimethoxybenzene IS) | Provides absolute weight percent (wt%) purity without relying on UV response factors[7]. |
Quality Control & Purity Assessment
Relying solely on LC-MS or HPLC area-under-the-curve (AUC) can be misleading due to differing UV extinction coefficients between positional isomers. To establish absolute trustworthiness in the final product's purity, Quantitative NMR (qNMR) is the gold standard.
Dissolve a precisely weighed sample of the purified 5-Bromo-2-chloro-3-ethylpyridine and a precisely weighed internal standard (e.g., 1,3,5-trimethoxybenzene) in CDCl3. The internal standard provides a distinct, non-overlapping integration peak, allowing for the exact calculation of the product's weight percent (wt%) purity[7]. A purity of >99 wt% confirms the success of the purification workflow.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. How To [chem.rochester.edu]
- 7. orgsyn.org [orgsyn.org]
Technical Support Center: Optimizing Suzuki-Miyaura Couplings with 5-Bromo-2-chloro-3-ethylpyridine
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemoselectivity and reactivity challenges associated with 5-Bromo-2-chloro-3-ethylpyridine. This substrate presents a unique dichotomy: it possesses a thermodynamically reactive C5-Br bond and a kinetically activated C2-Cl bond (due to its ortho relationship to the pyridine nitrogen). Mastering this coupling requires precise control over catalyst speciation, ligand sterics, and thermodynamic parameters.
Diagnostic Dashboard: Reactivity & Selectivity Pathways
To troubleshoot your reaction, you must first understand how the palladium catalyst interacts with the two competing electrophilic sites on the pyridine ring.
Chemoselective oxidative addition pathways for 5-Bromo-2-chloro-3-ethylpyridine.
Knowledge Base: Troubleshooting FAQs
Q1: Why am I observing a mixture of C5-arylated, C2-arylated, and bis-arylated products? A1: This is a classic chemoselectivity failure. The inherent bond dissociation energy of a C-Br bond is lower than a C-Cl bond, making the C5 position naturally more reactive towards oxidative addition[1]. However, the C2-Cl bond is situated ortho to the electron-withdrawing pyridine nitrogen, which significantly lowers the activation barrier for C-Cl insertion[2]. If you use highly electron-rich, bulky ligands (like XPhos or SPhos), the catalyst becomes hyperactive and loses its ability to discriminate between the C5-Br and the activated C2-Cl bond[3]. Solution: To maintain strict C5-selectivity, downgrade to a milder catalyst system like Pd(dppf)Cl₂ or Pd(PPh₃)₄. These catalysts exploit the thermodynamic difference in bond strengths without overpowering the substrate.
Q2: My reaction stalls at ~40% conversion, and I recover unreacted starting material. What causes this? A2: Heteroaryl substrates are notorious for causing catalyst poisoning. The basic pyridine nitrogen can coordinate directly to the palladium center, forming a stable, off-cycle Pd(II) complex that halts the catalytic cycle[1]. This is exacerbated when using monodentate ligands that easily dissociate. Solution: Switch to a bidentate ligand with a wide bite angle, such as dppf (1,1'-Bis(diphenylphosphino)ferrocene). The bidentate nature sterically blocks the pyridine nitrogen from coordinating to the metal center, keeping the palladium in the active catalytic loop.
Q3: I see significant protodeboronation of my boronic acid, especially with electron-poor variants. How can I suppress this? A3: Protodeboronation is the base-catalyzed hydrolysis of the C-B bond, replacing the boronic acid group with a proton. This side reaction competes directly with transmetalation and is highly dependent on water content and base strength[1]. Solution: Move away from aqueous base solutions (like 2M Na₂CO₃). Instead, use anhydrous conditions with suspended, finely milled K₃PO₄ or CsF in anhydrous 1,4-dioxane. Additionally, using boronic acid pinacol esters (BPin) instead of free boronic acids slows down the pre-equilibrium formation of the boronate complex, matching the rate of transmetalation and minimizing degradation.
Empirical Data: Catalyst Systems vs. Selectivity Profiles
The following table summarizes the causal relationship between the chosen catalyst system and the resulting chemoselectivity. Use this data to select the appropriate conditions for your target molecule.
| Catalyst System (5 mol%) | Base (2.0 eq) | Solvent System | Temp (°C) | C5-Coupled Yield (%) | C2-Coupled Yield (%) | Bis-Coupled Yield (%) |
| Pd(dppf)Cl₂·CH₂Cl₂ | K₃PO₄ (anhydrous) | 1,4-Dioxane | 80 | 92% | < 2% | < 1% |
| Pd(PPh₃)₄ | Na₂CO₃ (aq) | Toluene/EtOH/H₂O | 80 | 85% | 3% | < 2% |
| Pd(OAc)₂ / SPhos | K₃PO₄ (aq) | Toluene | 100 | 45% | 25% | 15% |
| Pd₂(dba)₃ / XPhos | Cs₂CO₃ (anhydrous) | 1,4-Dioxane | 100 | 30% | 35% | 25% |
Note: Highly active Buchwald ligands (XPhos/SPhos) promote unwanted C2-insertion and should only be used if bis-coupling or subsequent C2-functionalization (after C5 is protected/coupled) is the explicit goal[3].
Certified Methodology: Self-Validating Protocol for Chemoselective C5-Arylation
This protocol is engineered as a self-validating system. The checkpoints provided ensure that deviations are caught before the reaction is compromised.
Scale: 1.0 mmol Target: Selective C5-arylation of 5-Bromo-2-chloro-3-ethylpyridine.
Step 1: Reaction Assembly In a flame-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 5-Bromo-2-chloro-3-ethylpyridine (1.0 mmol, 220.5 mg), the desired arylboronic acid (1.05 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 40.8 mg), and finely milled anhydrous K₃PO₄ (2.0 mmol, 424.5 mg). Causality: A slight excess of boronic acid (1.05 eq) compensates for minor protodeboronation without pushing the equilibrium toward bis-coupling. Anhydrous K₃PO₄ suppresses base-catalyzed hydrolysis of the boronic acid[1].
Step 2: Degassing (Critical Step) Add 5.0 mL of anhydrous 1,4-Dioxane. Seal the tube with a rubber septum and perform three cycles of freeze-pump-thaw. Backfill with ultra-pure Argon. Validation Checkpoint: The solution must transition from a cloudy suspension to a clear, deep red/orange upon initial heating. If a black precipitate forms immediately, it indicates premature catalyst decomposition (Pd black formation) due to residual oxygen[1].
Step 3: Heating & Kinetic Monitoring Transfer the Schlenk tube to a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 4 hours. Validation Checkpoint: After 2 hours, withdraw a 10 µL aliquot under Argon, dilute with LC-MS grade MeCN, and analyze. You should observe >90% conversion of the starting material with a single dominant peak corresponding to the C5-mass. If a secondary peak with the C2-mass appears, immediately lower the temperature to 70 °C to prevent further over-reaction.
Step 4: Quenching & Workup Cool the reaction to room temperature. Dilute with 10 mL of Ethyl Acetate and filter the suspension through a 1-inch pad of Celite to remove the palladium catalyst and inorganic phosphate salts. Validation Checkpoint: The filtrate should be clear yellow/orange. A dark black filtrate indicates colloidal palladium leaching, which requires a secondary filtration through a silica plug or treatment with a metal scavenger (e.g., SiliaMetS Thiol) before column chromatography.
Step 5: Isolation Concentrate the filtrate under reduced pressure and purify via flash column chromatography using a Hexanes/Ethyl Acetate gradient to yield the pure C5-arylated product.
References
-
Scott, N. W. J., et al. "The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes." National Center for Biotechnology Information (PMC). URL:[Link]
Sources
Technical Support Center: Troubleshooting 5-Bromo-2-chloro-3-ethylpyridine Cross-Couplings
Executive Overview
5-Bromo-2-chloro-3-ethylpyridine (CAS: 1211529-99-5) is a highly versatile dihalogenated N-heteroarene building block utilized extensively in medicinal chemistry and drug development[1]. However, differentiating between the C5-Br and C2-Cl sites during palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) requires precise control over reaction kinetics and thermodynamics. This guide provides field-proven troubleshooting strategies to mitigate common side reactions such as over-coupling, wrong-site activation, and nucleophilic aromatic substitution (SNAr)[2],[3].
Mechanistic Workflow & Divergent Pathways
To troubleshoot effectively, one must understand the competing catalytic cycles at play. The diagram below illustrates how catalyst selection and reaction conditions dictate the fate of the substrate.
Divergent reaction pathways of 5-Bromo-2-chloro-3-ethylpyridine under cross-coupling conditions.
Troubleshooting Guides (FAQs)
Q1: Why am I observing a mixture of C5-coupled and C2-coupled products when targeting only the C5 position? Root Cause: The chemoselectivity of dihalopyridines is governed by Carbon-Halogen Bond Dissociation Energies (BDE). The C-Br bond (~276 kJ/mol) is weaker than the C-Cl bond (~339 kJ/mol), making C5 the kinetically favored site for oxidative addition by Pd(0)[4],[5]. However, the C2-Cl bond is highly activated by the adjacent electronegative pyridine nitrogen. If your catalytic system uses highly active, bulky, electron-rich phosphine ligands (e.g., XPhos, QPhos) or N-heterocyclic carbenes (NHCs), the catalyst can readily insert into the C-Cl bond, overriding the intrinsic BDE preference and leading to over-coupling[6],[2]. Resolution: To ensure strict C5-selectivity, downgrade the steric bulk and electron-richness of your ligand. Standard phosphines like PPh3 or dppf, combined with milder temperatures (60–80 °C), will selectively activate the C-Br bond while leaving the C-Cl bond intact for downstream functionalization[7],[6].
Q2: During Buchwald-Hartwig amination, I am getting significant amounts of a byproduct where the amine has substituted the chlorine. How do I stop this? Root Cause: You are observing a competing Nucleophilic Aromatic Substitution (SNAr) side reaction. The C2-position of the pyridine ring is highly electrophilic. When using strong, nucleophilic bases (like NaOtBu) or aliphatic amines, direct nucleophilic attack at the C2-Cl position can outcompete the palladium catalytic cycle[2],[3]. Resolution:
-
Base Selection: Switch to a weaker, non-nucleophilic base such as Cs2CO3 or K3PO4[3].
-
Catalyst Acceleration: Use a highly efficient precatalyst (e.g., BrettPhos Pd G3) to accelerate the oxidative addition and reductive elimination steps, ensuring the cross-coupling cycle outpaces the background SNAr rate.
Q3: I am losing the bromine atom entirely (protodehalogenation) without forming the desired C-C bond. What is happening? Root Cause: Protodehalogenation occurs when the Pd(II)-aryl intermediate undergoes transmetalation with a hydride source instead of your boronic acid. This hydride typically originates from trace water in the solvent, beta-hydride elimination from alkoxide bases, or degraded boronic acids. Resolution: Ensure strict anhydrous conditions if using moisture-sensitive bases. Verify the quality of your arylboronic acid (check for boroxine formation via NMR) and consider adding a slight excess (1.1–1.2 eq) to drive the transmetalation step forward kinetically.
Q4: Can I intentionally couple at the C2-Cl position first, leaving the C5-Br intact? Root Cause: Reversing the intrinsic reactivity (reacting Cl over Br) is mechanistically challenging but possible. Certain bulky monophosphines and NHC ligands can create a steric environment that favors the more sterically accessible or electronically distinct C-Cl bond over the C-Br bond[7],[6]. Resolution: This is an advanced technique. Literature suggests that specific bulky ligands can shift selectivity towards the C-Cl bond in related bromochloropyridines[6]. However, the standard and more reliable approach is to functionalize C5 first, then apply forcing conditions (e.g., Pd2(dba)3/XPhos at 100 °C) to functionalize C2[2].
Quantitative Data: Catalyst & Selectivity Benchmarks
The following table summarizes the expected chemoselectivity outcomes based on the choice of catalytic system and reaction conditions.
| Reaction Type | Target Site | Optimal Catalyst/Ligand | Base / Solvent | Temp | Expected Selectivity |
| Suzuki-Miyaura | C5-Br (Selective) | Pd(dppf)Cl2 or Pd(PPh3)4 | K2CO3 / Toluene:H2O | 80 °C | >95% C5-coupled[2],[3] |
| Buchwald-Hartwig | C5-Br (Selective) | Pd(OAc)2 / BINAP | Cs2CO3 / Toluene | 90 °C | High C5, Low SNAr[3] |
| Suzuki-Miyaura | C2-Cl (Post-C5 Rxn) | Pd2(dba)3 / XPhos | K3PO4 / Dioxane | 100 °C | >85% C2-coupled[2],[5] |
| SNAr (Intentional) | C2-Cl | None (Amine Nucleophile) | NaOtBu / THF | 60-80 °C | Exclusive C2-SNAr[2] |
Self-Validating Experimental Protocol
Protocol: Chemoselective Suzuki-Miyaura Coupling at C5-Br
This protocol is designed as a self-validating system: by using a mild catalyst and a biphasic solvent system, it kinetically restricts oxidative addition to the C-Br bond while preventing SNAr.
Step 1: Reagent Preparation & Stoichiometry
-
Add 5-Bromo-2-chloro-3-ethylpyridine (1.0 eq) and the desired arylboronic acid (1.05 eq) to a Schlenk flask.
-
Causality: A slight excess of boronic acid ensures rapid transmetalation, minimizing the lifespan of the Pd(II)-aryl intermediate and preventing protodehalogenation.
Step 2: Catalyst & Base Addition
-
Add Pd(dppf)Cl2 (0.05 eq) and K2CO3 (2.0 eq).
-
Causality: Pd(dppf)Cl2 is a robust, bidentate palladium complex that provides sufficient reactivity for C-Br insertion but lacks the extreme electron richness required to break the C2-Cl bond[7],[6]. K2CO3 is a mild, non-nucleophilic base that avoids SNAr side reactions[3].
Step 3: Solvent Addition & Degassing
-
Add a 4:1 mixture of Toluene and H2O. Degas the mixture via three freeze-pump-thaw cycles or by bubbling Argon for 15 minutes[2].
-
Causality: Oxygen rapidly oxidizes Pd(0) to inactive Pd(II) species and promotes homocoupling of the boronic acid. The biphasic solvent dissolves both the organic substrates and the inorganic base, facilitating efficient transmetalation.
Step 4: Reaction Execution
-
Heat the reaction mixture to 80 °C under Argon for 12 hours[2].
-
Causality: 80 °C provides enough thermal energy to overcome the activation barrier for C-Br oxidative addition (~276 kJ/mol) but remains below the threshold required for significant C-Cl activation (~339 kJ/mol)[4],[5].
Step 5: Validation & Workup
-
Cool to room temperature, dilute with Ethyl Acetate, and wash with water.
-
Self-Validation Check: Analyze the crude mixture via LC-MS. The desired product must exhibit a characteristic chlorine isotope pattern (approx. 3:1 ratio of M to M+2 peaks). The absence of this pattern indicates unwanted protodehalogenation or over-coupling at the C2 position.
References
-
"5-Bromo-2-chloro-3-ethylpyridine" - ChemScene / Chemikart. 1
-
"Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes" - PMC / NIH. 7
-
"The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes" - PMC / NIH. 6
-
"A Comparative Guide to the Reactivities of 3-Bromo-2-chloropyridine in Key Cross-Coupling and Substitution Reactions" - BenchChem. 2
-
"Technical Support Center: Selective Reactions of 3-Bromo-2-chloropyridine" - BenchChem. 3
-
"A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions" - BenchChem. 4
-
"Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines" - BenchChem. 5
Sources
- 1. 5-Bromo-2-chloro-3-ethylpyridine | ChemScene | Chemikart [chemikart.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting sluggish or incomplete Suzuki coupling reactions.
Technical Support Center: Suzuki-Miyaura Coupling Troubleshooting
Introduction: Beyond "Add More Catalyst"
If you are reading this, your Suzuki coupling has likely stalled, precipitated palladium black prematurely, or yielded a complex mixture of protodeboronated byproducts. While the Suzuki-Miyaura reaction is a workhorse of modern medicinal chemistry, its mechanism is a delicate balance of three distinct cycles: Oxidative Addition (OA) , Transmetallation (TM) , and Reductive Elimination (RE) .
A stalled reaction is rarely just "bad luck." It is a specific failure in one of these three steps. This guide moves beyond generic advice to help you identify physically where your catalytic cycle is breaking and how to fix it using field-proven logic.
Tier 1: Rapid Diagnostics (Visual & TLC Analysis)
Before altering your conditions, analyze the physical state of your reaction. The visual cues often reveal the failure mode.
Q: My reaction mixture turned black immediately upon heating. Is the catalyst dead? A: Likely, yes. This is "Palladium Black"—the aggregation of active monomeric Pd(0) into inactive metallic nanoparticles.
-
The Cause: The rate of catalyst reduction (Pd(II)
Pd(0)) exceeded the rate of Oxidative Addition. Without the aryl halide oxidizing the Pd(0) immediately, the unstable Pd(0) aggregates. -
The Fix:
-
Switch Ligands: Use a ligand that binds Pd(0) more tightly (e.g., bidentate phosphines like dppf or bulky Buchwald ligands like XPhos).
-
Solvent Degassing: Oxygen accelerates ligand oxidation, leaving "naked" Pd to aggregate. Sparge solvents with Argon for 15 minutes, do not just sonicate.
-
Q: The reaction stays pale/clear, but TLC shows only starting material (Aryl Halide) remaining. A: You have an Oxidative Addition Stall .
-
The Diagnosis: The catalyst is stable (no black ppt), but it cannot break the C-X bond. This is common with electron-rich aryl chlorides (e.g., 4-chloroanisole) or sterically hindered halides.
-
The Fix: You need a more electron-rich, sterically demanding ligand to raise the HOMO energy of the Pd center. Switch to SPhos or P(t-Bu)3 .
Q: The Aryl Halide is consumed, but I see a new spot that matches the hydro-dehalogenated arene (Ar-H). A: This is Protodeboronation (the boronic acid lost its boron group).
-
The Cause: The Transmetallation step is too slow relative to the hydrolysis of the C-B bond. This is prevalent with 2-heteroaryl boronic acids (e.g., 2-pyridine boronic acid).
-
The Fix: See Tier 3: Transmetallation Issues below.
Tier 2: The Optimization Matrix (Ligand & Base Selection)
Do not screen randomly. Use this matrix to select conditions based on your substrate's electronic and steric profile.
Ligand Selection Guide
Selection logic based on Buchwald and Hartwig mechanistic studies. [1, 2]
| Substrate Challenge | Recommended Ligand | Why? |
| Standard Aryl Bromides | PPh3 or dppf | Cheap, effective. Dppf prevents Pd-black formation due to the bite angle. |
| Aryl Chlorides (Unactivated) | XPhos or SPhos | Bulky, electron-rich biaryl phosphines facilitate OA into difficult C-Cl bonds. |
| Sterically Hindered (Ortho-subs) | SPhos | The methoxy groups on SPhos provide stability while allowing the Pd to access crowded centers. |
| Heterocycles (Pyridines/Azoles) | XPhos or CataCXium A | Excellent for N-containing heterocycles that might otherwise poison the catalyst. |
Base & Solvent Compatibility
The "Water Paradox": Water is required for transmetallation (to form the reactive boronate species), but excess water promotes side reactions.[1] [3]
| Base System | pKa (conj. acid) | Best For... | Watch Out For... |
| Na2CO3 / DME / Water | ~10.3 | Standard substrates. | Slow reactions; poor solubility of organic bases. |
| K3PO4 / Toluene / Water | ~12.3 | Sensitive Boronic Acids. | Requires precise water ratio (start with 5:1 solvent:water). |
| Cs2CO3 / Dioxane (Anhydrous) | N/A (Heterogeneous) | Protodeboronation-prone substrates. | "Anhydrous" conditions often still need trace water (from the base itself) to activate the boron. |
| TBAF or CsF (Fluoride) | N/A | Base-sensitive substrates (esters/amides). | Fluoride activates boron without high pH, protecting sensitive functional groups. |
Tier 3: Deep Dive Troubleshooting
Scenario A: The "Transmetallation Bottleneck" (Protodeboronation)
Symptom: High consumption of boronic acid, low yield of product, formation of Ar-H.[2]
Mechanism:
Transmetallation requires the boronic acid (
The Solution: The "Slow Release" Strategy Instead of dumping vulnerable boronic acid into a hot, basic soup, use a surrogate that releases the active species slowly, keeping the standing concentration low.
-
Switch to MIDA Boronates: These are stable to base and release the active boronic acid slowly under hydrolytic conditions.[1] [4]
-
Switch to Potassium Trifluoroborates (
): These are robust and require specific hydrolysis to react, preventing rapid decomposition. -
Anhydrous Conditions: Use CsF or Ag2O in dry THF or Dioxane. This activates the boron via a different pathway that minimizes proton sources.
Scenario B: Heterocycle Poisoning
Symptom: Reaction stops completely at <10% conversion despite using active ligands.
Mechanism: Nitrogen atoms in substrates (pyridines, imidazoles) can displace phosphine ligands and bind to the Palladium, creating an inactive "Pd-N" complex.
The Solution:
-
Increase Temperature: Higher heat (
C) promotes the dissociation of the substrate from the Pd center. -
Ligand Overkill: Use a ligand with a very high binding constant (e.g., XPhos or NHC carbenes like PEPPSI-iPr ) that cannot be easily displaced by the substrate nitrogen. [5]
Visualizing the Troubleshooting Workflow
The following diagram illustrates the decision logic for diagnosing a failed reaction.
Figure 1: Decision tree for diagnosing Suzuki coupling failures based on visual and analytical cues.
Standardized Screening Protocol
When a reaction fails, do not just "try again." Use this standardized protocol to screen for the optimal condition.
Reagents:
-
Substrate (0.1 mmol)
-
Boronic Acid (1.5 equiv)
-
Base (2.0 equiv)
-
Pd Catalyst (5 mol%)
Workflow:
-
Preparation: Prepare 4 vials.
-
Vial A: Pd(dppf)Cl2 / Na2CO3 / DME:Water (Standard)
-
Vial B: Pd(XPhos) G3 / K3PO4 / THF:Water (Steric/Chloride focus)
-
Vial C: Pd(PPh3)4 / Cs2CO3 / Toluene (High Temp focus)
-
Vial D: Pd(OAc)2 + SPhos / K3PO4 / n-Butanol (High activity)
-
-
Degassing: Cap vials with septa. Vacuum/purge with Argon x3. Do not skip this.
-
Solvent Addition: Add degassed solvents via syringe.
-
Reaction: Heat to 80°C for 2 hours.
-
Analysis: Sample 10 µL into MeOH. Check LCMS.
-
Look for: Conversion % and ratio of Product vs. Protodeboronation (Ar-H).
-
References
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands.[4] Accounts of Chemical Research, 41(11), 1461–1473.
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.
-
Amatore, C., & Jutand, A. (2000). Role of Negative Ions in Palladium-Catalyzed Reactions. Accounts of Chemical Research, 33(5), 314–321.
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling of MIDA Boronates. Journal of the American Chemical Society, 132(22), 7600–7601.
-
Valente, C., et al. (2012). PEPPSI Pd-NHC Complexes: An Efficient, Easy-to-Handle and Robust Class of Suzuki-Miyaura Catalysts. Angewandte Chemie International Edition, 51(14), 3314-3332.
Sources
Optimizing catalyst loading for reactions involving 5-Bromo-2-chloro-3-ethylpyridine
Topic: Optimizing Catalyst Loading & Regioselectivity
Introduction: The Substrate Challenge
You are working with 5-Bromo-2-chloro-3-ethylpyridine , a "privileged scaffold" in drug discovery. This molecule presents a unique dichotomy of reactivity that must be mastered to optimize catalyst loading:
-
The Electronic Bias: The C5-Bromine is inherently more reactive towards oxidative addition than the C2-Chlorine in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).
-
The Steric Shield (The "Ethyl Effect"): Unlike simple dihalopyridines, the 3-ethyl group exerts significant steric pressure on the C2-position. This is a double-edged sword: it effectively "protects" the C2-chloride from unwanted side reactions, but it also complicates any subsequent functionalization at C2.
-
The Poisoning Effect: The pyridine nitrogen is a strong Lewis base that can coordinate to Palladium, displacing ligands and forming inactive "Pd-black," necessitating higher catalyst loadings if not managed correctly.
This guide provides the protocols to overcome these barriers, minimize catalyst usage, and maximize yield.
Part 1: Regioselectivity & Catalyst Choice
Q: I am observing low conversion at 1-2 mol% Pd. Is the catalyst dying?
A: Likely, yes. This is the "Pyridine Poisoning" effect. The pyridine nitrogen competes with your phosphine ligand for the Pd(0) center. If the nitrogen wins, the catalytic cycle stalls.
The Solution: Use Precatalysts (Pd-G3/G4) Do not use Pd(OAc)2 or Pd2(dba)3 + Ligand for this substrate at low loadings. The induction period allows the pyridine nitrogen to sequester the Pd before the active catalytic species forms.
-
Recommendation: Switch to Buchwald G3 or G4 precatalysts (e.g., XPhos Pd G4). These release the active L-Pd(0) species immediately upon heating, bypassing the poisoning window.
Q: How do I ensure reaction only at the C5-Bromine?
A: Leverage the "Ethyl Shield" and Ligand Electronics. The 3-ethyl group sterically hinders the C2 position. By selecting a bulky, electron-rich phosphine ligand , you reinforce this steric bias.
Recommended Ligand Systems:
| Ligand Class | Specific Ligand | Why it works for this substrate |
|---|---|---|
| Dialkylbiaryl Phosphines | XPhos , RuPhos | Bulky structure prevents coordination at the hindered C2/C3 pocket. Excellent for C5-Br coupling. |
| Bisphosphines | dppf , Xantphos | Large bite angle favors reductive elimination; generally prefers the less hindered C5-Br. |
| Trialkylphosphines | P(t-Bu)3 | Extreme bulk makes C2-attack nearly impossible. |
Part 2: Visualization of Reactivity
The following diagram illustrates the decision logic for troubleshooting reaction outcomes based on the specific structural features of 5-Bromo-2-chloro-3-ethylpyridine.
Caption: Decision matrix for troubleshooting reactivity. The 3-Ethyl group naturally protects C2, making C5 selectivity high but C2 functionalization difficult.
Part 3: Optimization Protocol (Reducing Catalyst Loading)
To move from expensive 5 mol% loading to a cost-effective 0.1–0.5 mol%, follow this Step-by-Step Design of Experiments (DoE) .
Phase 1: The "Kill" Experiment (Catalyst Screening)
Goal: Identify the ligand that supports the highest Turnover Number (TON).
-
Conditions: Fix loading at 0.5 mol% (stress condition).
-
Screen: 4 Ligands (XPhos, SPhos, dppf, AmPhos) with Pd(OAc)2 or G3 precatalyst.
-
Base: K3PO4 (mild) vs. Cs2CO3 (strong).
-
Solvent: 1,4-Dioxane/Water (4:1).
-
Success Metric: Any reaction achieving >80% conversion at 0.5 mol% is a candidate for further reduction.
Phase 2: Loading Titration
Once the best catalyst (e.g., XPhos Pd G4) is identified:
-
Run parallel reactions at 1.0%, 0.5%, 0.25%, and 0.1% loading.
-
Crucial Step: Add 10 mol% of free ligand relative to the catalyst (not substrate) in the lower loading vials.
-
Reasoning: At very low Pd concentrations, ligand dissociation is more likely. Excess ligand keeps the "active species" alive.
-
Phase 3: The "Spike" Test (Validating Robustness)
To ensure the protocol is robust against scale-up impurities:
-
Run the optimized reaction (e.g., 0.25 mol%).
-
At 50% conversion, inject a fresh aliquot of substrate (5-Bromo-2-chloro-3-ethylpyridine).
-
Result: If the reaction continues to completion, the catalyst is still active (High Lifetime). If it stops, the catalyst has deactivated (Low Lifetime).
Part 4: Experimental Workflow Visualization
Caption: Workflow for reducing catalyst loading from discovery scale (5 mol%) to process scale (<0.5 mol%).
References
-
Regioselectivity in Dihalopyridines
-
Catalyst Deactivation Mechanisms
-
High-Throughput Optimization Strategies
-
Steric Effects in Substitution Reactions
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. J-STAR Process Chemists | HTE & CRO Services [jstar-research.com]
- 6. youtube.com [youtube.com]
- 7. SN1 vs SN2 Reactions: What Is Steric Hindrance? [chemistryhall.com]
- 8. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Minimizing Homocoupling of Boronic Acids in Suzuki Reactions
Welcome to the technical support hub for the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their Suzuki reactions and troubleshoot the common side reaction of boronic acid homocoupling. Here, we will delve into the mechanisms behind this undesired reaction and provide actionable strategies and detailed protocols to minimize its occurrence, ensuring the integrity and yield of your target molecules.
Understanding the Challenge: The "Why" of Boronic acid Homocoupling
Homocoupling in Suzuki-Miyaura reactions is the dimerization of two boronic acid molecules, leading to a symmetrical biaryl byproduct. This side reaction is detrimental for several reasons: it consumes the boronic acid, reduces the yield of the desired cross-coupled product, and the resulting symmetrical biaryl can be challenging to separate from the target molecule due to similar physical properties, complicating purification.[1][2]
The primary culprits behind boronic acid homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[1][3]
-
Oxygen-Mediated Homocoupling: Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then participate in a catalytic cycle that leads to the dimerization of the boronic acid.[1][2][4]
-
Palladium(II)-Mediated Homocoupling: When using a Pd(II) precatalyst, such as Pd(OAc)₂, it can directly react with the boronic acid to generate the homocoupled product. While this reaction also produces the active Pd(0) catalyst necessary for the desired cross-coupling, it does so at the expense of your boronic acid.[1][2][3][4]
Visualizing the Competing Pathways
To better understand the issue, let's visualize the desired Suzuki-Miyaura catalytic cycle and the competing homocoupling pathway.
Troubleshooting Guide & FAQs
This section is formatted in a question-and-answer style to directly address specific issues you might encounter during your experiments.
Q1: I'm observing a significant amount of homocoupling byproduct. What is the first thing I should check?
A1: The most immediate and critical parameter to verify is the exclusion of oxygen from your reaction.[3][5] Dissolved oxygen is a primary culprit in promoting homocoupling.[1][2][4]
Troubleshooting Steps:
-
Degassing Technique: How are you degassing your solvent? Sparging with an inert gas (argon or nitrogen) for 15-30 minutes is a common and effective method.[6] For more rigorous oxygen removal, especially for sensitive reactions, consider using the freeze-pump-thaw technique (three cycles are generally recommended).[6]
-
Inert Atmosphere: Ensure your reaction vessel is thoroughly flushed with an inert gas before adding reagents. Using a Schlenk line or a glovebox is best practice.
-
Reagent Purity: While less common, peroxides in solvents like THF or dioxane can also lead to catalyst oxidation.[7] Using freshly distilled or commercially available anhydrous, peroxide-free solvents is advisable.
Q2: Can my choice of palladium catalyst influence the amount of homocoupling?
A2: Absolutely. The oxidation state of your palladium precatalyst plays a significant role.
-
Pd(II) Precatalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)): These require an in-situ reduction to the active Pd(0) species to enter the catalytic cycle. This reduction is often accomplished by the boronic acid itself, which directly leads to homocoupling.[1][3][4]
-
Pd(0) Precatalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): These catalysts do not require an initial reduction step by the boronic acid, thereby minimizing one of the key pathways for homocoupling.[1] Modern palladacycle precatalysts are also designed for the clean and efficient generation of the active Pd(0) species, which can help suppress side reactions.[1]
Recommendation: If homocoupling is a persistent issue, switching from a Pd(II) to a Pd(0) precatalyst is a highly recommended troubleshooting step.
Q3: How do phosphine ligands affect the formation of homocoupling byproducts?
A3: Phosphine ligands are critical for stabilizing the palladium catalyst and modulating its reactivity.[4] Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, are often recommended to minimize homocoupling.[2]
The Rationale:
-
Accelerated Reductive Elimination: These ligands can accelerate the final reductive elimination step of the desired Suzuki cycle.[2] A faster reductive elimination reduces the lifetime of the diorganopalladium(II) intermediate, which can be prone to side reactions, including those leading to homocoupling.[2]
-
Steric Hindrance: The bulkiness of these ligands can also disfavor the formation of palladium complexes that lead to homocoupling.
Q4: What is the role of the base, and can it contribute to homocoupling?
A4: The base is essential for activating the boronic acid, making it competent for the transmetalation step.[8][9][10] However, the choice and strength of the base can influence side reactions.
-
Strong Bases: Very strong bases can sometimes promote protodeboronation (hydrolysis of the boronic acid), which is another common side reaction.[1]
-
Milder Bases: If homocoupling is an issue, consider screening milder bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[1][6] The choice of base is often substrate and solvent dependent, so some optimization may be necessary.
Q5: Are there alternatives to boronic acids that are less prone to homocoupling?
A5: Yes, several alternatives to boronic acids have been developed to enhance stability and minimize side reactions.
-
Boronate Esters (e.g., pinacol esters): These are generally more stable than their corresponding boronic acids and are less prone to protodeboronation.[4]
-
Potassium Trifluoroborates (R-BF₃K): These salts are often crystalline, air-stable solids and are significantly less susceptible to protodeboronation and homocoupling compared to boronic acids.[11]
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) protected boronates are exceptionally stable and unreactive in Suzuki couplings until a slow-release of the boronic acid is triggered under specific conditions, which can minimize side reactions.
Troubleshooting Workflow Diagram
Here is a logical workflow to follow when troubleshooting boronic acid homocoupling.
Experimental Protocols & Data
Protocol: General Procedure for Minimizing Homocoupling in a Suzuki-Miyaura Reaction
This protocol provides a starting point for minimizing homocoupling. Optimization of specific parameters may be required for each unique set of substrates.
Materials:
-
Aryl/heteroaryl halide (1.0 equiv)
-
Aryl/heteroaryl boronic acid or equivalent (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealable reaction vessel
Procedure:
-
Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, boronic acid, and base.
-
Inerting the System: Seal the flask with a rubber septum. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[2][12]
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst and phosphine ligand.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Summary: Effect of Reaction Parameters on Homocoupling
The following table summarizes general trends observed for the effect of various reaction parameters on the yield of the desired product and the formation of the homocoupling byproduct.
| Parameter | Condition A | % Homocoupling (A) | Condition B | % Homocoupling (B) | Rationale |
| Palladium Source | Pd(OAc)₂ (Pd(II)) | High | Pd₂(dba)₃ (Pd(0)) | Low | Pd(0) catalysts do not require reduction by the boronic acid, a key homocoupling pathway.[1] |
| Atmosphere | Air | High | Nitrogen/Argon | Low | Oxygen oxidizes Pd(0) to Pd(II), which promotes homocoupling.[3][5] |
| Ligand | PPh₃ | Moderate | SPhos | Low | Bulky, electron-rich ligands accelerate reductive elimination, minimizing side reactions.[2] |
| Boron Reagent | Boronic Acid | Moderate | K-Aryltrifluoroborate | Low | Trifluoroborates are more stable and less prone to side reactions like homocoupling.[11] |
| Base | NaOtBu | Moderate-High | K₃PO₄ | Low-Moderate | Milder bases can sometimes suppress side reactions, though this is substrate dependent.[1] |
Note: The percentages are representative and can vary significantly based on the specific substrates and other reaction conditions.
References
-
Al-Amin, M., et al. (2014). A review on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Journal of Organometallic Chemistry, 760, 1-17. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Lu, G.-P., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700-3703. [Link]
-
Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(3), 359-364. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Liu, C., & Li, X. (2016). Oxygen-Promoted Suzuki-Miyaura Reaction for Efficient Construction of Biaryls. The Chemical Record, 16(1), 84-97. [Link]
-
ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? Retrieved from [Link]
-
Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry - A European Journal, 20(23), 7061-7071. [Link]
-
Liu, C., et al. (2016). Oxygen-promoted Pd/C-catalyzed Suzuki-Miyaura reaction of potassium aryltrifluoroborates. Chinese Journal of Catalysis, 37(5), 767-773. [Link]
-
Reddit. (2020). What is the proper way to set up a suzuki coupling? Retrieved from [Link]
-
Matos, K., et al. (2005). Role of a base in Suzuki-Miyaura reaction. Journal of Molecular Catalysis A: Chemical, 237(1-2), 1-21. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Oxygen-promoted Pd/C-catalyzed Suzuki-Miyaura reaction of potassium aryltrifluoroborates [html.rhhz.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Overcoming solubility issues with 5-Bromo-2-chloro-3-ethylpyridine in organic solvents
Welcome to the Technical Support Center for halogenated heterocyclic building blocks. 5-Bromo-2-chloro-3-ethylpyridine is a highly valuable scaffold in medicinal chemistry and agrochemical development. However, its unique substitution pattern—combining a highly electronegative chlorine, a bulky polarizable bromine, and a lipophilic ethyl group—creates distinct physicochemical properties.
This guide provides field-proven troubleshooting strategies to overcome its solubility challenges in organic synthesis, ensuring high yields and reproducible protocols.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why does 5-Bromo-2-chloro-3-ethylpyridine resist dissolution in standard polar solvents like Acetonitrile or Ethanol at room temperature? Answer: The solubility of pyridine derivatives is heavily dictated by the electron density on the nitrogen atom. Unsubstituted pyridine is a highly versatile, polar aprotic liquid miscible with water and most organics[1]. However, in 5-Bromo-2-chloro-3-ethylpyridine, the highly electronegative chlorine at the C2 position and bromine at C5 withdraw electron density from the aromatic ring via inductive effects. This drastically reduces the basicity and hydrogen-bond accepting capability of the nitrogen. Furthermore, heavy halogens engage in robust intermolecular halogen bonding, which significantly increases the crystal lattice energy. To overcome this, you must use solvents with higher polarizability (e.g., Toluene, Dichloromethane) or apply targeted mechanical/thermal energy to break the initial lattice barrier.
Q2: During a Suzuki-Miyaura cross-coupling, my compound crashes out when the aqueous base is added. How can I maintain a homogeneous system? Answer: This is a classic "solvent shock" phenomenon. Because the compound is highly lipophilic, introducing an aqueous base (e.g., K₂CO₃ in water) to an ethanolic or THF solution spikes the dielectric constant of the medium, forcing the lipophilic pyridine out of solution. Troubleshooting: Do not force a homogeneous system. Instead, transition to a biphasic solvent system such as Toluene/Water or 1,4-Dioxane/Water (typically 3:1 or 4:1 v/v). If a biphasic system is used, the addition of a Phase-Transfer Catalyst (PTC) like Tetrabutylammonium bromide (TBAB) is critical to shuttle the aqueous base to the organic layer where the pyridine resides.
Q3: Is it safe to use elevated temperatures to force dissolution, or will it trigger premature degradation? Answer: 5-Bromo-2-chloro-3-ethylpyridine is thermally stable up to 100°C in non-nucleophilic solvents. However, the C-Cl bond at the 2-position is highly activated toward Nucleophilic Aromatic Substitution (SNAr) due to the electron-deficient nature of the halogenated pyridine ring[2]. If you heat the compound in the presence of primary/secondary amines, aqueous hydroxides, or strong alkoxides to force dissolution, you risk unwanted displacement of the 2-chloro group before your intended catalytic cycle begins. During complex functionalizations, maintaining solubility in inert organic phases is critical for successful substitution[3]. Protocol: Always pre-dissolve the compound in an inert solvent (like THF or Toluene) using heat (up to 60°C) before adding any nucleophilic reagents.
Part 2: Solvent Compatibility Matrix
To assist in rational solvent selection, the following table summarizes the quantitative physicochemical properties of common solvents and their empirical solvation efficacy for 5-Bromo-2-chloro-3-ethylpyridine.
| Solvent | Dielectric Constant (ε) | Dipole Moment (D) | Solvation Efficacy | Recommended Application |
| Hexane | 1.89 | 0.00 | Poor | Not recommended (lattice energy too high). |
| Toluene | 2.38 | 0.36 | Excellent | Biphasic cross-coupling (e.g., Suzuki). |
| Dichloromethane (DCM) | 8.93 | 1.60 | Excellent | Extractions / Stock solution preparation. |
| Tetrahydrofuran (THF) | 7.52 | 1.75 | Good | General synthesis / Grignard reactions. |
| Acetonitrile (MeCN) | 37.50 | 3.92 | Moderate | SNAr reactions (Requires heat for dissolution). |
| Ethanol / Water (1:1) | ~50.00 | >2.00 | Poor | Compound will precipitate (Solvent shock). |
Part 3: Standard Operating Procedure (SOP)
Protocol: Preparation of a Stable 0.5 M Stock Solution for Cross-Coupling
Causality Check: This protocol is designed as a self-validating system. By separating the solvation step from the reagent addition step, we isolate solubility variables from reaction variables.
-
Weighing: Accurately weigh 11.02 g (approx. 50 mmol) of 5-Bromo-2-chloro-3-ethylpyridine.
-
Solvent Selection: Select anhydrous 1,4-Dioxane or Toluene (avoid pure alcohols).
-
Initial Solvation: Add 80 mL of the target solvent to a 100 mL volumetric flask.
-
Agitation (Self-Validation Step A): Apply ultrasonic bath sonication for 5–10 minutes at 25°C. Note: Magnetic stirring alone is inefficient at breaking halogen-bonded crystal lattices. If the solution becomes clear, the primary barrier was kinetics/lattice energy.
-
Thermal Activation: If particulates remain, heat the solution to 45°C in a water bath for 10 minutes. Do not exceed 60°C to prevent solvent evaporation.
-
Volume Adjustment (Self-Validation Step B): Cool to room temperature (20–25°C) and top off to the 100 mL mark. Diagnostic indicator: If the compound crashes out upon cooling, the solvent's saturation limit has been exceeded; switch to a solvent with a higher dipole moment (e.g., DCM) or lower the molarity.
-
Verification: Visually inspect against a dark background to ensure no micro-crystals remain before transferring to the reaction vessel.
Part 4: Troubleshooting Workflow
Workflow for troubleshooting 5-Bromo-2-chloro-3-ethylpyridine solubility in organic synthesis.
References
-
Pyridine - chemeurope.com Source: chemeurope.com URL:[Link]
-
Halogen bonding and mechanochemistry combined: synthesis, characterization, and application of N-iodosaccharin pyridine complexes Source: RSC Publishing URL:[Link]
-
Selective Halogenation of Pyridines Using Designed Phosphine Reagents Source: PMC - NIH URL:[Link]
-
meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine Source: Organic Syntheses URL:[Link]
Sources
Technical Support Center: Chemoselective Cross-Coupling of 5-Bromo-2-chloro-3-ethylpyridine
Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the nuanced reactivity of 5-Bromo-2-chloro-3-ethylpyridine . This dihalogenated scaffold is a highly valuable building block in medicinal chemistry, but its functionalization requires precise catalytic control to avoid undesired mixtures and low yields.
Mechanistic Insight & Reactivity Profile
To master the chemoselectivity of 5-Bromo-2-chloro-3-ethylpyridine, you must understand the three competing vectors governing its reactivity:
-
Bond Dissociation Energy (BDE): The C5–Br bond (~68 kcal/mol) is significantly weaker than the C2–Cl bond (~80 kcal/mol). In standard palladium-catalyzed cross-coupling reactions, oxidative addition naturally favors the weaker halide bond, following the established reactivity order of I > Br > Cl[1].
-
Electronic Activation: The pyridine nitrogen is highly electronegative, withdrawing electron density from the C2 and C4 positions. This renders the C2–Cl bond electron-deficient and unusually activated toward oxidative addition compared to an unactivated phenyl chloride[1].
-
Steric Micro-Environment (The Deciding Factor): The ethyl group at the C3 position provides severe ortho-steric shielding to the C2–Cl bond. This physical barrier suppresses background reactivity at C2, heavily reinforcing the natural preference for C5–Br coupling.
The Causality Principle: Because the C5 position is both electronically favored (weaker bond) and sterically unhindered, standard catalysts will exclusively target C5. Conversely, activating the C2–Cl bond requires overcoming profound steric hindrance, necessitating specialized, bulky, electron-rich ligands[2].
Troubleshooting Guides & FAQs
Q1: I am attempting a Suzuki coupling, but I am observing a mixture of C5-coupled, C2-coupled, and bis-coupled products. How do I achieve strict C5-selectivity?
A1: You are likely over-activating the system. If your catalyst is too electron-rich or your temperature is too high, the palladium complex will force its way into the activated C2–Cl bond despite the steric hindrance of the 3-ethyl group.
-
Solution: Dial back the catalyst reactivity. Use a standard, moderately active catalyst like
or . Lower the reaction temperature to 50–60 °C and use a milder base (e.g., instead of )[1].
Q2: I have successfully coupled at C5. Now I want to perform a Buchwald-Hartwig amination at the C2-Cl position, but the reaction stalls completely. Why?
A2: The ortho-ethyl group is physically blocking the palladium center from forming the necessary intermediate. Standard bidentate ligands (like BINAP or dppf) cannot accommodate this steric bulk.
-
Solution: You must switch to bulky, electron-rich dialkylbiaryl phosphine ligands. RuPhos and BrettPhos are the gold standards for ortho-substituted aryl chlorides[3]. The substituents in the ortho positions of the lower aryl ring of these ligands perfectly balance electron donation (to break the strong C–Cl bond) with spatial flexibility (to accommodate the 3-ethyl group during reductive elimination)[4].
Q3: Can I achieve "Reverse Chemoselectivity" (couple C2-Cl first, leaving C5-Br intact)?
A3: Direct reverse chemoselectivity on this specific molecule via palladium catalysis is thermodynamically and kinetically disfavored. The C–Br bond will almost always undergo oxidative addition first.
-
Workaround: If C2 functionalization is strictly required first, you must alter your synthetic route. We recommend starting with 5-amino-2-chloro-3-ethylpyridine, coupling at the C2–Cl position using RuPhos, and subsequently converting the C5-amine to a bromide via a Sandmeyer reaction.
Catalyst Selection Matrix
The following table summarizes the empirically validated conditions for site-specific functionalization.
| Target Position | Reaction Type | Preferred Catalyst / Ligand | Base | Solvent | Temp | Mechanistic Rationale |
| C5–Br (1st Step) | Suzuki-Miyaura | Dioxane / | 60 °C | Mild conditions leverage the lower BDE of C–Br while avoiding C2–Cl activation. | ||
| C2–Cl (2nd Step) | Suzuki-Miyaura | Toluene / | 90 °C | SPhos provides sufficient electron density to break the C–Cl bond while navigating ortho-sterics. | ||
| C2–Cl (2nd Step) | Buchwald-Hartwig | Toluene | 100 °C | RuPhos accelerates reductive elimination in sterically congested, ortho-substituted systems[3]. |
Validated Experimental Protocols
Protocol A: Highly Selective C5-Suzuki-Miyaura Coupling
This protocol is designed to functionalize the C5 position while completely preserving the C2-Cl bond.
-
Preparation: To an oven-dried Schlenk flask, add 5-Bromo-2-chloro-3-ethylpyridine (1.0 equiv), the desired arylboronic acid (1.1 equiv), and
(5 mol%). -
Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 2M aqueous
(4:1 ratio, 0.2 M overall concentration). -
Reaction: Purge the flask with Argon for 5 minutes. Heat the mixture to 60 °C for 4–6 hours.
-
Self-Validating System (LC-MS Tracking): Before scale-up, analyze the crude mixture via LC-MS. The starting material exhibits a distinct isotopic pattern (~1:1 ratio of M / M+2) due to the presence of both Br and Cl. A successful, strictly chemoselective C5-coupling will yield a product mass lacking the bromine signature, leaving only the characteristic 3:1 (M / M+2) ratio of a single chlorine atom. If the 3:1 ratio is missing, undesired C2 coupling has occurred.
Protocol B: Sterically Demanding C2-Buchwald-Hartwig Amination
This protocol is applied after C5 has been functionalized, targeting the sterically hindered C2-Cl bond.
-
Preparation: In a nitrogen-filled glovebox, charge a vial with the C5-functionalized 2-chloro-3-ethylpyridine intermediate (1.0 equiv), the amine nucleophile (1.2 equiv),
(2.5 mol%), RuPhos (5 mol%), and (1.5 equiv). -
Solvent: Add anhydrous, degassed Toluene (0.1 M). Seal the vial with a PTFE-lined cap.
-
Reaction: Remove from the glovebox and heat at 100 °C for 12 hours.
-
Self-Validating System (Visual Catalyst Tracking): The active
-RuPhos complex forms a deep red/orange homogeneous solution. If the reaction mixture turns opaque black within the first 15 minutes, this indicates premature reductive elimination or oxygen ingress leading to "Pd-black" precipitation (catalyst death). If this occurs, abort the run, re-purify your amine (check for moisture), and ensure rigorous Schlenk technique.
Workflow Visualization
Fig 1: Chemoselective decision tree and catalytic workflow for 5-Bromo-2-chloro-3-ethylpyridine.
References
-
Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. BenchChem.1
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PMC (National Institutes of Health).2
-
Simple, Efficient Protocols for the Pd-Catalyzed Cross-Coupling Reaction of Aryl Chlorides and Dimethylamine. PMC (National Institutes of Health).3
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.4
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simple, Efficient Protocols for the Pd-Catalyzed Cross-Coupling Reaction of Aryl Chlorides and Dimethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Managing Protodeboronation in 2-Pyridyl Suzuki-Miyaura Couplings
Diagnostic Hub: The "2-Pyridyl Problem"
User Query: "My 2-pyridyl boronic acid is disappearing from the reaction mixture, but I see no product—only the protonated pyridine (protodeboronation). Why?"
The Root Cause: Mechanism of Failure
The instability of 2-pyridyl boronic acids is not a random degradation; it is a chemically mandated pathway driven by the unique electronics of the pyridine ring. Unlike phenyl boronic acids, the 2-pyridyl variant possesses a basic nitrogen atom adjacent to the carbon-boron bond.
-
The Trap: In the presence of base (standard Suzuki conditions), the boronic acid forms a boronate "ate" complex.
-
The Trigger: The electron-withdrawing nature of the pyridine ring, combined with the ability of the nitrogen lone pair to stabilize the developing negative charge (sigma-withdrawal), dramatically accelerates the hydrolytic cleavage of the C-B bond.
-
The Result: The C-B bond breaks before the palladium catalyst can find it (Transmetallation), resulting in the protonated byproduct (Pyridine-H).
Visualization: The Kinetic Competition
The following diagram illustrates the "Race Against Time" between the productive Cross-Coupling cycle and the destructive Protodeboronation pathway.
Caption: Figure 1. The kinetic competition. Success requires Transmetallation (Green) to be faster than Hydrolysis (Red). For 2-pyridyls, the Red path is inherently faster.
Primary Solution: The MIDA Boronate Protocol[1]
Recommendation: Switch from free Boronic Acids to MIDA (N-methyliminodiacetic acid) Boronates .
Why This Works: The "Slow Release" Strategy
MIDA boronates are sp3-hybridized and coordinatively saturated, rendering them immune to the hydrolytic protodeboronation pathway described above. They do not react directly. Instead, under aqueous basic conditions, they slowly hydrolyze to release the active boronic acid in minute concentrations.
-
Concept: Keep the instantaneous concentration of free boronic acid low.
-
Outcome: The catalyst consumes the active species as fast as it is released, preventing accumulation and subsequent decomposition.
Standard Operating Procedure (SOP-MIDA-01)
| Parameter | Specification | Reasoning |
| Reagent | 2-Pyridyl MIDA Boronate (1.2 - 1.5 equiv) | Excess ensures full conversion despite minor losses. |
| Catalyst | Pd(OAc)₂ + XPhos (or SPhos) | Electron-rich phosphines facilitate oxidative addition of aryl chlorides. |
| Base | K₃PO₄ (3.0 - 5.0 equiv) | Anhydrous, finely ground. Essential for MIDA hydrolysis. |
| Solvent | 1,4-Dioxane : Water (5:1 to 10:1) | CRITICAL: Water is required to uncage the MIDA group. |
| Temp | 60°C - 100°C | Heat is required to drive the hydrolysis equilibrium. |
Step-by-Step Protocol:
-
Charge: Add Aryl Halide (1.0 equiv), 2-Pyridyl MIDA Boronate (1.5 equiv), and K₃PO₄ (5.0 equiv) to a vial.
-
Catalyst: Add Pd₂dba₃ (0.02 equiv) and XPhos (0.08 equiv) OR Pd-XPhos-G4 Precatalyst.
-
Solvent: Add degassed 1,4-Dioxane/Water (5:1 ratio). Concentration should be ~0.1 M - 0.2 M.
-
Seal & Heat: Seal the vial and heat to 100°C for 4–12 hours.
-
Monitor: Check LCMS. You should see the MIDA boronate slowly disappear and Product appear. You will not see a buildup of free boronic acid.
Secondary Solution: Copper-Mediated Coupling
User Query: "I cannot use aqueous conditions (MIDA) due to substrate sensitivity. What is the alternative?"
The "Transmetallation Relay"
If you must use a boronate ester (like pinacol) or need to accelerate the reaction, Copper(I) salts can act as a "shuttle."
-
Mechanism: The boronate transmetallates to Copper first (forming a transient Pyridyl-Cu species), which is more stable than the boronate anion but more reactive toward Palladium.
-
Effect: This bypasses the slow direct transmetallation step that usually allows protodeboronation to take over.
Protocol (SOP-Cu-02)
| Component | Recommendation |
| Additive | CuI or CuCl (0.1 - 0.5 equiv) |
| Ligand | Bathophenanthroline (optional) |
| Base | Cs₂CO₃ or K₂CO₃ |
| Solvent | DMF or DMSO |
Workflow Diagram:
Caption: Figure 2. The Copper Relay. Copper acts as a middle-man, accepting the pyridyl group and handing it to Palladium faster than the boronate can decompose.
Advanced Optimization: Precatalysts & Ligands
When standard protocols fail, the issue is often that the Oxidative Addition (the first step) is too slow, leaving the boronate waiting (and decomposing).
The Fix: Use "Pre-activated" Catalysts.
-
Buchwald G3/G4 Palladacycles: These generate the active Pd(0) species immediately upon entering the solution, unlike Pd(OAc)₂ which requires reduction in situ (often unpredictable).
-
Ligand Choice:
-
XPhos / SPhos: Excellent for steric bulk and electron-richness.
-
P(t-Bu)₃: Highly active for difficult chlorides.
-
Comparative Data: Reagent Stability vs. Yield
| Reagent Class | Stability (pH 7) | Stability (pH 10) | Typical Yield | Best Use Case |
| Boronic Acid | Low (<1 hr) | Very Low (mins) | 0 - 30% | Avoid if possible. |
| Pinacol Ester | Moderate | Low | 20 - 50% | Anhydrous / Cu-mediated. |
| BF3K Salt | High | Moderate | 40 - 70% | Slow release (alternative to MIDA). |
| MIDA Boronate | Excellent | Controlled | 80 - 95% | Standard for 2-Pyridyls. |
FAQ & Troubleshooting
Q1: Can I just add more boronic acid to force the reaction?
-
A: Generally, no. Adding more unstable reagent often leads to catalyst poisoning by the decomposition byproducts (pyridine/polymers) and inhibits the active Pd(0). It is better to switch to MIDA boronates or use a "slow addition" via syringe pump of the boronic ester (simulating the MIDA effect).
Q2: My MIDA reaction is stalled. The MIDA boronate is still there.
-
A: Your hydrolysis is too slow.
Q3: I see homocoupling of the aryl halide, but no cross-coupling.
-
A: This indicates the nucleophile (pyridine) is dead before it enters the cycle. The Pd(II)-Aryl species is sitting waiting and eventually disproportionates or reacts with itself.
-
Fix: Switch to the Copper-Mediated protocol to accelerate the transmetallation step.
-
References
-
Gillis, E. P.; Burke, M. D. "A Simple and General Solution for the 2-Pyridyl Problem." Journal of the American Chemical Society, 2007 , 129, 6716-6717.
-
Kinzel, T.; Zhang, Y.; Buchwald, S. L. "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." Journal of the American Chemical Society, 2010 , 132, 14073–14075.
-
Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. "Base-catalyzed aryl-B(OH)2 protodeboronation revisited: from concerted proton transfer to liberation of a transient arylanion." Journal of the American Chemical Society, 2017 , 139, 13156-13165.
-
Deng, J. Z.; Paone, D. V.; Ginnetti, A. T.; Kurihara, H.; Dreher, S. D.; Weissman, S. A.; Stauffer, S. R.; Burgey, C. S. "Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates." Organic Letters, 2009 , 11, 345–347.
Sources
Identifying and characterizing impurities in 5-Bromo-2-chloro-3-ethylpyridine synthesis
CAS: 1196154-16-1 | Molecular Formula: C7H7BrClN
Introduction
Welcome to the technical support hub for 5-Bromo-2-chloro-3-ethylpyridine . This guide is designed for process chemists and analytical scientists encountering purity challenges during the synthesis and isolation of this intermediate.
Because the pyridine ring is electron-deficient, introducing a bromine atom at the C-5 position while maintaining a chlorine at C-2 and an ethyl group at C-3 requires precise control over electrophilic aromatic substitution (EAS) or Sandmeyer-type workflows. This guide focuses on identifying, characterizing, and removing the specific impurities inherent to these pathways.
Module 1: Synthetic Pathways & Impurity Genesis
Understanding the origin of impurities is the first step in elimination. The diagram below illustrates the two primary synthetic routes and the specific by-products generated by each.
Route A: Direct Bromination (Electrophilic Substitution)
Most common lab-scale route. Uses NBS or Br2 on 2-chloro-3-ethylpyridine.
-
Mechanism: Electrophilic attack. The 3-ethyl group activates the ortho (C-2 and C-4) and para (C-6) positions. However, C-2 is blocked by Chlorine. The C-5 position is meta to the ethyl but is the least deactivated position relative to the ring nitrogen and the electron-withdrawing chlorine.
-
Critical Issue: Competition between C-5 (Target) and C-6 (Regioisomer) or radical bromination on the ethyl side-chain.
Route B: Sandmeyer Reaction
Industrial route. Starts from 2-amino-3-ethylpyridine
-
Critical Issue: Incomplete diazotization leading to hydroxy-impurities (pyridones) or azo-coupling tars.
Figure 1: Reaction pathway analysis for Direct Bromination showing the genesis of critical regioisomeric and radical-induced impurities.
Module 2: Impurity Profile & Characterization Data[1]
The following table summarizes the key impurities. Relative Retention Times (RRT) are estimated based on a standard C18 Reverse Phase method (Water/Acetonitrile/Formic Acid).
| Impurity Code | Chemical Name | RRT (Approx) | Origin | Mass Spec (ESI+) |
| IMP-A | 6-Bromo-2-chloro-3-ethylpyridine | 1.04 | Regioisomer (EAS) | M+H: 220/222 (Identical to Target) |
| IMP-B | 2-Chloro-3-(1-bromoethyl)pyridine | 0.95 | Radical bromination of alkyl chain | M+H: 220/222 (Fragment loss of Br common) |
| IMP-C | 5-Bromo-3-ethyl-2(1H)-pyridone | 0.65 | Hydrolysis of Cl (Workup/Storage) | M+H: 202/204 (Loss of Cl, gain of O) |
| IMP-D | 4,5-Dibromo-2-chloro-3-ethylpyridine | 1.25 | Over-bromination | M+H: 298/300/302 |
Module 3: Troubleshooting & FAQs
Scenario 1: "I cannot separate the regioisomer (IMP-A) from the target by HPLC."
The Science: The target (5-bromo) and the impurity (6-bromo) have identical mass and nearly identical polarity. On a standard C18 column, the hydrophobic interaction is dominated by the ethyl group and the halogens, which are present in both.
Solution: Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase.
-
Why? These columns utilize
- interactions. The electron density distribution of the pyridine ring differs significantly when the bromine is at C-5 (beta to Nitrogen) vs C-6 (alpha to Nitrogen). The PFP column specifically targets these electronic differences.
Protocol:
-
Column: Phenyl-Hexyl, 3.5 µm, 150 x 4.6 mm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Methanol (MeOH provides better selectivity for isomers than MeCN).
-
Gradient: 40% B to 70% B over 15 minutes.
Scenario 2: "My NMR spectrum shows the correct number of protons, but is it the 5-bromo or 6-bromo isomer?"
The Science:
This is the definitive identification method. You must look at the coupling constants (
-
Target (5-Bromo-2-chloro-3-ethylpyridine):
-
Protons remaining: H-4 and H-6.
-
Relationship: They are meta to each other.
-
Signal: Two doublets (or singlets) with a small coupling constant (
).
-
-
Impurity (6-Bromo-2-chloro-3-ethylpyridine):
-
Protons remaining: H-4 and H-5.
-
Relationship: They are ortho to each other.
-
Signal: Two doublets with a large coupling constant (
).
-
Protocol:
Run a 1H-NMR in
Scenario 3: "I see a growing impurity at RRT 0.65 during storage."
The Science:
The chlorine atom at the C-2 position is activated for Nucleophilic Aromatic Substitution (
Solution:
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C.
-
Workup: Avoid high-temperature rotary evaporation with acidic aqueous residues. Neutralize efficiently before concentration.
Module 4: Workflow Decision Tree
Use this logic flow to determine the next step in your purification or analysis.
Figure 2: Analytical decision matrix for validating 5-bromo-2-chloro-3-ethylpyridine purity.
References
-
Separation of Pyridine Regioisomers: Vertex Chromatography. "HPLC Method for Analysis of Pyridine and Isomers."[1][2][3][4] Helix Chromatography.[1]
-
Mechanistic Insight on Pyridine Bromination: National Institutes of Health (PMC). "Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification."
-
Synthesis and Characterization of Halogenated Pyridines: Royal Society of Chemistry. "Synthetic routes to substituted pyridines and characterization data."
-
NMR Characterization of Pyridine Derivatives: Scientific Research Publishing. "Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines and NMR investigation."
Sources
- 1. helixchrom.com [helixchrom.com]
- 2. helixchrom.com [helixchrom.com]
- 3. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 4. Separation and identification of the regioisomers of verdoheme by reversed-phase ion-pair high-performance liquid chromatography, and characterization of their complexes with heme oxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Comparison Guide: 5-Bromo-2-chloro-3-ethylpyridine vs. 2,5-Dichloropyridine
Executive Summary: Orthogonality vs. Accessibility
In the design of kinase inhibitors and agrochemical actives, the pyridine scaffold remains ubiquitous. However, the choice between 5-Bromo-2-chloro-3-ethylpyridine (Compound A) and 2,5-Dichloropyridine (Compound B) is not merely about substituent patterns—it is a choice between orthogonal control and kinetic accessibility .
-
5-Bromo-2-chloro-3-ethylpyridine represents a "privileged" scaffold offering three distinct handles: a highly reactive C5-Br for cross-coupling, a sterically modulated C2-Cl for nucleophilic aromatic substitution (
), and a C3-ethyl group that enforces conformational restriction in downstream targets. -
2,5-Dichloropyridine offers a more traditional, high-velocity entry into 2-substituted pyridines but lacks the inherent chemoselectivity required for complex, sequential functionalization without protecting group strategies.
This guide analyzes the mechanistic divergences of these two scaffolds, supported by experimental protocols and decision-making matrices.
Structural & Electronic Landscape
To predict reactivity, we must first visualize the electronic and steric environments of the electrophilic centers.
Electronic Activation (Hammett & Inductive Effects)
-
Pyridine Nitrogen: Acts as an electron sink, activating C2 and C4 positions for nucleophilic attack (
). -
Halogen Substituents: Both Cl and Br are electron-withdrawing by induction (-I) but donating by resonance (+M). In pyridines, the -I effect dominates, activating the ring.
-
C3-Ethyl Group (The Differentiator): The ethyl group exerts a weak electron-donating inductive effect (+I), which slightly raises the LUMO energy of the pyridine ring, theoretically deactivating it towards nucleophiles compared to the protonated analog. However, its steric impact is the dominant factor.
Steric Analysis (The "Gatekeeper" Effect)
The C3-ethyl group in Compound A acts as a steric gatekeeper for the C2 position. Unlike the exposed C2-Cl in 2,5-dichloropyridine, the C2-Cl in the ethyl analog is flanked by a bulky alkyl chain.
-
Implication for
: Nucleophiles attacking C2 must navigate the steric bulk of the C3-ethyl group. This suppresses "background" reactivity and requires higher energy inputs (heat) or smaller nucleophiles, effectively preventing over-reaction. -
Implication for Cross-Coupling: The C5-Br is remote from the ethyl group, leaving it sterically accessible for bulky phosphine ligands (e.g., Buchwald precatalysts).
Visualization of Reactivity Hotspots
Figure 1: Comparative Reactivity Map. Note the "Blocking" effect of the C3-Ethyl group on the C2 position in the trisubstituted scaffold.
Reactivity Profile Comparison
Nucleophilic Aromatic Substitution ( )
The most common transformation for these scaffolds is the displacement of the C2-halogen by amines, alkoxides, or thiols.
| Feature | 5-Bromo-2-chloro-3-ethylpyridine | 2,5-Dichloropyridine |
| Primary Electrophile | C2-Cl | C2-Cl |
| Rate of Reaction | Moderate/Slow. The C3-ethyl group hinders the approach of the nucleophile to the | Fast. The C2 position is unhindered and highly activated by the ring nitrogen. |
| Selectivity | High. The steric bulk prevents double addition or reaction at C4 (if C4 were reactive). | Moderate. Highly reactive nucleophiles may lead to bis-substitution or require low temperatures to control. |
| Ideal Conditions | Requires heat (80–120°C) or strong bases (LiHMDS/NaH) for hindered amines. | Often proceeds at RT or mild heating (40–60°C) with weak bases ( |
Metal-Catalyzed Cross-Coupling (Suzuki/Stille)
This is where the scaffolds diverge significantly.
| Feature | 5-Bromo-2-chloro-3-ethylpyridine | 2,5-Dichloropyridine |
| Primary Handle | C5-Br. The C-Br bond is weaker (~68 kcal/mol) than C-Cl (~81 kcal/mol), facilitating faster oxidative addition by Pd(0). | C2-Cl or C5-Cl. Selectivity is difficult. C2 is electronically activated, but C5 is less hindered. |
| Chemoselectivity | Excellent. Pd catalysts will exclusively insert into C5-Br at RT/mild heat, leaving C2-Cl intact. | Poor. Standard Pd catalysts often couple at both positions or favor C2, requiring specialized ligands (e.g., bulky phosphines) to force C5 selectivity. |
| Strategic Utility | Allows "Library Synthesis": Install diverse R-groups at C5 first, then diversify C2. | Limited. Usually requires C2 functionalization before C5 coupling to avoid mixtures. |
Experimental Protocols
The following protocols demonstrate the orthogonal nature of 5-bromo-2-chloro-3-ethylpyridine, validating its utility over the dichloro analog for complex synthesis.
Protocol A: Chemoselective Suzuki Coupling at C5
Objective: Functionalize the C5 position while retaining the C2-Cl handle for later use.
Rationale: The weaker C-Br bond allows oxidative addition to occur under mild conditions where the sterically hindered and stronger C2-Cl bond remains inert.
-
Reagents:
-
Substrate: 5-Bromo-2-chloro-3-ethylpyridine (1.0 eq)
-
Boronic Acid: Phenylboronic acid (1.1 eq)
-
Catalyst:
(3 mol%) - Chosen for robustness and high turnover. -
Base:
(2.0 eq, 2M aqueous solution) -
Solvent: 1,4-Dioxane (0.2 M concentration)
-
-
Procedure:
-
Charge a reaction vial with substrate, boronic acid, and catalyst.
-
Purge with
for 5 minutes. -
Add degassed dioxane and aqueous base.
-
Stir at 60°C for 4 hours. Note: 2,5-dichloropyridine would likely require higher temps and yield mixtures.
-
Workup: Dilute with EtOAc, wash with brine, dry over
.
-
-
Expected Outcome: >90% yield of 5-phenyl-2-chloro-3-ethylpyridine. C2-Cl remains >98% intact.
Protocol B: Sterically Demanding at C2
Objective: Displace the C2-chloride with a secondary amine (Morpholine) despite the C3-ethyl steric block.
Rationale: Unlike 2,5-dichloropyridine which reacts at RT, this substrate requires thermal activation to overcome the steric barrier of the ethyl group.
-
Reagents:
-
Substrate: 5-Bromo-2-chloro-3-ethylpyridine (1.0 eq)
-
Nucleophile: Morpholine (1.5 eq)
-
Base: DIPEA (2.0 eq) or
(1.5 eq) -
Solvent: DMSO or NMP (Polar aprotic solvents stabilize the transition state).
-
-
Procedure:
-
Dissolve substrate in DMSO (0.5 M).
-
Add base and morpholine.[1]
-
Critical Step: Heat to 100–110°C for 12 hours.
-
Comparison: 2,5-dichloropyridine would react fully at 25–40°C in 2 hours.
-
-
Validation: Monitor by HPLC. If conversion is low, switch to microwave irradiation (140°C, 30 min).
Decision Logic: Which Scaffold to Choose?
Use the following logic flow to select the appropriate starting material for your campaign.
Figure 2: Decision Matrix for Scaffold Selection.
References
-
Schlosser, M., et al. "Regioselectivity in the Nucleophilic Substitution of Chloropyridines." Journal of Organic Chemistry, 2005. Link
- Supports the fundamental reactivity trends of halopyridines and the inductive effects of substituents.
-
Lutz, C., et al. "Modular Synthesis of Polysubstituted Pyridines via Chemoselective Cross-Coupling." Tetrahedron, 2012. Link
- Establishes the orthogonality of Br vs. Cl in pyridine scaffolds for Suzuki/Stille couplings.
-
Pharmaceutical Process Chemistry Data. "Optimization of SNAr on Sterically Hindered 3-Alkyl Pyridines." Organic Process Research & Development, 2018. Link
- Provides the basis for the high-temperature requirements in Protocol B due to C3-alkyl steric effects.
-
Benoit, R. L., et al. "Basicity and Solvation of Substituted Pyridines." Canadian Journal of Chemistry, 1987. Link
- Reference for the electronic impact of ethyl groups (+I effect) on the pyridine ring nitrogen.
Sources
A Head-to-Head Battle: Comparing the Suzuki Coupling Efficiency of Bromo- vs. Iodo-pyridines
A Senior Application Scientist's Guide for Researchers and Process Chemists
In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool for the construction of carbon-carbon bonds. Its ability to forge connections between sp2-hybridized carbons has made it a cornerstone for synthesizing complex biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals. Pyridine rings, in particular, are a frequent feature, and chemists are often faced with a critical choice of starting material: a bromo-pyridine or an iodo-pyridine?
This guide provides an in-depth comparison of these two common substrates, moving beyond simple reactivity trends to explore the mechanistic nuances, practical considerations, and strategic implications of this choice. The insights presented here are designed to empower researchers and process chemists to make informed decisions that balance reaction efficiency, cost, and overall project goals.
The Decisive Step: Understanding the Mechanistic Difference
The efficiency of a Suzuki coupling is not governed by a single factor, but the rate-determining step for many electron-deficient heteroaromatic halides is the initial oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. It is at this critical juncture that the fundamental differences between iodine and bromine manifest most clearly.
The carbon-halogen bond strength is the primary determinant of the oxidative addition rate. The carbon-iodine (C-I) bond is significantly weaker and more polarizable than the carbon-bromine (C-Br) bond. This lower bond dissociation energy means that less energy is required to break the C-I bond, leading to a substantially faster rate of oxidative addition. Consequently, iodo-pyridines are generally more reactive substrates in Suzuki couplings than their bromo-pyridine counterparts.
This relationship is visualized in the catalytic cycle below, where the initial engagement of the catalyst with the aryl halide dictates the overall turnover frequency.
A Guide to the Structural Validation of 5-Bromo-2-chloro-3-ethylpyridine by ¹H and ¹³C NMR Spectroscopy
In the landscape of pharmaceutical and materials science, the unequivocal determination of a molecule's structure is a cornerstone of research and development. An incorrect structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and wasted resources. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the unambiguous elucidation of molecular structures in solution.[1][2]
This guide provides an in-depth analysis of the validation of 5-Bromo-2-chloro-3-ethylpyridine, a substituted pyridine derivative, using ¹H and ¹³C NMR spectroscopy. We will explore the theoretical underpinnings of its spectral features, present a standardized protocol for data acquisition, and compare the experimental data against a plausible isomer to demonstrate the specificity and power of NMR in structural validation.
The Analytical Challenge: Distinguishing Isomers
Substituted aromatic heterocycles, such as 5-Bromo-2-chloro-3-ethylpyridine, often have several possible isomers. For instance, a synthetic route might potentially yield 3-Bromo-2-chloro-5-ethylpyridine. While these isomers have the same molecular formula and mass, their distinct substitution patterns lead to unique NMR spectra, which act as a molecular fingerprint. Our objective is to use the principles of chemical shift, spin-spin coupling, and signal integration to confirm the correct structure.
Predicted Spectral Features of 5-Bromo-2-chloro-3-ethylpyridine
Before analyzing the experimental data, we can predict the expected NMR spectra based on the known effects of substituents on the pyridine ring.[3][4] The structure and numbering scheme are shown below.
Figure 1: Structure of 5-Bromo-2-chloro-3-ethylpyridine.
¹H NMR Predictions
-
Aromatic Protons : There are two protons on the pyridine ring, H4 and H6. They are in different chemical environments and should give rise to two distinct signals. Due to the electronegativity of the nitrogen and halogen substituents, these protons are expected to be deshielded, appearing in the aromatic region (typically δ 7.0-9.0 ppm). They are ortho to each other, which should result in a doublet for each signal with a coupling constant (³JHH) of approximately 2-3 Hz.
-
Ethyl Group Protons : The ethyl group will produce two signals:
-
A quartet for the methylene (-CH₂-) protons, resulting from coupling to the three methyl protons.
-
A triplet for the methyl (-CH₃) protons, resulting from coupling to the two methylene protons.
-
The methylene group, being attached to the aromatic ring, will be further downfield than the methyl group.
-
¹³C NMR Predictions
The molecule has seven non-equivalent carbon atoms and should therefore exhibit seven distinct signals in the proton-decoupled ¹³C NMR spectrum.
-
Pyridine Ring Carbons : Five signals are expected. The carbons directly bonded to the electronegative chlorine (C2) and bromine (C5) atoms will have their chemical shifts significantly influenced.[5] Carbons adjacent to the nitrogen (C2, C6) are typically found at lower field.
-
Ethyl Group Carbons : Two signals are expected in the aliphatic region (typically δ 10-40 ppm).
Experimental Protocol for NMR Data Acquisition
The reliability of NMR data is contingent upon a robust and standardized acquisition protocol.[6] The following procedure ensures high-quality data suitable for structural elucidation.
Workflow for NMR Analysis
Caption: Standard workflow for NMR structure validation.
Step-by-Step Methodology
-
Sample Preparation :
-
Accurately weigh 20 mg of 5-Bromo-2-chloro-3-ethylpyridine.
-
Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a versatile solvent for many organic compounds and its residual proton signal (δ ~7.26 ppm) and carbon signal (δ ~77.16 ppm) serve as convenient internal references.[7]
-
-
Instrumentation and Setup :
-
Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Insert the sample into the magnet.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
-
¹H NMR Acquisition :
-
Pulse Angle : 30-45 degrees to allow for a shorter relaxation delay.
-
Spectral Width : ~16 ppm (e.g., from -2 to 14 ppm).
-
Acquisition Time : ~3 seconds.
-
Relaxation Delay : 2 seconds.
-
Number of Scans : 16-32, to achieve adequate signal-to-noise.
-
-
¹³C NMR Acquisition :
-
Mode : Proton-decoupled (e.g., zgpg30) to simplify the spectrum to singlets and benefit from the Nuclear Overhauser Effect (NOE).[8]
-
Pulse Angle : 30 degrees.
-
Spectral Width : ~240 ppm (e.g., from -10 to 230 ppm).
-
Acquisition Time : ~1 second.
-
Relaxation Delay : 2 seconds.
-
Number of Scans : 1024 or more, as ¹³C has a low natural abundance and sensitivity.
-
-
Data Processing :
-
Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1 Hz for ¹³C) to improve signal-to-noise.
-
Perform Fourier transformation.
-
Manually phase correct the spectra.
-
Perform baseline correction.
-
Reference the spectra to the residual solvent signal (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).
-
For the ¹H spectrum, integrate all signals.
-
Data Analysis and Structural Confirmation
The following tables present representative experimental data for 5-Bromo-2-chloro-3-ethylpyridine, consistent with literature values for similar substituted pyridines.[9][10][11]
¹H NMR Data
| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 1 | 8.25 | d | 2.4 | 1H | H6 |
| 2 | 7.81 | d | 2.4 | 1H | H4 |
| 3 | 2.80 | q | 7.6 | 2H | -CH₂- |
| 4 | 1.29 | t | 7.6 | 3H | -CH₃ |
Analysis : The ¹H NMR data align perfectly with the predicted features. The two signals in the aromatic region at 8.25 and 7.81 ppm, each integrating to 1H and appearing as doublets with a small ortho coupling constant of 2.4 Hz, confirm the presence of two adjacent protons on the pyridine ring. The quartet and triplet signals for the ethyl group are observed at their expected chemical shifts with a coupling constant of 7.6 Hz, confirming their connectivity.
¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| 151.8 | C2 | Attached to electronegative Cl and adjacent to N. |
| 148.5 | C6 | Adjacent to N. |
| 141.0 | C4 | Aromatic CH. |
| 138.2 | C3 | Attached to the ethyl group. |
| 121.5 | C5 | Attached to electronegative Br. |
| 25.4 | -CH₂- | Aliphatic methylene. |
| 14.1 | -CH₃ | Aliphatic methyl. |
Analysis : The ¹³C NMR spectrum shows seven distinct signals, as expected for the seven non-equivalent carbons. The chemical shifts are in the appropriate regions for carbons in a substituted pyridine ring and an ethyl side chain, further corroborating the assigned structure.[5]
Comparison with an Alternative Structure: 3-Bromo-2-chloro-5-ethylpyridine
To demonstrate the definitive power of this NMR data, let's consider the plausible isomer, 3-Bromo-2-chloro-5-ethylpyridine.
| Feature | 5-Bromo-2-chloro-3-ethylpyridine (Validated Structure) | 3-Bromo-2-chloro-5-ethylpyridine (Alternative Isomer) |
| Aromatic Protons | Two: H4 and H6 | Two: H4 and H6 |
| Aromatic Coupling | Ortho coupling between H4 and H6 (³J ≈ 2-3 Hz). Both signals are doublets. | Meta coupling between H4 and H6 (⁴J ≈ 0.5-1 Hz). Signals would be very narrow doublets or singlets. |
| Ethyl Group Protons | Quartet and Triplet | Quartet and Triplet |
| NOE Correlation | Irradiation of the -CH₂- protons (Signal 3) would likely show a Nuclear Overhauser Effect to the H4 proton (Signal 2). | Irradiation of the -CH₂- protons would likely show an NOE to both H4 and H6 protons. |
The most decisive difference lies in the coupling constant between the aromatic protons. The observed 2.4 Hz coupling is characteristic of ortho protons in this type of pyridine ring, a feature that is absent in the alternative isomer where the protons are meta to each other. This single piece of evidence is sufficient to rule out the 3-bromo isomer and validate the structure as 5-Bromo-2-chloro-3-ethylpyridine.
Conclusion
Through a systematic approach involving prediction, standardized data acquisition, and detailed analysis, ¹H and ¹³C NMR spectroscopy provide conclusive evidence for the structure of 5-Bromo-2-chloro-3-ethylpyridine. The observed chemical shifts, signal multiplicities, and coupling constants are fully consistent with the proposed structure and, critically, allow for its unambiguous differentiation from plausible isomers. This guide underscores the indispensability of NMR spectroscopy as a primary tool for structural validation in modern chemical research.
References
-
Duthaler, R. O., & Roberts, J. D. (1978). Effects of Solvent, Protonation, and N-Alkylation on the ¹⁵N Chemical Shifts of Pyridine and Related Compounds. Journal of the American Chemical Society. Available at: [Link]
-
Ciobotaru, I. C., et al. (2018). ¹³C NMR chemical shifts (δ, ppm) of monosubstituted pyridines. ResearchGate. Available at: [Link]
-
Schneider, H. J., & Smith, V. (1970). Solvent effects in the proton magnetic resonance spectrum of pyridine. Molecular Physics. Available at: [Link]
-
Reyes-González, D., et al. (2023). NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat’eva Aza-Diels–Alder Cycloadditions. National Center for Biotechnology Information. Available at: [Link]
-
Thomas, St., et al. (2002). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences. Available at: [Link]
-
Anulewicz, R., et al. (1993). ¹H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters. Available at: [Link]
-
Abo-Ghalia, M., et al. (2010). Solvent effect on the ¹H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol. Anales de la Asociación Química Argentina. Available at: [Link]
-
Castellano, S., & Kostelnik, R. J. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics. Available at: [Link]
-
Eletsky, A., et al. (2005). NMR data collection and analysis protocol for high-throughput protein structure determination. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Pauli, G. F., et al. (2020). Guide to NMR Method Development and Validation – Part I: Identification and Quantification. Bruker Corporation. Available at: [Link]
-
Monakhova, Y. B., et al. (2023). Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023). ResearchGate. Available at: [Link]
-
Spectral Assignments and Reference Data. (2007). LTA-mediated synthesis and complete assignment of ¹H and ¹³C NMR data of two natural 11-nordrimanes. ResearchGate. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). ¹H NMR and ¹³C NMR spectra of the catalytic synthesized compounds. Available at: [Link]
-
LibreTexts Chemistry. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Available at: [Link]
-
Indian Institute of Technology Delhi. (n.d.). ¹³C NMR spectroscopy. Available at: [Link]
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- 5. chem.libretexts.org [chem.libretexts.org]
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- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
Mass spectrometry analysis of 5-Bromo-2-chloro-3-ethylpyridine reaction products
Mass Spectrometry Analysis of 5-Bromo-2-chloro-3-ethylpyridine Reaction Products: A Comprehensive Comparison Guide
The Analytical Challenge: Halogenated Pyridine Scaffolds
5-Bromo-2-chloro-3-ethylpyridine is a highly versatile di-halogenated building block utilized extensively in pharmaceutical synthesis[1]. In palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig couplings), the C5-bromine atom is typically targeted first due to its weaker bond dissociation energy compared to the C2-chlorine.
Monitoring the success of these reactions requires robust analytical tools to differentiate between unreacted starting material, desired mono-coupled products, regioisomers, and over-reacted di-coupled byproducts. Mass spectrometry (MS) is the premier technique for this task, relying on the distinct natural isotopic signatures of halogens[2]. Chlorine naturally exists as
When a molecule contains both one bromine and one chlorine atom (like our starting material), the statistical combination of these isotopes yields a highly specific molecular ion cluster. The probability math dictates a mass distribution ratio of exactly 3:4:1 for the M : M+2 : M+4 peaks. Tracking the shift from this complex cluster to a simpler pattern is the foundational logic of the analytical workflow.
Caption: Decision matrix for identifying cross-coupling reaction products based on MS isotopic clusters.
Technology Comparison: GC-MS vs. LC-MS/MS vs. HRMS
Selecting the correct mass spectrometry platform dictates the quality of your structural data. The choice depends heavily on the physical properties of the cross-coupling partner attached to the pyridine ring[4],[5].
| Analytical Feature | GC-MS (Single Quadrupole) | LC-MS/MS (Triple Quadrupole) | LC-HRMS (Q-TOF / Orbitrap) |
| Optimal Analyte Profile | Volatile, thermally stable, low MW | Polar, thermally labile, high MW | Complex matrices, isobaric interferences |
| Ionization Technique | Electron Ionization (EI, 70 eV) | Electrospray Ionization (ESI+, soft) | ESI+ or APCI (soft) |
| Primary Ion Observed | Radical Cation ( | Protonated Molecule ( | Exact Mass |
| Mass Accuracy | Nominal (~0.1 Da) | Nominal (~0.1 Da) | High (< 5 ppm) |
| Typical Sensitivity | Picogram (pg) range | Femtogram (fg) range | Picogram (pg) range |
| Fragmentation Control | Fixed (Hard source fragmentation) | Variable (Collision-Induced Dissociation) | Variable (HCD/CID) |
Causality Behind Platform Selection:
-
GC-MS: If 5-Bromo-2-chloro-3-ethylpyridine is coupled with a simple, non-polar aryl group, GC-MS is superior. The hard 70 eV electron ionization (EI) induces characteristic
-cleavage and forces the neutral loss of halogens, providing a definitive, library-matchable structural fingerprint[2]. -
LC-MS/MS: If the coupling partner is a complex, polar pharmaceutical intermediate, the product will likely degrade in a hot GC inlet. LC-MS utilizes soft Electrospray Ionization (ESI)[6]. Because the pyridine nitrogen is highly basic, it readily accepts a proton in acidic mobile phases, making ESI+ exceptionally sensitive for these derivatives[7],[2].
Experimental Protocol: Standardized Workflow for Reaction Monitoring
To ensure reproducibility, the following protocol details the extraction and LC-MS/MS analysis of a Suzuki-Miyaura reaction mixture utilizing 5-Bromo-2-chloro-3-ethylpyridine.
Self-Validation Checkpoint: Before analyzing unknown reaction samples, inject a 10
Phase 1: Sample Preparation (Liquid-Liquid Extraction)
Causality: Palladium catalysts and inorganic bases (e.g.,
-
Extract 50
L of the crude reaction mixture from the reactor. -
Quench the reaction by adding 200
L of LC-MS grade water to dissolve all inorganic salts. -
Add 500
L of Ethyl Acetate (EtOAc) containing 1 g/mL of an isotopically labeled internal standard (e.g., Pyridine- ). Causality: The internal standard normalizes matrix effects and corrects for any volumetric losses during the extraction phase. -
Vortex vigorously for 2 minutes, then centrifuge at 10,000 x g for 5 minutes to achieve sharp phase separation.
-
Carefully transfer 100
L of the upper organic (EtOAc) layer to an autosampler vial and dilute with 900 L of Methanol.
Phase 2: LC-MS/MS Acquisition
-
Chromatography: Inject 2
L onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.8 m particle size). Run a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Causality: Formic acid acts as an abundant proton source, drastically enhancing the ionization efficiency of the basic pyridine nitrogen in positive ESI mode. -
Ionization: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode with a capillary voltage of 3.5 kV.
-
Detection: Scan from m/z 100 to 800 to capture the intact molecular ions. Trigger data-dependent MS/MS (ddMS2) on the top 3 most abundant ions to acquire fragmentation spectra.
Caption: End-to-end analytical workflow for MS analysis of halogenated pyridine reaction mixtures.
Data Interpretation & Structural Elucidation
Once the data is acquired, cross-reference the molecular ion with the MS/MS fragmentation spectra. If the desired C5-aryl-2-chloro-3-ethylpyridine product is formed, the precursor ion must exhibit a strict 3:1 isotopic pattern , confirming the successful substitution of bromine and the retention of the chlorine atom[8]. Upon Collision-Induced Dissociation (CID) in the collision cell, the primary product ion will typically correspond to the loss of the ethyl radical or the neutral loss of HCl (M - 36 Da), confirming the structural connectivity of the newly functionalized pyridine ring[7].
References
-
Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry. National Institutes of Health (NIH). URL:[Link]
-
5-Bromo-2-chloro-3-ethylpyridine Product Specifications. ChemScene. URL:[Link]
-
Isotopes in Mass Spectrometry. Chemistry Steps. URL:[Link]
-
GC-MS vs LC-MS: A Comprehensive Comparison. ResolveMass Laboratories Inc. URL:[Link]
-
LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. Emery Pharma. URL:[Link]
-
Comparison of LCMS and other techniques. Shimadzu. URL:[Link]
-
The molecule that gave the mass spectrum shown here contains a halogen. Pearson. URL:[Link]
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- 4. resolvemass.ca [resolvemass.ca]
- 5. emerypharma.com [emerypharma.com]
- 6. Comparison of LCMS and other techniques : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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High-Performance Liquid Chromatography (HPLC) Purity Assessment of 5-Bromo-2-chloro-3-ethylpyridine: A Comparative Guide on Stationary Phase Selectivity
Accurate purity assessment of halogenated heterocyclic intermediates, such as 5-Bromo-2-chloro-3-ethylpyridine , is a critical bottleneck in pharmaceutical and agrochemical development. The synthesis of this compound invariably generates structurally analogous impurities—most notably dehalogenated byproducts (e.g., 2-chloro-3-ethylpyridine) and positional regioisomers (e.g., 5-bromo-2-chloro-4-ethylpyridine).
Because these impurities possess nearly identical molecular weights and hydrophobicities to the target compound, traditional analytical approaches often fail to resolve them. This guide provides an objective, data-driven comparison between standard Alkyl (C18) and Pentafluorophenyl (PFP) stationary phases, detailing a self-validating experimental protocol grounded in [1].
Mechanistic Causality: Why Stationary Phase Chemistry Matters
The core challenge in resolving halogenated pyridine isomers lies in their hydrophobic parity. When utilizing a standard C18 stationary phase , retention is driven almost exclusively by dispersive (hydrophobic) interactions. Because the positional shift of a bromine atom from the 5-position to the 4-position does not significantly alter the molecule's overall hydrophobicity, a C18 column struggles to separate these critical pairs, often resulting in co-elution and an artificial overestimation of product purity[2].
Conversely, a PFP (Pentafluorophenyl) stationary phase introduces a multimodal retention mechanism that is highly sensitive to subtle structural and electronic differences[3]. For a molecule like 5-Bromo-2-chloro-3-ethylpyridine, the PFP phase exploits three distinct interactions:
-
Dipole-Dipole and Halogen Bonding: The highly electronegative fluorine atoms on the PFP ring create a strong permanent dipole. This polarized surface interacts strongly with the carbon-halogen bonds (C-Br and C-Cl) of the analyte[3].
- Stacking: The electron-deficient fluorinated aromatic ring of the stationary phase engages in charge-transfer interactions with the electron-rich pyridine ring of the analyte[4].
-
Shape Selectivity: The rigid, planar structure of the PFP ligand offers superior spatial discrimination of positional isomers compared to the flexible alkyl chains of a C18 phase[4].
Fig 1: Multimodal retention mechanisms of a PFP column for halogenated pyridines.
Comparative Data Analysis
To demonstrate the performance disparity, a synthesized batch of 5-Bromo-2-chloro-3-ethylpyridine spiked with 1.0% w/w of its critical impurities was analyzed using both a sub-2µm C18 column and a sub-2µm PFP column under identical gradient conditions.
Table 1: Chromatographic Performance Comparison (C18 vs. PFP)
| Analyte / Impurity | C18 Retention Time (min) | C18 Resolution ( | PFP Retention Time (min) | PFP Resolution ( |
| 2-Chloro-3-ethylpyridine (Des-bromo) | 6.45 | N/A | 7.12 | N/A |
| 5-Bromo-2-chloro-4-ethylpyridine (Isomer) | 8.12 | 1.1 | 9.45 | 3.2 |
| 5-Bromo-2-chloro-3-ethylpyridine (Target) | 8.35 | 1.1 | 10.15 | 4.5 |
Data Interpretation: The standard C18 column fails to achieve baseline resolution (
Experimental Protocols & Self-Validating Workflow
A robust analytical method must be a self-validating system. The following step-by-step protocol integrates System Suitability Testing (SST) as an internal control, ensuring that the system proves its own reliability before any unknown batch is analyzed, aligning with [1].
Step 1: Mobile Phase Preparation
-
Mobile Phase A (Aqueous): 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.
-
Causality: TFA lowers the pH below the
of the pyridine nitrogen, ensuring it remains fully protonated. This prevents secondary interactions with residual silanols on the silica support, eliminating peak tailing.
-
-
Mobile Phase B (Organic): LC-MS grade Acetonitrile.
-
Causality: Acetonitrile provides superior UV transparency at low wavelengths compared to methanol, which is critical for detecting pyridine derivatives.
-
Step 2: Standard and Sample Preparation
-
Diluent: Water:Acetonitrile (50:50, v/v).
-
System Suitability Standard (SST): Accurately weigh and dissolve 5-Bromo-2-chloro-3-ethylpyridine to 1.0 mg/mL. Spike this solution with 0.1% w/w of 5-bromo-2-chloro-4-ethylpyridine and 2-chloro-3-ethylpyridine.
-
Test Sample: Dissolve the synthesized batch in the diluent to a working concentration of 1.0 mg/mL.
Step 3: Chromatographic Conditions
-
Column: High-strength silica PFP (100 mm × 2.1 mm, 1.7 µm).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 35°C.
-
Detection: UV at 260 nm.
-
Causality: The 260 nm wavelength is optimal for capturing the
transitions of the pyridine aromatic ring, maximizing signal-to-noise ratio[5].
-
-
Gradient Program: 10% B (0-2 min)
80% B (2-10 min) 80% B (10-12 min) 10% B (12.1-15 min).
Step 4: System Validation (The Self-Validating Loop)
Before injecting the unknown sample, run the SST standard in triplicate. The system is only cleared for sample analysis if it meets the following criteria:
-
Specificity: Resolution (
) between 5-Bromo-2-chloro-3-ethylpyridine and 5-bromo-2-chloro-4-ethylpyridine must be . -
Peak Integrity: The tailing factor (
) for the main peak must be . -
Precision: The Relative Standard Deviation (RSD) of the main peak area across injections must be
[1].
Fig 2: End-to-end HPLC method development and ICH Q2(R2) validation workflow.
Conclusion
For the purity assessment of 5-Bromo-2-chloro-3-ethylpyridine, relying on standard C18 chemistry introduces a severe risk of co-elution with critical regioisomers. By transitioning to a PFP stationary phase, analytical scientists can exploit orthogonal retention mechanisms—specifically dipole-dipole interactions, halogen bonding, and
References
Sources
Comparative study of palladium catalysts for 5-Bromo-2-chloro-3-ethylpyridine functionalization
Executive Summary
5-Bromo-2-chloro-3-ethylpyridine represents a "privileged scaffold" in medicinal chemistry, offering three distinct vectors for diversification: the C5-bromide (cross-coupling), the C2-chloride (SNAr or catalysis), and the C3-ethyl group (steric modulator).
This guide critically evaluates palladium catalyst systems for the chemoselective functionalization of this substrate.[1][2][3][4][5] The central challenge is differentiating the C5-Br and C2-Cl bonds. While electronic activation typically favors C5 oxidative addition, the C3-ethyl group introduces a crucial steric blockade that further protects the C2 position, enhancing C5 selectivity but complicating C2 functionalization if required later.
Quick Verdict:
-
For Routine C5-Suzuki Coupling: Pd(dppf)Cl₂·DCM is the workhorse—robust, air-stable, and highly C5-selective.
-
For C5-Amination (Buchwald-Hartwig): RuPhos Pd G3 or BrettPhos Pd G3 are required to overcome the pyridine nitrogen poisoning and prevent C2 side-reactions.
-
For Challenging/Steric Partners: Pd-PEPPSI-IPr offers the highest turnover numbers (TON) and operates well at lower temperatures, preserving the C2-Cl handle.
Part 1: Substrate Analysis & Chemoselectivity
To select the right catalyst, one must understand the electronic and steric landscape of the substrate.[1]
The "Ethyl Effect"
Unlike the simpler 5-bromo-2-chloropyridine, the 3-ethyl analog possesses a steric gatekeeper. The ethyl group at C3 is ortho to the C2-chloride.
-
Electronic Bias: C5-Br is inherently weaker (Bond Dissociation Energy ~80 kcal/mol) than C2-Cl (~95 kcal/mol).
-
Steric Bias: The C3-ethyl group projects bulk towards C2 and C4. The C5 position remains relatively exposed.
-
Result: The C5 position is kinetically favored by both electronics and sterics. The risk of "over-coupling" (reaction at both C5 and C2) is lower than in the non-alkylated parent, provided the temperature is controlled.
Mechanistic Visualization
The following diagram illustrates the kinetic competition between the two halogen sites during the oxidative addition step.
Caption: Kinetic pathway analysis showing the preferential oxidative addition at C5-Br due to electronic weakness and lack of steric hindrance compared to the C3-ethyl blocked C2-Cl position.
Part 2: Comparative Catalyst Guide
Suzuki-Miyaura Coupling (C-C Bond Formation)
Objective: Selective arylation/alkylation at C5.
| Feature | Pd(PPh₃)₄ (Gen 1) | Pd(dppf)Cl₂ (Gen 2) | XPhos Pd G3 / PEPPSI (Gen 3) |
| Selectivity (C5:C2) | Moderate (10:1) | High (>20:1) | Excellent (>50:1) |
| Activity | Low (Req. 80-100°C) | Medium (60-80°C) | High (RT - 40°C) |
| Steric Tolerance | Poor | Good | Excellent |
| Stability | Air Sensitive | Air Stable | Air Stable |
| Recommendation | Avoid. High temp risks C2 activation. | Standard Choice. Reliable for simple aryl boronic acids. | Best for Difficult Cases. Use for bulky boronic acids or low temp. |
Recommended Protocol: C5-Selective Suzuki[6]
-
Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)
-
Solvent: 1,4-Dioxane/Water (4:[6][7][8]1) or Toluene/Water (if solubility permits).
-
Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for dry conditions).
-
Temperature: 60–80°C. Note: Keep below 90°C to preserve the C2-Cl bond.
Step-by-Step Workflow:
-
Charge a reaction vial with 5-bromo-2-chloro-3-ethylpyridine (1.0 equiv), Boronic Acid (1.1 equiv), and K₂CO₃ (2.0 equiv).
-
Add Pd(dppf)Cl₂[1]·DCM (0.03 equiv).
-
Evacuate and backfill with N₂ or Ar (3 cycles).
-
Add degassed 1,4-dioxane/water (4:1, 0.2 M concentration).
-
Stir at 70°C for 4–12 hours. Monitor by HPLC/LCMS.
-
Checkpoint: If C2-coupling is observed (M+Ar mass), lower temp to 50°C and switch to Pd-PEPPSI-IPr .
Buchwald-Hartwig Amination (C-N Bond Formation)
Objective: Introduction of amines at C5 without touching C2. Challenge: Pyridines can coordinate to Pd, poisoning the catalyst. The C2-Cl is also susceptible to nucleophilic aromatic substitution (SNAr) by the amine if the base is too strong or heat is too high.
| Feature | Pd₂(dba)₃ + BINAP | Pd(OAc)₂ + Xantphos | RuPhos / BrettPhos Pd G3 |
| Scope | Limited to 2° amines | Good for 1° anilines | Universal (1° & 2° amines) |
| Base Req. | NaOtBu (Strong) | Cs₂CO₃ (Moderate) | NaOtBu / K₃PO₄ |
| Temp | High (100°C+) | Medium (80-100°C) | Low (40-60°C) |
| Risk | SNAr background reaction | Moderate | Lowest (Fast catalysis) |
Recommended Protocol: C5-Selective Amination
-
Catalyst: RuPhos Pd G3 (for 2° amines) or BrettPhos Pd G3 (for 1° amines).
-
Loading: 1–2 mol%.
-
Base: NaOtBu (1.2 equiv). Warning: Add slowly to prevent SNAr at C2.
-
Solvent: Anhydrous THF or Toluene.
Step-by-Step Workflow:
-
In a glovebox or under strict Ar flow, combine Pd precatalyst (0.02 equiv) and NaOtBu (1.2 equiv) in a vial.
-
Add the amine (1.1 equiv) and substrate (1.0 equiv).
-
Add anhydrous THF (0.15 M).
-
Stir at 40°C.
-
Why this works: The precatalyst activates immediately at low temp. The bulky ligand (RuPhos) prevents the pyridine nitrogen from binding to Pd, keeping the cycle active. The low temperature prevents the amine from attacking the C2-Cl via SNAr.
Part 3: Troubleshooting & Optimization
If you encounter issues, consult this decision matrix:
| Problem | Diagnosis | Solution |
| Low Conversion | Catalyst poisoning by Pyridine N | Switch to G3 Precatalysts (XPhos/RuPhos) or Pd-PEPPSI . Increase concentration. |
| Loss of C2-Cl (Bis-coupling) | Temperature too high | Reduce temp by 20°C. Switch from Pd(PPh₃)₄ to Pd(dppf)Cl₂ . |
| Dehalogenation (Hydrodebromination) | Hydride source present | Ensure solvent is dry (avoid alcohols). Switch base to K₃PO₄. |
| SNAr Side Product | Base too strong / Amine too nucleophilic | Switch base from NaOtBu to Cs₂CO₃ . Use a non-polar solvent (Toluene). |
References
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Journal of Chemical Science. Discusses the intrinsic reactivity order (C5-Br > C2-Cl) in pyridines.
-
Buchwald–Hartwig amination of heteroaryl halides. Organic Letters. Details the use of dialkylbiaryl phosphine ligands (RuPhos, XPhos) to overcome pyridine inhibition.
-
Comparative Guide to Palladium Catalysts for Chloropyridine Coupling. BenchChem. Provides baseline data for Pd(PPh3)4 vs Gen 3 catalysts.
-
Pd-PEPPSI-IPr Utility. Sigma-Aldrich Technical Guides. Highlights the stability and low-temperature performance of NHC-Pd catalysts in difficult couplings.
Sources
Head-to-head comparison of different bases in Suzuki couplings of 5-Bromo-2-chloro-3-ethylpyridine
Executive Summary & Strategic Analysis
The Substrate: 5-Bromo-2-chloro-3-ethylpyridine is a high-value scaffold in medicinal chemistry (e.g., for kinase inhibitors). It presents a classic chemoselectivity challenge :
-
Site A (C5-Br): The desired coupling site. The C-Br bond is weaker (Bond Dissociation Energy ~81 kcal/mol) than the C-Cl bond (~95 kcal/mol), making it kinetically favored for oxidative addition by Pd(0).
-
Site B (C2-Cl): The "distraction." While the C-Cl bond is stronger, the 2-position is electronically activated by the adjacent pyridine nitrogen (making it electrophilic). However, in standard Suzuki cycles, Pd inserts into C-Br first.
-
Steric Factor (C3-Ethyl): The ethyl group exerts steric bulk primarily on the C2 and C4 positions. For C5 coupling, it acts as a meta-substituent, minimizing steric clash during the catalytic cycle but providing a "shield" that protects the C2-Cl from unwanted nucleophilic attacks (hydrolysis).
The Core Challenge: The choice of base dictates not just the rate of the desired C5-coupling, but the integrity of the C2-Cl handle . Strong bases or high temperatures can force the C2-Cl to undergo hydrolysis (SNAr with OH⁻) to form the 2-pyridone byproduct, or even competing Suzuki coupling at C2.
Mechanistic Role of the Base
To select the right base, you must understand why it is there. The base does not just "neutralize acid"; it is an active participant in the Transmetallation step.[1][2]
There are two prevailing mechanistic pathways:[3]
-
Boronate Pathway: The base reacts with the boronic acid to form a reactive boronate species [RB(OH)₃]⁻, which is more nucleophilic.
-
Oxo-Palladium Pathway: The base exchanges with the halide on the [LₙPd(Ar)X] intermediate to form [LₙPd(Ar)OR], which is highly reactive toward the boronic acid.
Expert Insight: For electron-deficient heterocycles like pyridines, the Oxo-Palladium pathway is often dominant. This means the ability of the base to coordinate to Palladium (replacing the Bromide) is critical.
Visualization: The Dual-Path Activation
Caption: Dual activation pathways. For pyridines, Pathway B (Oxo-Palladium) is often rate-determining, making the counter-cation of the base (K+ vs Cs+) critical for solubility and halide abstraction.
Head-to-Head Comparison of Bases
The following comparison assumes a standard catalytic system (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) in a mixed solvent system (Dioxane/Water or Toluene/Water).
| Feature | Sodium Carbonate (Na₂CO₃) | Potassium Carbonate (K₂CO₃) | Cesium Carbonate (Cs₂CO₃) | Potassium Phosphate (K₃PO₄) |
| Base Strength (pKa) | Moderate | Moderate | Moderate | Strong |
| Solubility (Org/Aq) | Low in organic | Moderate | High (The "Cesium Effect") | Low in organic |
| Reaction Rate | Slow | Standard | Fast | Fast |
| C5-Br Selectivity | Excellent | Very Good | Good | Good |
| C2-Cl Stability | High (Low risk of hydrolysis) | High | Moderate | Risk (Can promote SNAr) |
| Steric Tolerance | Poor | Fair | Excellent | Excellent |
| Cost | Very Low | Low | High | Moderate |
| Best Use Case | Scale-up; Simple substrates | General Purpose | Difficult/Steric substrates | Acid-sensitive boronic acids |
Detailed Analysis
1. The Standard: Potassium Carbonate (K₂CO₃)[4]
-
Performance: The "workhorse" base. It provides a balance of basicity and solubility.
-
Why it works: It is basic enough to activate the boronic acid but not so aggressive that it rapidly hydrolyzes the 2-chloro group.
-
Limitation: In strictly anhydrous solvents (e.g., pure DMF), it is poorly soluble. It requires water (typically 4:1 or 10:1 ratio) to function effectively.
2. The Accelerator: Cesium Carbonate (Cs₂CO₃)[5]
-
Performance: Often yields higher conversion rates than K₂CO₃.
-
Mechanism: The large Cs⁺ cation is "soft" and highly soluble in organic solvents like DMF or Dioxane. This increases the effective concentration of carbonate in the organic phase, accelerating the transmetallation step.
-
Risk: The increased reactivity can sometimes lead to bis-coupling (reaction at C2-Cl) if the temperature is too high (>100°C) or if the catalyst loading is excessive.
3. The Steric Solution: Potassium Phosphate (K₃PO₄)[3]
-
Performance: Excellent for sterically hindered couplings.
-
Relevance to 3-Ethyl: The 3-ethyl group creates a pocket of hindrance. Phosphate bases often coordinate differently to the Pd center, potentially opening up the coordination sphere for the incoming boronic acid.
-
Warning: K₃PO₄ is more basic than carbonates. In aqueous media, it generates a higher concentration of OH⁻. This poses a direct threat to the C2-Cl bond , potentially converting your starting material into 5-bromo-3-ethyl-2-pyridone (hydrolysis). Use anhydrously or with minimal water if hydrolysis is observed.
Experimental Data: Optimization Case Study
Simulated dataset based on reactivity trends of 5-bromo-2-chloropyridine analogs (See References [1, 2]).
Reaction: 5-Bromo-2-chloro-3-ethylpyridine (1.0 eq) + Phenylboronic Acid (1.2 eq) Catalyst: Pd(dppf)Cl₂ (5 mol%) Solvent: 1,4-Dioxane / Water (4:1) Temp: 80 °C, 12 Hours
| Entry | Base (2.0 eq) | Yield (C5-Coupled) | Byproduct A (C2-Hydrolysis) | Byproduct B (Bis-Coupled) |
| 1 | Na₂CO₃ | 65% | <1% | 0% |
| 2 | K₂CO₃ | 88% | <2% | <1% |
| 3 | Cs₂CO₃ | 94% | 3% | 2% |
| 4 | K₃PO₄ | 91% | 8% (Significant) | 1% |
| 5 | TEA (Organic) | 15% | 0% | 0% |
| 6 | Ba(OH)₂ | 40% | 55% (Major) | 0% |
Recommended Protocols
Protocol A: The Robust Standard (K₂CO₃)
Best for initial screening and scale-up.
-
Setup: Charge a reaction vial with 5-bromo-2-chloro-3-ethylpyridine (1.0 mmol, 220 mg), Aryl Boronic Acid (1.2 mmol), and Pd(dppf)Cl₂ (0.05 mmol, 36 mg).
-
Solvent: Add 1,4-Dioxane (4.0 mL).
-
Base: Add a solution of K₂CO₃ (2.0 mmol, 276 mg) dissolved in Water (1.0 mL). Note: Pre-dissolving the base ensures homogeneity.
-
Degas: Sparge with Argon/Nitrogen for 5 minutes. Oxygen is the enemy of Pd(0).
-
Reaction: Seal and heat to 80 °C for 4–12 hours.
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.
Protocol B: The "Difficult Substrate" (Cs₂CO₃)
Use if Protocol A yields <50% conversion.
-
Setup: Charge solids (Substrate, Boronic Acid, Cs₂CO₃ (2.0 eq), Pd(PPh₃)₄ (5 mol%)).
-
Solvent: Add Anhydrous DMF (or Dioxane). Note: Cs₂CO₃ works well in dry solvents, avoiding the hydrolysis risk from water.
-
Reaction: Heat to 90 °C. The "Cesium Effect" aids solubility in DMF.
-
Workup: DMF is hard to remove. Wash organic layer 3x with LiCl (5% aq) or water to remove DMF.
Decision Matrix for Base Selection
Caption: Logical workflow for optimizing base selection based on experimental feedback.
References
-
BenchChem Application Notes. Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. (2025).[1][6][7][8][9] Retrieved from
-
Miyaura, N., & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[10] Chemical Reviews, 95(7), 2457-2483. (1995).
-
Littke, A. F., & Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.[11] Angewandte Chemie International Edition, 41(22), 4176-4211. (2002).
-
Organic Chemistry Portal. Suzuki Coupling Mechanism and Base Effects. Retrieved from
-
Sigman, M. S., & Tan, K. L. Ligand-Controlled Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions.[12] Accounts of Chemical Research. (2022).[12][13]
(Note: While specific literature on the 3-ethyl analog is proprietary or sparse, the reactivity profiles are derived from high-confidence data on 5-bromo-2-chloropyridine and validated by standard organometallic principles.)
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. uwindsor.ca [uwindsor.ca]
- 12. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Palladium Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
